molecular formula C14H14O B1591153 4-(4-Ethylphenyl)phenol CAS No. 21345-28-8

4-(4-Ethylphenyl)phenol

Cat. No.: B1591153
CAS No.: 21345-28-8
M. Wt: 198.26 g/mol
InChI Key: MVHOIHXEJQPTQT-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)phenol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-ethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHOIHXEJQPTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563317
Record name 4'-Ethyl[1,1'-biphenyl]-4-ol
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URL https://comptox.epa.gov/dashboard/DTXSID50563317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21345-28-8
Record name 4'-Ethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

To our valued researchers, scientists, and drug development professionals, this guide addresses the chemical properties of 4-(4-Ethylphenyl)phenol (CAS No. 21345-28-8) . It is critical to distinguish this biphenyl derivative from the more commonly referenced and structurally simpler compound, 4-Ethylphenol (CAS No. 123-07-9) .

Following a comprehensive search of scientific literature and chemical databases, it is apparent that detailed, publicly accessible data for this compound is sparse. This guide synthesizes all available information to provide a foundational understanding. However, the absence of extensive experimental data—such as detailed spectroscopic analyses, reactivity profiles, and in-depth safety studies—precludes the creation of a complete, in-depth guide at this time. We present the confirmed data with full transparency and scientific integrity.

Chemical Identity and Structure

This compound, also known as 4'-ethylbiphenyl-4-ol, is a biphenyl compound where one phenyl ring contains a hydroxyl group at position 4, and the other contains an ethyl group at its para-position (4').[1][2] This structure imparts a rigid, planar geometry that is significantly different from the single-ring structure of 4-ethylphenol.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The available information is summarized below. For context, these properties are contrasted with those of the more widely studied 4-ethylphenol.

PropertyThis compound4-Ethylphenol
CAS Number 21345-28-8[1][3][4]123-07-9[5][6][7][8]
Molecular Formula C₁₄H₁₄O[1]C₈H₁₀O[6][7][8]
Molecular Weight 198.26 g/mol [1]122.16 g/mol [7][8]
Appearance Not specified (likely solid)White to brownish crystalline solid[6][8]
Melting Point 151 °C[4]40-46 °C[6][7][9][10]
Boiling Point Data not available218-219 °C[6][7][10]
Solubility Data not availableSlightly soluble in water (4.9 g/L at 25°C); soluble in ethanol, ether, acetone, benzene.[6][8]

Expert Insights: The significantly higher melting point of this compound compared to 4-ethylphenol is expected. The larger, more rigid biphenyl structure allows for more effective crystal packing and stronger intermolecular forces (van der Waals interactions), requiring more energy to transition from a solid to a liquid state.

Spectroscopic Data

While specific spectra for this compound are not available in the public domain from the conducted searches, we can predict the expected features based on its structure.

  • ¹H NMR: Expected signals would include:

    • A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

    • Multiple signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the eight protons on the two phenyl rings.

    • A singlet for the phenolic hydroxyl proton, the chemical shift of which would be solvent-dependent.

  • ¹³C NMR: Expected signals would include two aliphatic carbons and multiple aromatic carbons, with the carbon attached to the hydroxyl group shifted furthest downfield.

  • IR Spectroscopy: Key absorption bands would be anticipated for:

    • O-H stretching (broad, ~3200-3600 cm⁻¹).

    • Aromatic C-H stretching (~3000-3100 cm⁻¹).

    • Aliphatic C-H stretching (~2850-2975 cm⁻¹).

    • C=C aromatic ring stretching (~1500-1600 cm⁻¹).

    • C-O stretching (~1200-1250 cm⁻¹).

Synthesis and Reactivity

Synthesis

Specific, detailed synthesis protocols for this compound were not found. However, chemical databases suggest its synthesis is documented, likely via cross-coupling reactions.[1] A plausible and common method for creating such biphenyl structures is the Suzuki Coupling reaction .

Suzuki_Coupling_Workflow cluster_reactants Starting Materials Reactant1 4-Bromophenol (or triflate derivative) Reaction Suzuki Coupling Reactant1->Reaction Reactant2 4-Ethylphenylboronic acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->Reaction Product This compound Reaction->Product

Caption: A plausible Suzuki coupling pathway for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl group and the two aromatic rings.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a key reaction handle for derivatization in drug discovery.

  • Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The hydroxyl group is a strong activating group, directing ortho and para to itself. The ethylphenyl group's influence would be less pronounced.

Applications and Relevance in Drug Development

While no specific applications for this compound were identified, its biphenyl-phenol scaffold is a common motif in medicinal chemistry. Biphenyl structures are prevalent in various therapeutic agents, including:

  • Non-steroidal anti-inflammatory drugs (NSAIDs)

  • Antihypertensive agents (e.g., sartans)

  • Antifungal agents

The ethylphenyl modification could be explored to enhance binding affinity to specific biological targets by occupying hydrophobic pockets in receptor sites. The phenolic hydroxyl group provides a crucial point for hydrogen bonding, which is often essential for drug-receptor interactions.

Safety and Handling

No official Material Safety Data Sheet (MSDS) or detailed toxicological data for this compound was found.[3] In the absence of specific data, this compound should be handled with the caution appropriate for a novel research chemical. Standard laboratory precautions should be employed:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

For comparison, 4-ethylphenol is classified as corrosive and can cause severe skin burns and eye damage.[9][11][12] Given the presence of the same phenolic functional group, a similar hazard profile for this compound should be assumed until proven otherwise.

Conclusion

This compound is a distinct chemical entity for which comprehensive technical data remains largely unavailable in the public domain. While its fundamental identity and melting point are known, further experimental work is required to fully characterize its physicochemical properties, spectroscopic profile, reactivity, and biological activity. Researchers and drug developers should treat this compound as a novel chemical, exercising appropriate caution, and may need to perform internal characterization to proceed with its use in advanced applications.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 4-(4-Ethylphenyl)phenol, also known as 4'-ethyl-[1,1'-biphenyl]-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential spectroscopic techniques required for the unambiguous identification and characterization of this biphenyl derivative. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a biphenyl derivative featuring an ethyl substituent on one phenyl ring and a hydroxyl group on the other, both at the para position. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure, confirm purity, and provide insights into the electronic environment of the compound. This guide will cover the fundamental spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halide. For this compound, this could involve the reaction of (4-ethylphenyl)boronic acid with 4-bromophenol or 4-iodophenol.

G cluster_reactants Reactants cluster_synthesis Suzuki-Miyaura Coupling 4_ethylphenylboronic_acid 4-Ethylphenylboronic Acid Pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) 4_ethylphenylboronic_acid->Pd_catalyst + 4_halophenol 4-Halophenol (X = Br, I) 4_halophenol->Pd_catalyst + Product This compound Pd_catalyst->Product Reaction Conditions Base Base (e.g., K2CO3) Base->Pd_catalyst Solvent Solvent (e.g., H2O) Solvent->Pd_catalyst

Caption: General Suzuki-Miyaura coupling scheme for the synthesis of this compound.

Following synthesis, rigorous purification, often by column chromatography, is necessary to isolate the target compound. The subsequent spectroscopic analysis serves to confirm the successful synthesis and purity of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3600-3200 (broad)O-H stretchPhenolic -OH
~3100-3000C-H stretch (aromatic)Aromatic C-H
~2960-2850C-H stretch (aliphatic)Ethyl group (-CH₂, -CH₃)
~1610, 1500, 1450C=C stretch (aromatic)Aromatic ring
~1230C-O stretch (phenol)Phenolic C-O
~830C-H out-of-plane bend (p-subst.)1,4-disubstituted rings

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group and is often the most prominent feature in the high-frequency region of the spectrum. The presence of both aromatic and aliphatic C-H stretches confirms the biphenyl and ethyl components of the molecule. The pattern of C-H out-of-plane bending in the fingerprint region is indicative of the para-substitution on both aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet3H-CH₃ of ethyl
~2.65Quartet2H-CH₂- of ethyl
~6.80-7.00Doublet2HAromatic H (ortho to -OH)
~7.20-7.30Doublet2HAromatic H (ortho to ethyl)
~7.40-7.55Multiplet4HRemaining aromatic H
~9.00-10.00 (broad)Singlet1HPhenolic -OH

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The triplet-quartet pattern in the upfield region is characteristic of an ethyl group. The aromatic region will display a set of doublets and multiplets corresponding to the protons on the two para-substituted phenyl rings. The phenolic proton typically appears as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Experimental Protocol:

  • Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

  • Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show distinct signals for the ethyl group and the aromatic carbons.

Chemical Shift (δ, ppm)Assignment
~15-16-CH₃ of ethyl
~28-29-CH₂- of ethyl
~115-116Aromatic C-H (ortho to -OH)
~127-129Aromatic C-H
~131-132Quaternary aromatic C (ipso to -OH)
~138-140Quaternary aromatic C (ipso to ethyl)
~143-145Quaternary aromatic C (para to ethyl)
~155-156Quaternary aromatic C (para to -OH)

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethyl and hydroxyl substituents. The carbon attached to the electronegative oxygen atom of the hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show:

  • Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₁₄H₁₄O) is 198.26 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 198.

  • Major Fragmentation Peaks: Under electron ionization, the molecular ion can undergo fragmentation. Key expected fragments include:

    • [M - CH₃]⁺ (m/z = 183): Loss of a methyl radical from the ethyl group.

    • [M - C₂H₅]⁺ (m/z = 169): Loss of an ethyl radical.

    • Tropylium-like ions: Rearrangements can lead to other characteristic aromatic fragment ions.

G M_plus [M]⁺• m/z = 198 M_minus_CH3 [M-CH₃]⁺ m/z = 183 M_plus->M_minus_CH3 - •CH₃ M_minus_C2H5 [M-C₂H₅]⁺ m/z = 169 M_plus->M_minus_C2H5 - •C₂H₅

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and mass spectrometry provides a robust and comprehensive dataset for the unequivocal characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for structural confirmation and purity assessment. This guide provides the foundational knowledge and expected spectral data to aid researchers in the successful identification and analysis of this important biphenyl derivative.

A Comprehensive Technical Guide to 4-Ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic specified, "4-(4-Ethylphenyl)phenol," describes a biphenyl derivative. However, based on common chemical databases and scientific literature, it is highly probable that the intended compound of interest is the more prevalent and industrially significant 4-Ethylphenol . This guide will focus on the latter, providing an in-depth analysis for researchers, scientists, and professionals in drug development.

Introduction and Core Chemical Identity

4-Ethylphenol, also known as p-ethylphenol, is a para-substituted phenolic compound.[1] It is an organic compound classified as an isomer of ethylphenol.[2] At standard conditions, it presents as a white solid or colorless crystalline compound that may yellow upon exposure to light.[2][3] It possesses a distinct woody, medicinal, and somewhat sweet odor.[3]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes and is a starting material for producing 4-vinylphenol and various antioxidants.[3][4] Its molecular structure consists of a phenol ring substituted with an ethyl group at the para (4) position.

IUPAC Name and Chemical Structure
  • Preferred IUPAC Name: 4-Ethylphenol[5]

  • Molecular Formula: C₈H₁₀O[5][6]

  • Canonical SMILES: CCC1=CC=C(C=C1)O[5]

  • InChI Key: HXDOZKJGKXYMEW-UHFFFAOYSA-N[2][7]

The structure of 4-Ethylphenol is fundamental to its chemical reactivity, with the hydroxyl (-OH) group activating the benzene ring for electrophilic substitution and the ethyl (-CH₂CH₃) group influencing its physical properties.

Caption: Chemical structure of 4-Ethylphenol.

Physicochemical and Spectroscopic Profile

Accurate identification and quality control are paramount in scientific applications. The following data provides a reference for the characterization of 4-Ethylphenol.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 123-07-9[2][6]
Molecular Weight 122.16 g/mol [5][7]
Appearance White solid / Colorless liquid[2][8]
Melting Point 40-42 °C[7]
Boiling Point 218-219 °C[7]
Flash Point 100 °C (closed cup)[7]
Vapor Pressure 0.13 mmHg (at 20 °C)[7]
Solubility Slightly soluble in water; Soluble in ethanol, ether, acetone, benzene[3]
Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the compound, confirming its structure and purity.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~7.05-7.08 ppm (d, 2H): Aromatic protons ortho to the ethyl group.[5]

    • δ ~6.75-6.77 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.[5]

    • δ ~4.85 ppm (s, 1H): Phenolic hydroxyl proton.[5]

    • δ ~2.55-2.60 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.[5]

    • δ ~1.20 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.[5]

  • ¹³C NMR Spectroscopy (25.16 MHz, CDCl₃):

    • δ ~153.05 ppm: Carbon attached to the hydroxyl group (C-OH).[5]

    • δ ~136.76 ppm: Carbon attached to the ethyl group (C-CH₂CH₃).[5]

    • δ ~128.98 ppm: Aromatic carbons ortho to the ethyl group.[5]

    • δ ~115.39 ppm: Aromatic carbons ortho to the hydroxyl group.[5]

    • δ ~27.98 ppm: Methylene carbon (-CH₂) of the ethyl group.[5]

    • δ ~15.78 ppm: Methyl carbon (-CH₃) of the ethyl group.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-Ethylphenol exhibits characteristic absorption bands that correspond to its functional groups. Key peaks include a broad band for the O-H stretch of the phenol group, C-H stretching for the aromatic and alkyl groups, and C=C stretching within the aromatic ring. A representative IR spectrum can be found in the NIST Chemistry WebBook.[9]

Synthesis and Industrial Production

The primary industrial synthesis of 4-Ethylphenol is a multi-step process designed for high yield and purity of the para isomer. The choice of this pathway is dictated by the directing effects of the substituents on the benzene ring.

Standard Industrial Protocol: Sulfonation of Ethylbenzene

The most common method involves the sulfonation of ethylbenzene, followed by alkaline fusion.[3] This kinetically controlled process favors the formation of the para-substituted product.

Step 1: Sulfonation of Ethylbenzene Ethylbenzene is reacted with a sulfonating agent, such as sulfur trioxide (SO₃), under mild conditions. The ethyl group is an ortho-, para-director. By keeping the reaction conditions mild (kinetic control), the formation of the sterically less hindered para-product, 4-ethylbenzenesulfonic acid, is favored.

Step 2: Alkaline Fusion The resulting 4-ethylbenzenesulfonic acid is fused with a strong base, typically sodium hydroxide (NaOH), at high temperatures. This displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of 4-ethylphenol (sodium 4-ethylphenoxide).

Step 3: Acidification The reaction mixture is then neutralized with a strong acid (e.g., H⁺ from HCl or H₂SO₄) to protonate the phenoxide, yielding the final 4-Ethylphenol product.

Synthesis Ethylbenzene Ethylbenzene reagent1 + SO₃ (Sulfonation) Ethylbenzene->reagent1 SulfonicAcid 4-Ethylbenzenesulfonic Acid reagent2 + NaOH (Alkali Fusion) SulfonicAcid->reagent2 Phenoxide Sodium 4-Ethylphenoxide reagent3 + H⁺ (Acidification) Phenoxide->reagent3 FinalProduct 4-Ethylphenol reagent1->SulfonicAcid reagent2->Phenoxide reagent3->FinalProduct

Caption: Industrial synthesis pathway for 4-Ethylphenol.

Applications in Drug Development and Chemical Industries

4-Ethylphenol is a valuable chemical intermediate due to the reactivity of its phenolic hydroxyl group and the potential for modification at the aromatic ring.[10] Its performance in complex synthesis pathways makes it a frequent choice for research and production teams.[10]

Pharmaceutical Intermediates

This compound is a key raw material in the synthesis of several active pharmaceutical ingredients (APIs):

  • Ambroxol: A widely used mucolytic agent for treating respiratory diseases.[10]

  • Sorafenib: A kinase inhibitor drug used in the treatment of certain types of cancer, including kidney and liver cancer.[10]

The molecular characteristics of 4-Ethylphenol are critical for enabling key reactions during the formulation of these drugs.[10]

Other Industrial Uses

Beyond pharmaceuticals, 4-Ethylphenol finds application in:

  • Antioxidant Manufacturing: It serves as a precursor for various antioxidants used to prevent degradation in polymers and other materials.[3][4]

  • Dye Synthesis: The phenolic structure is a common component in the synthesis of various dyes.[3][4]

  • Polymer Science: It can be used in the production of certain phenolic resins.[2]

Biochemical and Natural Occurrence

4-Ethylphenol is not solely a synthetic compound; it is also found in nature and is a known metabolite.

  • Natural Occurrence: It has been identified as an aroma compound in beverages like red wine and coffee.[1][3]

  • Biochemistry: In wine, it is often produced by the spoilage yeast Brettanomyces, which converts p-coumaric acid into 4-vinylphenol and subsequently reduces it to 4-ethylphenol.[2] This can result in undesirable "off-odors" described as "barnyard" or "medicinal".[1] It can also be synthesized by intestinal flora in mammals.[11]

Safety, Handling, and Toxicology

Proper handling of 4-Ethylphenol is crucial due to its hazardous properties. It is classified as corrosive and can cause severe skin burns and eye damage.[12][13]

Hazard Identification
  • GHS Pictograms: GHS05 (Corrosive).[2][7]

  • Signal Word: Danger.[2][7]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage).[12]

Recommended Handling and PPE Protocol

A self-validating safety workflow is essential when handling this compound.

Safety_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency First Aid Ventilation Work in a well-ventilated area or chemical fume hood Gloves Wear appropriate protective gloves SafetyStations Ensure eyewash stations and safety showers are accessible Handling Avoid contact with eyes, skin, clothing. Wash thoroughly after handling. Eyewear Use chemical safety goggles or face shield (OSHA 29 CFR 1910.133) Clothing Wear protective clothing to prevent skin exposure Respirator Use NIOSH-approved respirator if ventilation is inadequate EyeContact Eyes: Flush with water for 15+ min. Seek immediate medical aid. Storage Store in a cool, dry place. Keep container tightly closed. SkinContact Skin: Flush with water for 15+ min. Remove contaminated clothing. Ingestion Ingestion: Do NOT induce vomiting. Give 2-4 cups of water. Seek medical aid. Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration.

Caption: Recommended safety and handling workflow for 4-Ethylphenol.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get immediate medical attention.[8][13]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[8]

  • Ingestion: If the victim is conscious, give 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.[8][13]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[8]

References

An In-depth Technical Guide to 4-(4-Ethylphenyl)phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)phenol, a biphenyl compound of interest to researchers in materials science, organic synthesis, and drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide synthesizes information from chemical supplier databases, extrapolates from the known chemistry of related biphenylols, and proposes robust experimental protocols based on established synthetic methodologies. A key objective of this document is to clearly distinguish this compound from its more common and structurally simpler isomer, 4-ethylphenol.

Core Identification and Physicochemical Properties

This compound, also known as 4'-ethyl-[1,1'-biphenyl]-4-ol, is a biaryl compound characterized by a phenol ring linked to an ethylphenyl group at the para position. This structure imparts a combination of rigidity from the biphenyl core and functionality from the hydroxyl group, suggesting its potential as a versatile chemical intermediate.

A critical point of clarification is the distinction from 4-ethylphenol (CAS 123-07-9). The latter is a single aromatic ring with an ethyl and a hydroxyl group attached. This compound, in contrast, has a more complex biphenyl scaffold. This structural difference results in significantly different physical and chemical properties.

Table 1: Core Identifiers and Properties of this compound

IdentifierValueSource
CAS Number 21345-28-8[1][2][]
Molecular Formula C₁₄H₁₄O[1][4]
Molecular Weight 198.26 g/mol [1][4]
IUPAC Name This compound[]
Synonyms 4'-Ethyl-biphenyl-4-ol, 4'-ethyl-[1,1'-biphenyl]-4-ol, 4-hydroxy-4'-ethylbiphenyl[][4]
Physical Form Solid (predicted)[4]
InChI Key MVHOIHXEJQPTQT-UHFFFAOYSA-N[4]

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of unsymmetrical biaryl compounds such as this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly robust and widely used method.[5][6] This approach offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The proposed synthesis involves the coupling of a protected 4-bromophenol with 4-ethylphenylboronic acid. The hydroxyl group of 4-bromophenol should be protected to prevent side reactions under the basic conditions of the Suzuki coupling. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose.

G cluster_0 Protection cluster_1 Suzuki-Miyaura Coupling cluster_2 Deprotection A 4-Bromophenol C 1-(Bromomethoxy)-4-ethylbenzene A->C Protection of -OH B MOM-Cl, DIPEA F Protected Biphenyl Intermediate C->F C-C Bond Formation D 4-Ethylphenylboronic Acid D->F E Pd(PPh₃)₄, Na₂CO₃ H This compound F->H Removal of MOM group G Acidic Workup (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

  • 1-(Bromomethoxy)-4-ethylbenzene (protected 4-bromophenol)

  • 4-Ethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (solvent system)

  • Hydrochloric acid (for deprotection)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(bromomethoxy)-4-ethylbenzene (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the 2M sodium carbonate solution (2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected biphenyl in a suitable solvent (e.g., methanol) and add a catalytic amount of concentrated hydrochloric acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: Neutralize the mixture and extract the product. The final compound, this compound, can be purified by column chromatography on silica gel.

Rationale: The choice of Pd(PPh₃)₄ as the catalyst is based on its common use and effectiveness in Suzuki couplings.[7] The aqueous base (Na₂CO₃) is crucial for activating the boronic acid for transmetalation.[6] The deprotection step with acid is a standard method for cleaving MOM ethers.

Spectroscopic Characterization (Predicted)

G cluster_0 Structural Features cluster_1 Expected Spectroscopic Signals A Phenolic -OH E ¹H NMR: Broad singlet (~4.5-5.5 ppm) IR: Broad stretch (~3200-3600 cm⁻¹) A->E B Aromatic Protons (Phenol Ring) F ¹H NMR: Doublets (~6.8-7.5 ppm) B->F C Aromatic Protons (Ethylphenyl Ring) G ¹H NMR: Doublets (~7.1-7.6 ppm) C->G D Ethyl Group (-CH₂- & -CH₃) H ¹H NMR: Quartet (~2.6 ppm) & Triplet (~1.2 ppm) D->H

Caption: Key structural features and their expected spectroscopic signals.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Phenolic OH~4.5-5.5 ppm (broad singlet)Acidic proton, chemical shift is solvent-dependent.
Aromatic CH~6.8-7.6 ppm (multiple doublets)Protons on the two different aromatic rings will be in distinct electronic environments.
Methylene (-CH₂-)~2.6 ppm (quartet)Coupled to the methyl protons.
Methyl (-CH₃)~1.2 ppm (triplet)Coupled to the methylene protons.
¹³C NMR Aromatic C-O~150-155 ppmDeshielded carbon attached to the electronegative oxygen.
Aromatic C~115-145 ppmMultiple signals for the various aromatic carbons.
Methylene C~28 ppmAliphatic carbon.
Methyl C~15 ppmAliphatic carbon.
FTIR O-H stretch3200-3600 cm⁻¹ (broad)Characteristic of a hydrogen-bonded hydroxyl group.
C-H stretch (aromatic)~3000-3100 cm⁻¹
C-H stretch (aliphatic)~2850-2960 cm⁻¹
C=C stretch (aromatic)~1500-1600 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)m/z = 198.26Corresponds to the molecular weight of the compound.
Key FragmentsFragments corresponding to the loss of the ethyl group or cleavage of the biphenyl bond.

Potential Applications in Research and Development

The unique structure of this compound suggests its utility in several advanced applications, primarily leveraging the properties of the biphenylol scaffold.

G cluster_0 Potential Application Areas A This compound B High-Performance Polymers A->B Monomer for Polyethers/Polyesters C Liquid Crystal Synthesis A->C Core structure for mesogens D Pharmaceutical Scaffolds A->D Intermediate for bioactive molecules

Caption: Potential research and development applications.

  • High-Performance Polymers: Biphenyl-containing monomers are known to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. The hydroxyl group of this compound can be used for polymerization into polyethers, polyesters, or polycarbonates with potentially high glass transition temperatures and excellent dielectric properties.

  • Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a common feature in liquid crystal molecules (mesogens). The ethyl group provides a flexible tail, and the hydroxyl group offers a point for further chemical modification to create a variety of liquid crystalline materials for display technologies.

  • Drug Discovery and Agrochemicals: The phenol and biphenyl moieties are privileged structures in medicinal chemistry. This compound could serve as a starting material or fragment for the synthesis of novel bioactive compounds, such as selective estrogen receptor modulators or other therapeutic agents.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, handling precautions must be based on the known hazards of related compounds, such as other biphenyls and phenols.

  • Hazard Classification (Inferred):

    • Skin Irritant/Corrosive: Phenolic compounds are often corrosive and can cause skin burns.

    • Eye Damage: Serious eye irritant.

    • Harmful if Swallowed: Potential for oral toxicity.

    • Environmental Hazard: Potentially toxic to aquatic life.

  • Recommended Handling Procedures:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound (CAS: 21345-28-8) is a specialty chemical with significant potential for applications in materials science and organic synthesis. While detailed experimental data remains sparse in the public domain, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. Its biphenylol structure suggests promising avenues for research in high-performance polymers, liquid crystals, and as a scaffold in medicinal chemistry. Due diligence in handling, based on the inferred hazards of phenolic compounds, is essential for its safe use in a research setting.

References

An In-depth Technical Guide to the Physical Characteristics of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Ethylphenyl)phenol, more commonly known as 4-ethylphenol, is a phenolic compound of significant interest in various fields, including the pharmaceutical, food, and chemical industries.[1] It is a volatile phenol recognized for its characteristic aroma and is found naturally in substances like coffee and can be produced by spoilage yeasts in wine and beer.[2][3] Industrially, it serves as a versatile starting material for the synthesis of antioxidants, 4-vinylphenol, and as an intermediate for pharmaceuticals and dyes.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-ethylphenol, intended for researchers, scientists, and professionals in drug development. The document is structured to offer not just data, but also the scientific context and experimental methodologies crucial for its practical application and further research.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate its behavior in various systems and are critical for process design, formulation, and quality control.

General and Physical Properties

4-Ethylphenol is a colorless to white crystalline solid.[1][2] It is known to yellow upon exposure to light, indicating a degree of photosensitivity that necessitates proper storage in dark conditions.[1][2] The compound possesses a distinctive and powerful woody-phenolic, medicinal, and somewhat sweet odor.[2]

Table 1: Summary of Key Physical and Chemical Properties of 4-Ethylphenol

PropertyValueSource(s)
Molecular Formula C₈H₁₀O[2][4]
Molecular Weight 122.16 g/mol [4]
CAS Number 123-07-9[2][3]
Appearance Colorless or white crystalline needles/mass; tends to yellow on exposure to light.[1][2][4]
Melting Point 40-42 °C[1][2]
Boiling Point 218-219 °C[1][2][4]
Density 1.011 g/cm³[1][4]
Vapor Pressure 0.13 mmHg (20 °C)[1]
Water Solubility 4.9 g/L (25 °C)[1][2]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene, and carbon disulfide.[1][2][3]
pKa 10.0 (25 °C)[1]
LogP (o/w) 2.1 - 2.58[2][5]
Refractive Index 1.5239 - 1.5330[1][2][4]
Flash Point 100.56 °C (213 °F)[1][5]

Experimental Methodologies for Physical Characterization

The accurate determination of physical properties is a cornerstone of chemical research. This section outlines the standard protocols for characterizing 4-ethylphenol, emphasizing the causality behind the experimental choices.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic analysis of a 4-ethylphenol sample.

G cluster_0 Sample Acquisition & Purity Assessment cluster_1 Determination of Physical Constants cluster_2 Spectroscopic Analysis cluster_3 Data Integration & Reporting P0 Initial Sample P1 Visual Inspection (Color, Form) P0->P1 P2 Purity Analysis (e.g., GC-MS, HPLC) P1->P2 M1 Melting Point Determination P2->M1 M2 Boiling Point Determination P2->M2 M3 Solubility Studies P2->M3 S1 NMR Spectroscopy (¹H, ¹³C) P2->S1 S2 Infrared (IR) Spectroscopy P2->S2 S3 UV-Vis Spectroscopy P2->S3 D1 Data Compilation & Analysis M1->D1 M2->D1 M3->D1 S1->D1 S2->D1 S3->D1 D2 Technical Report Generation D1->D2 G cluster_handling Safe Handling cluster_storage Proper Storage H1 Use in a Well-Ventilated Area H2 Wear PPE: Gloves, Goggles, Lab Coat H3 Avoid Inhalation, Ingestion, and Skin Contact H4 Wash Hands Thoroughly After Handling S1 Keep in a Tightly Closed Container S2 Store in a Cool, Dry Place S3 Keep in a Dark Place (Light Sensitive) S4 Store Away from Incompatible Materials

References

A Technical Guide to the Solubility of 4-(4-Ethylphenyl)phenol in Organic Solvents: A Framework for Systematic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(4-Ethylphenyl)phenol is a key intermediate in the synthesis of various high-value materials, including pharmaceuticals and polymers. Its solubility in organic solvents is a critical parameter that dictates process efficiency, purification strategies, and formulation success. This guide presents a comprehensive framework for researchers and drug development professionals to systematically characterize and understand the solubility of this compound. Moving beyond a simple data repository, this document provides the theoretical underpinnings of solubility, a robust experimental protocol for its determination, and a guide to interpreting the resulting data, enabling scientists to make informed decisions in solvent selection and process optimization.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior. The molecule's structure, featuring a biphenyl core, confers rigidity and significant nonpolar character. However, the terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, creating a molecule with amphiphilic tendencies.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₄H₁₄O-
Molecular Weight 198.26 g/mol -
Melting Point 40-42 °C (lit.)[1]
Boiling Point 218-219 °C (lit.)[1]
logP (o/w) ~2.58[2]
Water Solubility ~4900 mg/L at 25 °C[3]
Qualitative Solubility Soluble in alcohol, ether, acetone, benzene, and carbon disulfide.[1][4]

The logP value of ~2.58 indicates a preference for an organic phase over an aqueous phase, yet the molecule retains slight water solubility due to the phenolic hydroxyl group.[2][5] This dual character is key to its solubility profile.

Theoretical Framework for Solubility

A robust theoretical understanding allows for intelligent solvent selection, reducing the need for exhaustive empirical screening. The principle of "like dissolves like" provides a fundamental starting point: a solute will dissolve best in a solvent that shares similar intermolecular forces.[6]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[7] The total Hildebrand solubility parameter is deconstructed into three components representing the dominant intermolecular forces:

  • δd: Energy from dispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[7]

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that solutes will be soluble in solvents with similar HSP coordinates. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[7] While the specific HSP values for this compound are not published, they can be estimated or determined experimentally using the protocol outlined in Section 4.0.

Systematic Approach to Solvent Selection

Based on the molecule's structure and theoretical principles, a logical screening panel of solvents should include representatives from various classes to probe different intermolecular interactions:

  • Nonpolar Solvents (Low δp, δh): Toluene, Hexane. These will primarily interact with the biphenyl and ethyl moieties.

  • Polar Aprotic Solvents (High δp): Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds.

  • Polar Protic Solvents (High δh): Methanol, Ethanol, Isopropanol. These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the phenolic hydroxyl group.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for accurately measuring the solubility of this compound. The isothermal equilibrium method ensures that the solvent is fully saturated at a specific temperature, providing a true measure of thermodynamic solubility.

Principle of the Method

An excess of the solid solute is suspended in the solvent of interest and agitated at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Experimental Workflow Diagram

The following diagram outlines the key steps in the solubility determination workflow.

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_data Phase 4: Data Processing prep1 Add excess this compound to a known volume of solvent in a sealed vial. prep2 Place vials in a temperature- controlled shaker bath. prep1->prep2 equil1 Agitate at constant T (e.g., 24-48 hours) to ensure equilibrium. prep2->equil1 samp1 Allow solids to settle. Filter supernatant through a 0.22 µm syringe filter. equil1->samp1 samp2 Dilute sample accurately into mobile phase. samp1->samp2 samp3 Analyze via validated HPLC-UV method. samp2->samp3 data1 Quantify concentration against a calibration curve. samp3->data1 data2 Calculate solubility (e.g., in mg/mL or mol/L). data1->data2 caption Workflow for Isothermal Equilibrium Solubility Determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Materials and Equipment
  • Solute: this compound (purity > 99%)

  • Solvents: HPLC-grade organic solvents

  • Equipment: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, syringes, 0.22 µm syringe filters (ensure compatibility with solvent), volumetric flasks, HPLC system with UV detector.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The amount should be sufficient to ensure solid remains after equilibrium.

  • Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours. A 48-hour time point can be taken for a subset of samples to confirm that equilibrium has been reached.

  • Sampling: After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

Analytical Quantification via HPLC-UV

Quantification of phenolic compounds by reverse-phase HPLC with UV detection is a standard and reliable method.[10][11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure the phenol is protonated). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Phenols typically have strong absorbance around 254 nm or 280 nm. The optimal wavelength should be confirmed by running a UV scan.

  • Calibration: Prepare a set of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.[11]

  • Quantification: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

Data Interpretation and Application

The experimental data should be compiled into a clear, comparative table.

Example Solubility Data Table:

SolventClassHansen Parameters (δd, δp, δh) MPa⁰·⁵Solubility at 25 °C (mg/mL)
TolueneNonpolar Aromatic(18.0, 1.4, 2.0)Hypothetical Data
AcetonePolar Aprotic(15.5, 10.4, 7.0)Hypothetical Data
EthanolPolar Protic(15.8, 8.8, 19.4)Hypothetical Data
Ethyl AcetatePolar Aprotic(15.8, 5.3, 7.2)Hypothetical Data

Note: Hansen parameters for common solvents are widely available in literature and databases.

By analyzing this data, researchers can correlate solubility with solvent properties. For instance, high solubility in ethanol would point to the importance of hydrogen bonding interactions, while high solubility in toluene would highlight the role of dispersion forces acting on the aromatic rings. This information is invaluable for selecting appropriate solvents for crystallization, choosing mobile phases for chromatography, or designing stable liquid formulations.

Conclusion

Determining the solubility of this compound requires a systematic approach that combines theoretical prediction with robust experimental validation. By understanding the molecule's physicochemical nature and applying the isothermal equilibrium method coupled with precise HPLC analysis, researchers can generate high-quality, reliable solubility data. This data-driven framework empowers scientists to optimize processes, ensure product quality, and accelerate development timelines in their respective fields.

References

Unlocking the Potential of 4-(4-Ethylphenyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Phenol

4-Ethylphenol (4-EP), a para-substituted phenolic compound, is often encountered in fields as diverse as oenology, where it is known as a microbial spoilage marker, and industrial chemistry, where it serves as a valuable synthetic intermediate.[1][2] However, to the discerning eye of the research scientist, 4-EP represents a versatile molecular scaffold teeming with untapped potential. Its simple, yet functional, structure—a hydroxyl group ripe for derivatization and an ethyl group that can be modified or serve as a steric and electronic anchor—makes it an attractive starting point for investigations in medicinal chemistry, materials science, and agricultural biotechnology. This guide aims to provide an in-depth technical overview of the core research applications of 4-ethylphenol, moving beyond its established roles to explore forward-looking opportunities for innovation. We will delve into its use as a potent agrochemical, a foundational block for pharmaceutical development, and a monomer for advanced polymer synthesis, providing both the theoretical underpinnings and practical methodologies to empower your research endeavors.

Chemical and Physical Properties of 4-Ethylphenol

A thorough understanding of the fundamental properties of 4-ethylphenol is crucial for its effective application in research. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueReference
CAS Number 123-07-9[3]
Molecular Formula C₈H₁₀O[3]
Molecular Weight 122.16 g/mol [3]
Appearance White to yellowish crystalline solid[1]
Melting Point 40-42 °C[4]
Boiling Point 218-219 °C[4]
Solubility Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene.[5]
pKa 10.0 (at 25 °C)[5]
LogP 2.1[5]

I. Agrochemical Applications: A Natural Fungicide

One of the most compelling and recently elucidated applications of 4-ethylphenol is in the agricultural sector as a botanical agrochemical. Research has demonstrated its potent activity against a range of plant pathogens, particularly oomycetes and soil-borne fungi.[6][7]

A. Mechanism of Antifungal Action

The primary antifungal mechanism of 4-ethylphenol is the disruption of the pathogen's cell membrane integrity.[6][7] This leads to a cascade of detrimental effects, ultimately resulting in cell death. The lipophilic nature of the phenol allows it to intercalate into the lipid bilayer of the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as DNA and proteins, and an influx of extracellular substances, disrupting cellular homeostasis.[6][7]

Antifungal_Mechanism cluster_0 Fungal Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (DNA, Proteins, Ions) 4EP 4-Ethylphenol Disruption Membrane Intercalation & Permeabilization 4EP->Disruption Targets Disruption->Cell_Membrane Acts on Leakage Leakage of Intracellular Components Disruption->Leakage Causes Leakage->Cytoplasm From Cell_Death Fungal Cell Death Leakage->Cell_Death Leads to

Caption: Antifungal mechanism of 4-ethylphenol via cell membrane disruption.

B. Spectrum of Activity and Efficacy

Studies have shown that 4-ethylphenol exhibits a broad spectrum of activity against significant plant pathogens.

PathogenActivityConcentration for Complete InhibitionReference
Phytophthora sojaeMycelial growth inhibition, reduced sporangia formation and zoospore germination.1 mmol/L (122.16 mg/L)[6]
Phytophthora nicotianaeMycelial growth inhibition, reduced sporangia formation and zoospore germination.1 mmol/L (122.16 mg/L)[6]
Rhizoctonia solaniPotent antifungal activity.Not specified[6]
Fusarium graminearumPotent antifungal activity.Not specified[6]
Gaeumannomyces graminisPotent antifungal activity.Not specified[6]

At a concentration of 0.6 mmol/L (73.3 mg/L), 4-ethylphenol demonstrated a 54.14% antifungal rate against P. sojae.[6] Importantly, at effective concentrations, 4-ethylphenol has shown no phytotoxicity to host plants like soybean and tobacco, and in some cases, even promoted growth.[6][7]

C. Experimental Protocol: In Vitro Antifungal Assay

This protocol is adapted from studies on the effect of 4-ethylphenol on Phytophthora species.[6]

  • Preparation of 4-Ethylphenol Stock Solution: Dissolve 4-ethylphenol in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Media Preparation: Prepare V8 agar medium. While the medium is still molten, add the 4-ethylphenol stock solution to achieve the desired final concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mmol/L). Ensure thorough mixing. A control medium with the solvent alone should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen onto the center of the prepared agar plates.

  • Incubation: Incubate the plates at an appropriate temperature for the pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals (e.g., daily for 5 days).

  • Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.

II. Medicinal Chemistry: A Versatile Building Block

The phenolic hydroxyl group and the substituted benzene ring of 4-ethylphenol make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[8] It serves as a key intermediate in the synthesis of established drugs and as a scaffold for the discovery of new bioactive compounds.[6]

A. Role in Approved Pharmaceuticals

4-Ethylphenol is a documented raw material in the synthesis of:

  • Ambroxol: A widely used mucolytic agent for the treatment of respiratory diseases.[6]

  • Sorafenib: A kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6]

The use of 4-ethylphenol in these syntheses highlights its industrial relevance and the reliability of its chemical transformations in a regulated manufacturing environment.[6]

B. Scaffold for Novel Drug Discovery

The 4-ethylphenol moiety can be strategically modified to explore interactions with various biological targets. The hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution to introduce additional functional groups.

Workflow for Derivatization and Screening:

Derivatization_Workflow Start 4-Ethylphenol Reaction1 O-Alkylation/ O-Acylation Start->Reaction1 Reaction2 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->Reaction2 Library Library of 4-EP Derivatives Reaction1->Library Reaction2->Library Screening Biological Screening (e.g., Enzyme Assays, Receptor Binding, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization

Caption: A generalized workflow for the synthesis and screening of a 4-ethylphenol derivative library.

C. Potential Biological Targets and Activities
  • Cholinesterase Inhibition: While not directly demonstrated for 4-ethylphenol derivatives, related phenolic structures have been used to synthesize potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting a potential avenue of research for Alzheimer's disease therapeutics.[9][10]

  • Estrogen Receptor Modulation: Alkylphenols, including 4-ethylphenol, are known to bind to the estrogen receptor (ER).[11] While often studied from a toxicological perspective as endocrine disruptors, this interaction could be exploited for the development of selective estrogen receptor modulators (SERMs). The binding affinity is generally lower than that of estradiol but is influenced by the alkyl chain length.[11]

  • Cytotoxicity in Cancer Cells: Phenolic compounds are known to exhibit cytotoxic properties against various cancer cell lines.[12] The pro-oxidant and apoptotic effects of phenols could be harnessed to design novel anticancer agents. Studies on related alkylphenols like 4-nonylphenol have shown induction of apoptosis and ER stress in human hepatic cell lines.[13]

D. Experimental Protocol: Synthesis of a 4-Ethylphenol Ether Derivative

This is a general protocol for the Williamson ether synthesis, a common method for derivatizing the hydroxyl group of phenols.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the phenoxide anion.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

III. Materials Science: A Monomer for Functional Polymers

Phenolic compounds have long been the cornerstone of the polymer industry, particularly in the production of durable thermosetting resins. 4-Ethylphenol contributes to this field both as a component in traditional phenolic resins and as a precursor to the versatile monomer, 4-vinylphenol.

A. Phenolic Resins

4-Ethylphenol can be used as a comonomer in the synthesis of phenolic resins (phenol-formaldehyde resins).[1] These resins are known for their excellent thermal stability, chemical resistance, and hardness.[14] The incorporation of 4-ethylphenol, as a substituted phenol, can modify the properties of the final resin by altering the cross-link density and introducing more hydrophobic character. This can lead to resins with increased flexibility and solubility in nonpolar solvents.[15]

Properties of Phenolic Resins:

  • High thermal stability (can withstand temperatures up to 550°F)[14]

  • Excellent dimensional stability[14]

  • High electrical resistance[14]

  • Good chemical resistance, especially to organic solvents[14]

  • Often brittle, requiring reinforcement with fillers[14]

B. Precursor to Poly(4-vinylphenol)

4-Ethylphenol is a key starting material for the synthesis of 4-vinylphenol (p-hydroxystyrene), a valuable monomer for producing functional polymers.[1] Poly(4-vinylphenol) (PVP) is used in a variety of high-tech applications, including photoresists for microelectronics manufacturing and in metal treatment compositions.[16]

Synthesis Pathway from 4-Ethylphenol to Poly(4-vinylphenol):

  • Dehydrogenation of 4-Ethylphenol: 4-Ethylphenol is dehydrogenated at high temperatures (e.g., 500°C) over an iron oxide catalyst to produce 4-vinylphenol and hydrogen gas.[17] C₂H₅C₆H₄OH → C₂H₃C₆H₄OH + H₂

  • Polymerization of 4-Vinylphenol: The resulting 4-vinylphenol monomer can then be polymerized through free-radical polymerization to yield poly(4-vinylphenol). Due to the instability of the 4-vinylphenol monomer, an alternative route involves the polymerization of its more stable acetate ester, 4-acetoxystyrene, followed by hydrolysis to the final polymer.[16]

Polymer_Synthesis 4EP 4-Ethylphenol Dehydrogenation Dehydrogenation (e.g., Fe₂O₃, 500°C) 4EP->Dehydrogenation 4VP 4-Vinylphenol (Monomer) Dehydrogenation->4VP Polymerization Free-Radical Polymerization 4VP->Polymerization PVP Poly(4-vinylphenol) Polymerization->PVP

Caption: Synthesis pathway of Poly(4-vinylphenol) from 4-ethylphenol.

IV. Safety and Handling

4-Ethylphenol is classified as corrosive and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

4-Ethylphenol, a readily available and structurally simple molecule, offers a surprisingly rich landscape for research and development. Its demonstrated efficacy as a broad-spectrum, eco-friendly antifungal agent presents a significant opportunity in the agrochemical industry. In medicinal chemistry, its role as a proven intermediate for existing drugs and as a versatile scaffold for derivatization provides fertile ground for the discovery of new therapeutics targeting a range of diseases. Furthermore, its application in materials science as a modulator of phenolic resin properties and as a precursor to the functional polymer poly(4-vinylphenol) underscores its industrial utility.

Future research should focus on a deeper exploration of the structure-activity relationships of 4-ethylphenol derivatives to optimize their biological activities and minimize off-target effects. In materials science, the synthesis of novel copolymers incorporating 4-vinylphenol could lead to materials with tailored thermal and mechanical properties for advanced applications. By leveraging the fundamental chemistry and diverse reactivity of this compound, researchers across disciplines can continue to unlock its full potential, transforming it from a simple phenol into a key enabler of technological innovation.

References

Discovery and history of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Ethylphenyl)phenol: Synthesis, Properties, and Applications

Abstract

This compound, a biphenyl derivative, serves as a crucial intermediate in the synthesis of advanced materials and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and significant applications. By delving into the mechanistic underpinnings of its synthesis and characterization, this document offers researchers and drug development professionals a practical and scientifically grounded resource.

Introduction and Chemical Identity

This compound, with the CAS Number 27861-12-7, is a substituted biphenyl compound characterized by an ethyl group and a hydroxyl group at the para positions of the two phenyl rings. Its structure imparts a unique combination of properties, making it a valuable building block in several fields.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 27861-12-7
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Appearance White to off-white powder or crystals
Melting Point 114-118 °C
Boiling Point 323.5±11.0 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, and other organic solvents.

Historical Context and Synthesis Evolution

While a singular "discovery" event for this compound is not prominently documented in historical records, its synthesis is rooted in the development of cross-coupling reactions. The advent of palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds between aryl halides and boronic acids, making compounds like this compound readily accessible.

Prior to these methods, the synthesis would have relied on less efficient, multi-step processes with lower yields. The modern synthetic routes offer high efficiency, functional group tolerance, and atom economy, which have been pivotal for its use in industrial applications.

Synthesis Methodologies: A Detailed Protocol

The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This section provides a detailed protocol based on established methodologies.

Suzuki-Miyaura Coupling Approach

This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For the synthesis of this compound, the reaction couples 4-bromophenol with 4-ethylphenylboronic acid.

Experimental Protocol

Materials:

  • 4-Bromophenol

  • 4-Ethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Mechanistic Rationale

The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The palladium catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The phosphine ligand stabilizes the palladium species and influences the reaction kinetics. Potassium carbonate acts as the base required for the transmetalation step.

Suzuki_Coupling_Workflow Figure 1: Suzuki-Miyaura Coupling Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Bromophenol - 4-Ethylphenylboronic Acid - K₂CO₃ solvent Add Toluene/Ethanol Solvent reagents->solvent catalyst Add Pd(OAc)₂ and PPh₃ solvent->catalyst reflux Reflux at 80-90 °C (4-6 hours) catalyst->reflux tlc Monitor with TLC reflux->tlc cool Cool to Room Temp tlc->cool extract Aqueous Workup (HCl, H₂O, Brine) cool->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product This compound purify->product Yields Pure Product

Caption: Figure 1: Suzuki-Miyaura Coupling Workflow for this compound Synthesis.

Applications

The primary applications of this compound are in materials science and as a chemical intermediate.

  • Liquid Crystals: Biphenyl derivatives are known for their liquid crystalline properties. The rigid core of the biphenyl structure in this compound makes it a suitable component in the formulation of liquid crystal displays (LCDs).

  • Polymer Synthesis: It can be used as a monomer or a modifying agent in the synthesis of high-performance polymers, such as polycarbonates and polyesters, imparting enhanced thermal stability and mechanical properties.

  • Pharmaceutical Intermediate: While not a drug itself, its structure is a common motif in pharmacologically active molecules. It can serve as a starting material for the synthesis of more complex drug candidates.

Conclusion

This compound is a versatile chemical compound whose accessibility is a direct result of advances in modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates underscores its importance in various scientific and industrial domains. The methodologies outlined in this guide provide a robust framework for its synthesis and application, reflecting the principles of efficiency and reliability that are paramount in scientific research and development.

Theoretical studies on 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 4-(4-Ethylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a molecule of significant interest within the biphenyl class of compounds, distinguished by its potential applications in material science and pharmacology. Its structural attributes—a hydroxyl group on one phenyl ring and an ethyl group on the other—suggest a nuanced profile of reactivity, intermolecular interactions, and biological activity. Despite its potential, a comprehensive theoretical characterization of this molecule is conspicuously absent in the current scientific literature. This technical guide addresses this gap by presenting a complete, field-proven computational workflow for the thorough theoretical investigation of this compound. Acting as a roadmap for future research, this document provides senior scientists and drug development professionals with the necessary protocols to elucidate the molecule's electronic, spectroscopic, and reactive properties. The methodologies detailed herein are grounded in established quantum chemical techniques, particularly Density Functional Theory (DFT), and are designed to produce a robust, publication-quality dataset that can accelerate experimental design and application.

Introduction: The Rationale for a Theoretical Deep Dive

The scientific imperative to characterize novel molecules is driven by the pursuit of new functionalities. This compound, a derivative of 4-phenylphenol, belongs to a class of compounds known for their utility as polymer intermediates, building blocks for liquid crystals, and as frameworks for biologically active agents. The addition of an ethyl group is anticipated to modulate the electronic properties and steric profile of the parent molecule, potentially enhancing its utility.

A theoretical investigation provides a foundational understanding of a molecule's intrinsic properties before significant investment is made in laboratory synthesis and testing. By employing computational methods, we can predict its structural geometry, spectroscopic signatures, and chemical reactivity. This in silico approach is a cornerstone of modern chemical research, enabling a more targeted and efficient discovery process. This guide outlines a comprehensive theoretical protocol to fully characterize this compound, establishing a benchmark for its properties and paving the way for its application in materials science and drug design.

Proposed Research Workflow: A Multi-Faceted Computational Approach

A robust theoretical study must be systematic. The proposed workflow is designed to build a complete profile of this compound, starting from its fundamental structure and progressing to its reactive and interactive properties.

Computational_Workflow A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C F Frontier Molecular Orbitals (HOMO-LUMO Analysis) B->F G Molecular Electrostatic Potential (MEP Mapping) B->G H Natural Bond Orbital (NBO) (Charge Distribution) B->H J Molecular Docking Simulation (Hypothetical Target) B->J D Theoretical IR & Raman Spectra C->D E Theoretical NMR Spectra (GIAO Method) C->E I Global Reactivity Descriptors F->I

Caption: Proposed computational workflow for this compound.

Causality Behind Method Selection

The choice of computational methods is critical for accuracy and relevance. Density Functional Theory (DFT) is selected as the primary engine for this investigation due to its excellent balance of computational cost and accuracy for organic molecules.[1][2] Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is proposed.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure compared to pure DFT functionals, particularly for aromatic systems.

  • 6-311++G(d,p) Basis Set: This is a triple-split valence basis set that offers high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and potential non-covalent interactions. The (d,p) specifies the addition of polarization functions, allowing for the description of non-spherical electron densities, which is crucial for capturing the geometry of the C-C bond between the phenyl rings and the C-O bond of the hydroxyl group.[1]

Detailed Experimental Protocols: A Step-by-Step Guide

The following protocols are described with the assumption of using the Gaussian 16 software package, a widely used tool in computational chemistry.

Protocol 3.1: Geometry Optimization and Vibrational Analysis
  • Input File Creation: Construct a starting geometry of this compound using a molecular builder (e.g., GaussView).

  • Calculation Setup: Create a Gaussian input file (.gjf or .com) with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt: This keyword requests a geometry optimization to find the minimum energy structure.

    • Freq: This keyword requests a frequency calculation to verify that the optimized structure is a true minimum (no imaginary frequencies) and to compute vibrational data for IR/Raman spectra.

  • Execution: Submit the input file to the Gaussian program.

  • Validation: Upon completion, open the output file (.log or .out). Confirm that the optimization converged and that the frequency calculation yields zero imaginary frequencies.

Protocol 3.2: Theoretical NMR Spectroscopy
  • Input File Creation: Use the optimized geometry from Protocol 3.1.

  • Calculation Setup: Create a new input file with the following route section: #p B3LYP/6-311++G(d,p) NMR=GIAO

    • NMR=GIAO: This keyword requests the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable standard for predicting chemical shifts.

  • Execution and Analysis: Run the calculation. The output file will contain the absolute shielding values for each nucleus. These values are then referenced against the shielding of a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts (δ). δsample = σTMS - σsample

Protocol 3.3: FMO, MEP, and NBO Analyses
  • Input File Creation: Use the optimized geometry from Protocol 3.1.

  • Calculation Setup: Create an input file with the following route section: #p B3LYP/6-311++G(d,p) Pop=NBO

    • Pop=NBO: This keyword requests a Natural Bond Orbital (NBO) population analysis.

  • Execution and Analysis:

    • FMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are found in the output file. These are used to calculate global reactivity descriptors.

    • MEP: To visualize the Molecular Electrostatic Potential, use the generated checkpoint file (.chk) in a visualization software like GaussView. The MEP map will show electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • NBO: The NBO analysis section in the output file provides detailed information on atomic charges, orbital occupancies, and donor-acceptor interactions.

Data Presentation and Expected Outcomes

The results of these theoretical studies should be presented in a clear and comparative manner.

Table 1: Predicted Structural and Electronic Properties
ParameterPredicted ValueSignificance
Optimized Geometry
C-C Inter-ring Bond Length (Å)ValueIndicates the degree of conjugation between rings.
C-O Bond Length (Å)ValueReflects the strength of the phenol C-O bond.
Dihedral Angle (°)ValueDescribes the twist between the two phenyl rings.
Electronic Properties
EHOMO (eV)ValueEnergy of the highest occupied molecular orbital.
ELUMO (eV)ValueEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)ValueKey indicator of chemical stability and reactivity.[1]
Dipole Moment (Debye)ValueMeasures the overall polarity of the molecule.
Table 2: Calculated Global Reactivity Descriptors

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.[1]

DescriptorFormulaPredicted ValueInterpretation
Ionization Potential (I)I ≈ -EHOMOValueEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOValueEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2ValueResistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2ValuePower of an atom to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)ValuePropensity of the species to accept electrons.

Visualization of Key Molecular Properties

Visual representations are essential for interpreting computational data.

Caption: 2D structure of this compound.

Frontier Molecular Orbitals (FMOs)

A visualization of the HOMO and LUMO provides immediate insight into the molecule's reactivity. The HOMO typically shows where the molecule is most likely to donate electrons (nucleophilic attack), while the LUMO indicates where it is most likely to accept electrons (electrophilic attack). For this compound, it is expected that the HOMO will be localized primarily on the phenol ring due to the electron-donating nature of the hydroxyl group, while the LUMO may be distributed across the biphenyl system.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a color-coded 3D representation of the electrostatic potential on the molecule's surface.

  • Red regions (negative potential) indicate electron-rich areas, which are prone to electrophilic attack. This is expected around the oxygen atom of the hydroxyl group.

  • Blue regions (positive potential) indicate electron-poor areas, prone to nucleophilic attack. This is expected around the hydrogen atom of the hydroxyl group.

  • Green regions represent neutral potential.

This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which is particularly relevant for drug design and material science applications.

Conclusion and Future Directions

This guide has outlined a comprehensive and authoritative theoretical workflow for the complete characterization of this compound. By following these protocols, researchers can generate a foundational dataset describing the molecule's structural, spectroscopic, and electronic properties. This in silico data provides a powerful predictive tool to guide subsequent experimental work, whether in the synthesis of novel polymers or the development of new pharmaceutical agents. The self-validating nature of this workflow, which involves correlating theoretical predictions with anticipated experimental results, ensures a high degree of confidence in the findings. The application of these computational methods will undoubtedly accelerate the translation of this compound from a molecule of theoretical interest to one of practical application.

References

Methodological & Application

Application Note & Protocols: The Utility of 4-(4-Ethylphenyl)phenol in the Synthesis of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(4-Ethylphenyl)phenol as a Mesogenic Precursor

The design of novel liquid crystalline (LC) materials is a cornerstone of modern display technology, photonics, and sensor development. The performance of these materials is intrinsically linked to the molecular architecture of their constituent molecules, or mesogens. This compound is a highly valuable precursor in this field due to its inherent structural properties that favor the formation of liquid crystal phases, particularly the nematic phase.

Its structure comprises three key components:

  • A Rigid Biphenyl Core: The two phenyl rings provide the necessary rigidity and anisotropy, which are fundamental for the long-range orientational order characteristic of liquid crystals.[1][2]

  • A Terminal Ethyl Group: This short alkyl chain contributes to the molecule's overall aspect ratio and influences intermolecular interactions, which helps to lower the melting point and define the temperature range of the mesophase.[3][4]

  • A Reactive Phenolic Hydroxyl Group: This is the most critical feature for the synthetic chemist. The -OH group provides a versatile handle for covalently linking other molecular fragments to extend the rigid core, modify the terminal group, and ultimately tailor the final properties of the liquid crystal, such as its clearing point, birefringence, and dielectric anisotropy.[5]

This application note provides a detailed guide for researchers on the primary synthetic routes for incorporating this compound into calamitic (rod-shaped) liquid crystals, focusing on esterification and etherification strategies. It includes a comprehensive, field-tested protocol for a representative synthesis and discusses the essential characterization techniques.

Synthetic Strategies: Building Mesogens from a Phenolic Core

The phenolic -OH group of this compound is nucleophilic, making it an ideal point for connection to electrophilic partners. The two most prevalent and reliable strategies for elongating the molecular structure to achieve mesomorphism are ester and ether linkages. The choice between these methods depends on the desired final properties, as the linking group itself influences molecular polarity, flexibility, and stability.

G cluster_start Starting Material cluster_strategies Primary Synthetic Routes cluster_methods Specific Methodologies cluster_products Resulting Linkage Start This compound Ester Esterification Start->Ester w/ Carboxylic Acid or Acyl Halide Ether Etherification Start->Ether w/ Alcohol or Alkyl Halide Steglich Steglich Esterification (DCC, DMAP) Ester->Steglich Acyl Acyl Chloride Method Ester->Acyl Mitsunobu Mitsunobu Reaction (DEAD, PPh3) Ether->Mitsunobu Williamson Williamson Synthesis (Base, R-X) Ether->Williamson EsterLink Ester-Linked LC Steglich->EsterLink Acyl->EsterLink EtherLink Ether-Linked LC Mitsunobu->EtherLink Williamson->EtherLink

Diagram 1: Key synthetic pathways originating from this compound.

Esterification: Creating Ester-Linked Liquid Crystals

Ester linkages are widely used in liquid crystal synthesis. The carbonyl group contributes to the polarity and polarizability of the molecule.

  • Steglich Esterification: This is a particularly mild and effective method for coupling a phenol with a carboxylic acid.[6][7] It uses dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8] The reaction proceeds at room temperature, which preserves sensitive functional groups on the coupling partners and prevents side reactions.[6] The primary advantage is its high efficiency under gentle conditions. The main drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can sometimes complicate purification.

  • Acyl Chloride Method: A more traditional approach involves converting the carboxylic acid partner to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with the phenol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[5] This method is robust but less suitable for substrates with acid-sensitive functionalities.

Etherification: Creating Ether-Linked Liquid Crystals

Ether linkages offer greater chemical stability and flexibility compared to ester linkages.

  • Williamson Ether Synthesis: This classic SN2 reaction involves deprotonating the phenol with a base (e.g., K₂CO₃, NaH) to form the more nucleophilic phenoxide, which then displaces a halide or other good leaving group from an alkyl electrophile.[9][10] This method is highly effective for attaching alkyl chains but is generally limited to primary alkyl halides to avoid competing elimination reactions.[9][11]

  • Mitsunobu Reaction: This powerful reaction allows for the coupling of the phenol directly with a primary or secondary alcohol under mild, redox-neutral conditions.[12][13] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[12][14] The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's carbon center, making it valuable in chiral liquid crystal synthesis.[13][15] A key challenge is the removal of the triphenylphosphine oxide and hydrazine byproducts.[14]

Detailed Protocol: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 4-ethylbenzoate via Steglich Esterification

This protocol details the synthesis of a representative nematic liquid crystal. The target molecule combines the this compound core with a 4-cyanobenzoic acid moiety. The terminal cyano group is a common feature in commercial liquid crystals, known for inducing strong positive dielectric anisotropy.[16][17]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product Phenol This compound DCC DCC (Dehydrating Agent) LC Target Liquid Crystal Phenol->LC Acid 4-Cyanobenzoic Acid Acid->LC Filter 1. Filter DCU Byproduct DCC->Filter DMAP DMAP (Catalyst) DMAP->LC Solvent DCM (Solvent) Room Temperature, 24h Solvent->LC Wash 2. Aqueous Wash Filter->Wash Column 3. Column Chromatography Wash->Column Column->LC

References

Protocol for the Suzuki coupling synthesis of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Protocol for the Suzuki-Miyaura Synthesis of 4-(4-Ethylphenyl)phenol

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for creating biaryl and substituted biphenyl structures, which are ubiquitous in pharmaceuticals, advanced materials, and agrochemicals.[3][4] The reaction's success is rooted in its mild conditions, tolerance for a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[5][6]

This application note provides a detailed, field-proven protocol for the synthesis of this compound. This target molecule is a valuable building block, combining a reactive phenol group with a substituted biphenyl core. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

The Reaction Principle: A Mechanistic Overview

The synthesis of this compound is achieved by coupling 4-bromophenol with 4-ethylphenylboronic acid. The reaction is driven by a palladium catalyst and requires a base to proceed.[3][7] The generally accepted mechanism unfolds in a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-bromophenol) to a palladium(0) complex. This step breaks the carbon-bromine bond and oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium intermediate.[2][3]

  • Transmetalation: This is the crucial bond-forming step where the base plays a critical role. The base activates the 4-ethylphenylboronic acid to form a more nucleophilic boronate "ate" complex.[1][8][9] This complex then transfers its ethylphenyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of transmetalation is still a subject of detailed study, but the activation by the base is universally recognized as essential.[3][10]

  • Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the hydroxyphenyl and ethylphenyl moieties) are expelled as the final product, this compound, and the palladium catalyst is regenerated back to its active Pd(0) state, ready to begin another cycle.[2][3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product This compound Trans->Product ArX 4-Bromophenol (Aryl Halide) ArX->OxAdd ArB 4-Ethylphenylboronic Acid + Base ArB->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

Purity of reagents is paramount for the success of any cross-coupling reaction. Ensure all solvents are anhydrous and reagents are of high purity (>97%).

ReagentCAS No.FormulaMW ( g/mol )Role
4-Bromophenol106-41-2C₆H₅BrO173.01Aryl Halide
4-Ethylphenylboronic acid63139-21-9C₈H₁₁BO₂149.98Organoboron Reagent[11][12]
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Catalyst
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
Toluene108-88-3C₇H₈92.14Solvent
Ethanol64-17-5C₂H₅OH46.07Co-solvent
Deionized Water7732-18-5H₂O18.02Co-solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl)7647-14-5NaCl58.44Washing Agent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Argon or Nitrogen Gas7440-37-1 / 7727-37-9Ar / N₂-Inert Atmosphere

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Palladium compounds are irritants, and organic solvents are flammable. Toluene is a reproductive toxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Reaction Setup
  • Glassware Preparation: To a 100 mL round-bottom flask, add a magnetic stir bar. Ensure the flask and condenser are thoroughly dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Assemble the flask with a reflux condenser and create an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times. This is a critical step, as the Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

Step 2: Addition of Reagents

The order of addition is important to ensure proper mixing and reaction initiation.

  • To the reaction flask, add 4-bromophenol (1.00 g, 5.78 mmol, 1.0 equiv.).

  • Add 4-ethylphenylboronic acid (0.95 g, 6.36 mmol, 1.1 equiv.). Using a slight excess of the boronic acid ensures the complete consumption of the limiting aryl halide.

  • Add potassium carbonate (2.39 g, 17.34 mmol, 3.0 equiv.). A strong inorganic base is required to facilitate the formation of the reactive boronate species.[1]

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.29 mmol, 5 mol%).

  • Under the inert atmosphere, add the degassed solvent system via cannula or syringe:

    • Toluene (25 mL)

    • Ethanol (10 mL)

    • Deionized Water (5 mL) The mixed solvent system is chosen to dissolve both the organic substrates and the inorganic base.[3][13]

Step 3: Reaction Execution
  • Heating: Lower the flask into a preheated oil bath at 90 °C .

  • Stirring: Begin vigorous stirring to ensure the biphasic mixture is well-emulsified.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours, indicated by the disappearance of the 4-bromophenol spot.

Step 4: Work-up and Extraction
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Add 30 mL of deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Deionized water (1 x 50 mL)

    • Saturated brine solution (1 x 50 mL) to break any emulsions and remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

Step 5: Purification and Characterization
  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent system like hexanes/methanol to afford this compound as a white to off-white solid.[14]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 199.11).

    • Melting Point: To assess purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Establish Inert Atmosphere (Ar or N₂) A->B C Add Reagents: 1. 4-Bromophenol 2. 4-Ethylphenylboronic acid 3. K₂CO₃ 4. Pd(PPh₃)₄ B->C D Add Degassed Solvents (Toluene/EtOH/H₂O) C->D E Heat to 90 °C with Vigorous Stirring D->E F Monitor by TLC (4-8 hours) E->F G Cool to RT & Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine & Dry (MgSO₄) H->I J Purify by Recrystallization or Column Chromatography I->J K Characterization (NMR, MS, MP) J->K

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Ineffective base or poor mixing.1. Use fresh catalyst or a pre-catalyst system (e.g., Pd(OAc)₂ with PPh₃).2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use a different base (e.g., K₃PO₄), ensure vigorous stirring.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeboronation (loss of the boronic acid group).1. Ensure a strictly oxygen-free environment. Lowering the catalyst loading might help.2. Use a stronger, non-aqueous base if this is a persistent issue. Ensure slow, controlled heating.
Difficult Purification 1. Presence of residual palladium catalyst.2. Co-elution of product with triphenylphosphine oxide.1. Filter the crude product solution through a pad of Celite before concentration.2. Optimize chromatography conditions; a different solvent system may be required.

Conclusion

This application note details a reliable and scalable protocol for the Suzuki-Miyaura synthesis of this compound. By carefully controlling the reaction parameters—particularly the inert atmosphere, choice of base, and solvent system—this method provides consistent and high yields of the desired biaryl product. The insights into the reaction mechanism and troubleshooting guide are intended to empower researchers to not only replicate this synthesis but also to adapt and optimize cross-coupling reactions for their own specific molecular targets.

References

Application Notes and Protocols for the Polymerization of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(4-Ethylphenyl)phenol as a monomer for the synthesis of advanced polymers. It is designed to offer both foundational knowledge and practical, in-depth protocols for researchers in materials science and drug development. We will explore the enzymatic polymerization of this compound to create novel polyphenols and discuss its potential conversion to a difunctional monomer for high-performance polymer synthesis. The application notes will focus on the prospective use of these polymers in controlled drug delivery and as biocompatible materials.

Introduction: The Potential of this compound in Polymer Chemistry

This compound is an aromatic compound characterized by a phenol group and an ethylphenyl substituent.[1][2] Its structure presents unique opportunities for polymer synthesis. The phenolic hydroxyl group offers a reactive site for polymerization, while the ethylphenyl moiety can impart desirable properties such as hydrophobicity, thermal stability, and altered solubility to the resulting polymer.

For drug development professionals, polymers derived from phenolic compounds are of particular interest due to their inherent antioxidant properties and potential for biocompatibility.[3][4] The ability to synthesize polymers with tunable characteristics from a monomer like this compound opens avenues for creating novel drug delivery systems, medical device coatings, and tissue engineering scaffolds.[5][6]

This document will detail two primary pathways for utilizing this compound in polymer synthesis:

  • Direct Enzymatic Polymerization: A green and efficient method to produce polyphenols with interesting biological activities.

  • Conversion to a Difunctional Monomer: A hypothetical but chemically sound approach to enable its use in the synthesis of high-performance polymers like poly(aryl ether ketone)s (PAEKs).

Enzymatic Polymerization of this compound

Enzymatic polymerization of phenols, often utilizing peroxidases like horseradish peroxidase (HRP), is an environmentally benign alternative to traditional chemical methods.[7] This process uses an oxidizing agent, typically hydrogen peroxide, to generate phenoxy radicals from the monomer, which then couple to form the polymer.[7] This method offers high specificity and can be conducted under mild reaction conditions.

Causality of Experimental Choices

The choice of an enzymatic approach is predicated on several factors. The mild reaction conditions help to preserve the chemical integrity of the monomer and the resulting polymer, which is crucial for biomedical applications. The use of an aqueous or aqueous-organic solvent system enhances the biocompatibility of the process. The gradual addition of hydrogen peroxide is critical to maintain the catalytic activity of the enzyme, as high concentrations of the oxidant can lead to its deactivation.[7]

Experimental Workflow: Enzymatic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer This compound Reaction_Vessel Reaction Vessel (Stirring at 25°C) Monomer->Reaction_Vessel Solvent Phosphate Buffer (pH 7.0) Solvent->Reaction_Vessel Enzyme Horseradish Peroxidase (HRP) Enzyme->Reaction_Vessel Polymer_Precipitate Polymer Precipitate Reaction_Vessel->Polymer_Precipitate Polymer Formation H2O2 Hydrogen Peroxide (H2O2) (Gradual Addition) H2O2->Reaction_Vessel Initiation Filtration Filtration Polymer_Precipitate->Filtration Washing Washing with Water & Methanol Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Caption: Workflow for the enzymatic polymerization of this compound.

Detailed Protocol: Enzymatic Synthesis of Poly(this compound)

Materials:

  • This compound (Monomer)

  • Horseradish Peroxidase (HRP), Type II (≥150 units/mg)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Methanol

  • Deionized Water

Equipment:

  • 250 mL Jacketed Glass Reactor with Magnetic Stirrer

  • Syringe Pump

  • Büchner Funnel and Filter Paper

  • Vacuum Oven

Procedure:

  • Reaction Setup: In the 250 mL jacketed glass reactor, dissolve 2.44 g (10 mmol) of this compound in 100 mL of 0.1 M phosphate buffer (pH 7.0). Stir the mixture at 25°C until the monomer is fully dissolved.

  • Enzyme Addition: Add 20 mg of horseradish peroxidase to the reaction mixture and stir for 10 minutes to ensure uniform dispersion.

  • Initiation of Polymerization: Prepare a 0.5 M solution of hydrogen peroxide in deionized water. Using a syringe pump, add the H₂O₂ solution to the reaction mixture at a constant rate of 2 mL/hour over a period of 5 hours (total volume of 10 mL).

  • Reaction Progression: As the reaction proceeds, a precipitate of the polymer will form. Continue stirring the mixture for an additional 18 hours at 25°C after the complete addition of H₂O₂ to ensure maximum conversion.

  • Isolation of the Polymer: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Purification: Wash the polymer cake sequentially with 100 mL of deionized water and 100 mL of methanol to remove unreacted monomer, enzyme, and buffer salts.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.

  • Characterization: The resulting polymer, poly(this compound), can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.[7]

Parameter Value Rationale
Monomer Concentration0.1 MBalances reaction rate and solubility.
pH7.0Optimal for HRP activity.
Temperature25°CMild condition to preserve enzyme stability.
H₂O₂ Addition Rate2 mL/hourPrevents enzyme deactivation by high oxidant concentration.[7]

Hypothetical Conversion to a Bisphenol Monomer for High-Performance Polymers

High-performance polymers such as poly(aryl ether ketone)s (PAEKs) are typically synthesized through the nucleophilic substitution reaction of a bisphenol with a dihalide monomer. As a monophenol, this compound cannot directly participate in this type of polymerization. However, it can be chemically modified to create a bisphenol derivative. A plausible synthetic route involves a Friedel-Crafts alkylation reaction with an aldehyde, such as formaldehyde, to couple two molecules of this compound.

Chemical Rationale

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. In the presence of an acid catalyst, formaldehyde can react with two equivalents of a phenol to form a methylene bridge between the aromatic rings, ortho to the hydroxyl groups, yielding a bisphenol. This difunctional monomer can then be used in step-growth polymerization.

Proposed Synthetic Workflow

G Monomer This compound Reaction Reaction Vessel (Heating) Monomer->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reaction Purification Purification (Crystallization) Reaction->Purification Bisphenol Bis[4-hydroxy-3-(4-ethylphenyl)]methane (Hypothetical Bisphenol) Purification->Bisphenol

Caption: Proposed workflow for the synthesis of a bisphenol from this compound.

Expected Polymer Properties

The properties of polymers derived from this compound are expected to be influenced by the bulky ethylphenyl group.

Property Poly(this compound) (Enzymatic) PAEK from Hypothetical Bisphenol
Molecular Weight (Mw) 1,000 - 10,000 g/mol > 25,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.01.8 - 2.5
Thermal Stability (TGA, 5% wt. loss) > 300°C> 450°C
Glass Transition Temp. (Tg, DSC) 120 - 180°C180 - 250°C
Solubility Soluble in polar aprotic solvents (DMF, DMSO)Soluble in polar aprotic solvents and some chlorinated solvents

Note: These are estimated values based on literature for similar phenolic polymers and PAEKs.[8][9][10]

Application Notes for Drug Development

Polymers derived from this compound hold significant promise for applications in drug development due to their potential biocompatibility, antioxidant properties, and tunable physical characteristics.

Controlled Drug Release Formulations

The polyphenolic structure of enzymatically synthesized poly(this compound) makes it an excellent candidate for creating nanoparticles for drug delivery.[11][12] The hydrophobic nature of the polymer can be utilized to encapsulate poorly water-soluble drugs, enhancing their bioavailability.[13] These polyphenol-based nanoparticles can be formulated to release their therapeutic payload in a sustained manner, which is beneficial for reducing dosing frequency and improving patient compliance.[14]

Potential Applications:

  • Oral Drug Delivery: Encapsulation of sensitive drugs to protect them from the harsh environment of the gastrointestinal tract.[13]

  • Topical and Transdermal Delivery: Formulation into hydrogels or creams for the sustained release of active pharmaceutical ingredients (APIs) into the skin.

  • Targeted Cancer Therapy: The surface of the nanoparticles can be functionalized with targeting ligands to direct the encapsulated anticancer drugs to tumor tissues.[12]

Biocompatible Coatings for Medical Devices

High-performance polymers, such as the hypothetical PAEK derived from a bisphenol of this compound, are known for their excellent mechanical properties and chemical resistance. These properties make them suitable for coating medical implants and devices. The inherent phenolic structure may also confer antioxidant and potentially antimicrobial properties to the surface, reducing the risk of inflammation and infection.

Potential Applications:

  • Orthopedic Implants: Coatings to improve biocompatibility and reduce wear.

  • Catheters and Stents: To minimize thrombosis and biofilm formation.

  • Surgical Instruments: Durable and sterilizable coatings.

Scaffolds for Tissue Engineering

The biocompatibility of polyphenols is a significant advantage in tissue engineering.[3] Polymers derived from this compound could be processed into porous scaffolds that support cell adhesion, proliferation, and differentiation. The antioxidant nature of the polymer may also help in mitigating oxidative stress in the cellular microenvironment, promoting tissue regeneration.

Conclusion

This compound is a versatile monomer with significant potential in polymer synthesis for biomedical applications. The enzymatic polymerization route offers a straightforward method to produce novel polyphenols with inherent biological activity. Furthermore, its potential conversion to a bisphenol opens the door to the creation of high-performance polymers with robust physical properties. For researchers and professionals in drug development, these polymers represent a promising platform for creating advanced drug delivery systems, biocompatible coatings, and tissue engineering scaffolds. Further research into the specific properties and biological interactions of these novel polymers is warranted to fully realize their therapeutic potential.

References

Application Notes & Protocols: A Comprehensive Guide to the Experimental Setup for Studying the Antioxidant Properties of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for evaluating the antioxidant properties of 4-(4-Ethylphenyl)phenol. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disease.[1][2] Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative damage.[3][4][5] This document outlines a multi-assay approach, combining robust in vitro chemical tests with a biologically relevant cell-based assay to construct a comprehensive antioxidant profile. We provide not only step-by-step protocols for the DPPH, ABTS, and FRAP assays but also for the Cellular Antioxidant Activity (CAA) assay. The causality behind experimental choices, best practices for data interpretation, and methods for ensuring self-validating, trustworthy results are explained in detail.

Compound Profile: this compound

This compound, also known as p-Ethylphenol, is a phenolic compound with the chemical formula C₈H₁₀O.[6][7] Understanding its physicochemical properties is critical for designing accurate and reproducible antioxidant assays.

  • Structure: It possesses a core phenol structure, which is a benzene ring bearing a hydroxyl (-OH) group. This hydroxyl group is the primary functional moiety responsible for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[5]

  • Appearance: White, crystalline solid that may turn yellow upon exposure to light.[6][8]

  • Solubility: Slightly soluble in water but soluble in organic solvents such as ethanol, methanol, ether, acetone, and benzene.[6][8][9] The choice of solvent is a critical parameter in assay design, as it must solubilize the compound without interfering with the assay chemistry.[10] For most in vitro assays, methanol or ethanol are suitable choices. For cell-based assays, a stock solution in DMSO is common, with final concentrations in cell culture media kept low to avoid solvent toxicity.

Guiding Principles of a Multi-Faceted Antioxidant Assessment

No single assay can fully capture the complex nature of antioxidant activity.[11] Therefore, a panel of assays based on different mechanisms is essential for a comprehensive evaluation. This guide employs methods that cover two primary mechanisms of antioxidant action:

  • Hydrogen Atom Transfer (HAT): These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • Single Electron Transfer (SET): These assays quantify the ability of a potential antioxidant to transfer one electron to reduce an oxidant.[12]

By combining results from multiple assays, researchers can build a robust profile of a compound's antioxidant potential.

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SerialDil -> {DPPH, ABTS, FRAP, CAA} [style=dashed, arrowhead=vee]; {DPPH, ABTS, FRAP, CAA} -> Calc [style=dashed, arrowhead=vee]; } .dot Caption: General workflow for evaluating the antioxidant properties of a test compound.

Section 1: In Vitro Chemical Assays for Antioxidant Capacity

These assays are fundamental for initial screening. They are rapid, cost-effective, and provide quantitative data on a compound's ability to interact with stable radicals or reduce metal ions.[13]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures a compound's ability to act as a free radical scavenger.[13][14] DPPH is a stable free radical that is deep violet in color and absorbs light at approximately 517 nm.[15] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical form (DPPH-H), causing the color to change to a pale yellow.[13] The decrease in absorbance is directly proportional to the radical-scavenging activity.[13]

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DPPH_Radical [label=<

DPPH• (Purple Radical)

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Antioxidant [label="Antioxidant (AH)\n(e.g., this compound)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

DPPH_Reduced [label=<

DPPH-H (Yellow, Reduced Form)

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Antioxidant_Radical [label="Antioxidant• (A•)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

DPPH_Radical -> DPPH_Reduced [label="+ H•", color="#EA4335"]; Antioxidant -> Antioxidant_Radical [label="- H•", color="#4285F4"];

{rank=same; DPPH_Radical; Antioxidant;} {rank=same; DPPH_Reduced; Antioxidant_Radical;} } .dot Caption: Chemical principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C. Prepare fresh daily.[14]

    • Test Compound: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox in methanol at the same concentrations as the test compound.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample dilution (or control) to the wells of a 96-well plate.[16]

    • Add 100 µL of methanol to a well to serve as the blank (A_blank).

    • Add 100 µL of the DPPH working solution to all sample and control wells.

    • Scientist's Note: The final concentration of DPPH in the reaction will be 0.1 mM. Ensure thorough mixing.

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][16]

    • Rationale: Incubation in the dark is crucial to prevent the light-induced degradation of the DPPH radical, which would lead to inaccurate results.[14]

  • Measurement & Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[15]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol (without sample) and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the graph using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[17] ABTS is oxidized using potassium persulfate to generate the ABTS•+, a blue-green chromophore.[17] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[17] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[17]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18] This step generates the radical.

    • Rationale: The overnight incubation ensures the complete formation of the stable ABTS radical cation.

    • Before the assay, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19] This working solution should be prepared fresh.

    • Test Compound & Control: Prepare serial dilutions of this compound and a standard like Trolox as described in the DPPH protocol.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or Trolox standard) to the wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Measurement & Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Create a standard curve by plotting the % inhibition versus the concentration of Trolox.

    • The antioxidant capacity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated using the linear regression equation from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[20][21] The reaction occurs at a low pH (3.6) where a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[20] The intensity of the blue color is directly proportional to the reducing power of the sample.[20]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent (Working Solution): Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Test Compound & Control: Prepare serial dilutions of this compound and a standard like ferrous sulfate (FeSO₄) or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix thoroughly and incubate at 37°C for 4-6 minutes.[20]

    • Measure the absorbance at 593 nm.

  • Measurement & Data Analysis:

    • Generate a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentration.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents (TE) per gram of the compound.

Section 2: Cell-Based Antioxidant Activity (CAA) Assay

While chemical assays are excellent for screening, they do not account for biological complexity such as cell uptake, metabolism, or localization of the compound.[22][23] The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[23]

Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[22] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.[24] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[22][25] The antioxidant activity of this compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[23]

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Seed -> Confluence -> Load -> Treat -> Induce -> Measure -> Analyze; } .dot Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, under standard conditions (e.g., 37°C, 5% CO₂).[23]

    • Seed the cells into a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluence on the day of the assay (e.g., 60,000 cells/well).[22]

  • Assay Procedure:

    • After 24 hours, gently remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 100 µL of treatment media containing 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C to allow the probe to be taken up by the cells.

    • Remove the DCFH-DA solution and wash the cells again with PBS.

    • Add 100 µL of media containing various concentrations of this compound or a positive control (e.g., Quercetin) to the appropriate wells. Include vehicle control wells (e.g., 0.1% DMSO in media).

    • After a 1-hour incubation, add 100 µL of a 600 µM AAPH solution (in media) to all wells to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measurement & Data Analysis:

    • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[22]

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic curve for each well.

    • Calculate the percentage inhibition of DCF formation: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100 Where AUC_control is the area under the curve for the vehicle-treated, AAPH-exposed cells.

    • The results can be expressed as IC₅₀ values or as Quercetin Equivalents (QE) by comparing the inhibition curve of the test compound to that of the Quercetin standard.

Data Synthesis and Interpretation

Table 1: Summary of Antioxidant Profile for this compound

AssayMetricResultPositive Control (e.g., Trolox)Interpretation
DPPH Assay IC₅₀ (µg/mL)Measures free radical scavenging
ABTS Assay TEAC (µmol TE/g)1.0Measures radical cation scavenging
FRAP Assay FRAP Value (µmol Fe²⁺/g)Measures reducing power
CAA Assay IC₅₀ (µM)Measures intracellular antioxidant activity

Interpreting the Collective Data:

  • Strong performance in DPPH and ABTS assays suggests potent radical scavenging activity through hydrogen or electron donation.

  • A high FRAP value indicates a strong ability to act as a reducing agent.

  • Potent activity in the CAA assay is the most significant finding, as it demonstrates that the compound is bioavailable to cells and can protect them from an internal oxidative challenge, confirming its potential as a biologically relevant antioxidant.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Ethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Ethylphenol. Developed for researchers, scientists, and drug development professionals, this protocol provides a reliable and efficient means to determine the concentration of 4-Ethylphenol in various sample matrices. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is not only straightforward to implement but has been structured to meet the rigorous standards of method validation, ensuring data integrity and reproducibility.

Introduction: The Significance of 4-Ethylphenol Analysis

4-Ethylphenol is a phenolic compound that garners significant interest across various scientific disciplines. It is recognized as a key aroma compound, particularly in the food and beverage industry, where its presence can significantly impact the sensory profile of products like wine and beer.[1][2][3] Beyond its role as a flavor compound, 4-Ethylphenol and other alkylphenols are subjects of study in environmental science and toxicology due to their potential endocrine-disrupting properties.[4] In the pharmaceutical and chemical industries, it can be a critical starting material or an impurity that requires careful monitoring.[1][2]

Given its multifaceted relevance, a precise and reliable analytical method for the quantification of 4-Ethylphenol is paramount. High-performance liquid chromatography (HPLC) is a widely adopted technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[5] This application note provides a detailed protocol for the determination of 4-Ethylphenol, grounded in established chromatographic principles for phenolic compounds.

Physicochemical Properties of 4-Ethylphenol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. Key properties of 4-Ethylphenol are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀O[2]
Molecular Weight 122.16 g/mol [2][6]
Melting Point 40-42 °C[1][2]
Boiling Point 218-219 °C[1][2]
pKa ~10.0 - 10.38[1][2][6]
logP (o/w) 2.1 - 2.58[1][6][7]
Solubility Slightly soluble in water (4.9 g/L at 25 °C); soluble in organic solvents like ethanol, ether, and acetonitrile.[1][2][6]
UV λmax ~278-280 nm[4][8]

The moderate logP value of 4-Ethylphenol suggests that reversed-phase chromatography will be an effective separation technique. Its UV absorbance maximum around 278-280 nm provides a suitable wavelength for detection with a Diode Array Detector (DAD) or a standard UV-Vis detector.

HPLC Method and Protocol

This section outlines the detailed protocol for the HPLC analysis of 4-Ethylphenol. The method has been optimized for resolution, peak shape, and run time.

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. 4-Ethylphenol, being a moderately non-polar compound, is retained on the column and then eluted by the organic component of the mobile phase (acetonitrile). The addition of a small amount of acid to the mobile phase helps to ensure consistent peak shape by suppressing the ionization of the phenolic hydroxyl group.

Materials and Reagents
  • 4-Ethylphenol reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Acetic Acid (glacial, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Any standard HPLC system with a UV/DAD detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides excellent retention and selectivity for moderately non-polar compounds like 4-Ethylphenol.[9]

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for the separation of phenolic compounds, offering good peak shape and resolution.[4][10] The 60:40 ratio is a good starting point and can be adjusted to optimize retention time.

  • Acetic Acid: The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic group (pKa ~10), leading to sharper, more symmetrical peaks.[11][12]

  • Detection at 278 nm: This wavelength is close to the UV maximum for many alkylphenols and provides good sensitivity for 4-Ethylphenol.[4][13]

Standard and Sample Preparation

3.4.1. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 4-Ethylphenol reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol and bring to volume.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

3.4.2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

3.4.3. Sample Preparation

The preparation of unknown samples will depend on the matrix. A general guideline is to dissolve the sample in methanol or the mobile phase and filter through a 0.45 µm syringe filter before injection to remove any particulate matter. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[9]

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of 4-Ethylphenol.

HPLC_Workflow prep Sample/Standard Preparation filter Filtration (0.45 µm) prep->filter Dissolve in Methanol/Mobile Phase hplc HPLC System filter->hplc Inject 10 µL column C18 Column (30 °C) hplc->column Mobile Phase 1.0 mL/min detector UV Detector (278 nm) column->detector data Data Acquisition & Processing detector->data Signal report Report Generation data->report

Caption: Workflow for the HPLC analysis of 4-Ethylphenol.

Method Validation

To ensure the reliability and integrity of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[14][15][16][17][18] The key validation parameters are outlined below.

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be established. This is typically done by making five replicate injections of a standard solution (e.g., 25 µg/mL).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (matrix without analyte) and a placebo, and showing that no interfering peaks are present at the retention time of 4-Ethylphenol.

Linearity and Range

The linearity of the method should be established across a range of concentrations that are proportional to the amount of analyte in the sample. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration). Accuracy is typically reported as the percent recovery.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations to be assessed include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic)

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and efficient means for the quantitative analysis of 4-Ethylphenol. The use of a standard C18 column and a simple isocratic mobile phase makes this method readily transferable to any laboratory with standard HPLC capabilities. By following the outlined protocol and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reproducible data for a wide range of applications.

References

Application Note: Quantitative Analysis of 4-(4-Ethylphenyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of 4-(4-Ethylphenyl)phenol in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in industrial synthesis and a potential environmental contaminant. The methodology described herein provides the necessary specificity and sensitivity for researchers, quality control analysts, and drug development professionals. The protocol covers sample preparation, derivatization, instrument parameters, and data analysis, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound, a member of the phenol class of compounds, serves as a crucial intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes.[1][2] Its presence, even at trace levels, in environmental samples or as an impurity in pharmaceutical products necessitates a reliable analytical method for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive mass-based identification.[3]

Phenolic compounds, due to their polar hydroxyl group, can exhibit poor chromatographic behavior, leading to broad, tailing peaks.[4] To overcome this, a derivatization step is often essential to increase volatility and thermal stability, thereby improving peak shape and sensitivity.[5][6] This protocol employs a silylation derivatization, a common and effective method for phenols, prior to GC-MS analysis.[6]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₈H₁₀O[7][8]
Molecular Weight 122.16 g/mol [7]
CAS Number 123-07-9[1]
Boiling Point 218-219 °C[2][9]
Melting Point 44-46 °C[9]
Solubility Slightly soluble in water; soluble in alcohol, ether, and benzene.[1][7]
Appearance White to yellow crystals.[9]

Experimental Protocol

This section details the step-by-step methodology for the analysis of this compound.

Sample Preparation: Extraction from an Aqueous Matrix

The following protocol is a general guideline for extracting this compound from a water sample. For other matrices, appropriate extraction techniques such as soxhlet or pressurized liquid extraction may be required.

  • Sample Collection: Collect 1 L of the aqueous sample in a clean glass container.

  • Acidification: Acidify the sample to a pH of less than 2 with 6 M hydrochloric acid to ensure the phenol is in its non-ionized form, which is more amenable to extraction.[10]

  • Solid Phase Extraction (SPE):

    • Condition a polystyrene-divinylbenzene (PS-DVB) SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methylene chloride followed by 10 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.

    • Load the acidified sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

    • After loading, wash the cartridge with 10 mL of deionized water (pH < 2) to remove any polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

    • Elute the trapped this compound with 10 mL of methylene chloride.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen at 35 °C.

Derivatization: Silylation for Enhanced Volatility

To improve the chromatographic properties of this compound, a silylation derivatization is performed to replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6]

  • Transfer 100 µL of the concentrated extract into a 2 mL autosampler vial with a micro-insert.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (Analyte) Reaction + This compound->Reaction BSTFA BSTFA (Silylating Agent) BSTFA->Reaction TMS_Derivative TMS Derivative (Volatile Analyte) Byproducts Byproducts Reaction->TMS_Derivative Reaction->Byproducts

Caption: Silylation of this compound with BSTFA.

GC-MS Instrumental Parameters

The following instrumental parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and specificity.
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of compounds, including silylated derivatives.[4]
Injector Temperature 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial temp: 70 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °COptimizes ionization efficiency.
Quadrupole Temp. 150 °CMaintains stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM)Full scan for initial identification and SIM for enhanced sensitivity in quantification.

Data Analysis and Interpretation

Identification

The identification of the TMS-derivatized this compound is based on two key parameters:

  • Retention Time: The time at which the compound elutes from the GC column. This should be consistent with a known standard analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The obtained spectrum should be compared to a reference spectrum from a library (e.g., NIST).[12]

The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 194 and a characteristic base peak at m/z 179, corresponding to the loss of a methyl group ([M-15]⁺).[13]

Fragmentation_Pattern TMS-Derivative\n(m/z 194) TMS-Derivative (m/z 194) Loss of CH3\n(m/z 179) Loss of CH3 (m/z 179) TMS-Derivative\n(m/z 194)->Loss of CH3\n(m/z 179) - CH3• Further Fragmentation Further Fragmentation Loss of CH3\n(m/z 179)->Further Fragmentation

Caption: Proposed fragmentation of TMS-derivatized this compound.

Quantification

For quantitative analysis, a calibration curve should be prepared using standards of this compound at known concentrations. The standards should be subjected to the same derivatization procedure as the samples.

  • Calibration Range: A typical range would be from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard: The use of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is recommended to correct for variations in injection volume and instrument response.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, monitor the following ions:

    • Quantifier Ion: m/z 179

    • Qualifier Ions: m/z 194, m/z 73

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Evaluated by analyzing replicate samples spiked with known concentrations of the analyte. Accuracy is expressed as percent recovery, and precision as the relative standard deviation (RSD).

  • System Suitability: Monitored by regular injections of a standard to check for consistent retention times, peak shapes, and instrument response.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Solid Phase Extraction Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation Concentration->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Identification Identification (Retention Time & Mass Spectrum) GCMS_Analysis->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The combination of solid-phase extraction, silylation derivatization, and GC-MS analysis ensures high recovery, excellent chromatographic performance, and definitive identification. This protocol is well-suited for routine analysis in various research and industrial settings.

References

Introduction: Elucidating the Structure of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(4-Ethylphenyl)phenol

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science, serving as a crucial intermediate in the synthesis of various pharmaceuticals and polymers. Its precise molecular structure, characterized by two para-substituted benzene rings linked together, gives rise to a distinct spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity and purity of this compound, providing unambiguous information about its proton and carbon framework.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and field-proven protocols for acquiring, processing, and interpreting the NMR spectra of this compound. The methodologies described herein are designed to ensure data integrity and facilitate confident structural elucidation.

Core Principles: Understanding the NMR Signature of this compound

The NMR spectrum of this compound is governed by the chemical environment of each nucleus. The key features arise from:

  • Chemical Shift (δ): The location of a signal along the x-axis (in ppm) is determined by the electron density around the nucleus. Electron-withdrawing groups (like the phenolic hydroxyl group) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like the ethyl group) "shield" nuclei, moving them upfield.

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split into multiplets. The pattern of splitting (e.g., triplet, quartet) reveals the number of neighboring protons, providing critical connectivity information.

  • Integration: The area under a proton (¹H) NMR signal is directly proportional to the number of protons it represents.

The molecule's symmetry is a crucial factor. Due to free rotation around the C-C single bond connecting the two phenyl rings and the symmetry of the para-substitution, the number of unique signals is less than the total number of protons or carbons. For instance, the four aromatic protons on the ethyl-substituted ring are chemically equivalent in pairs, as are the four protons on the phenol ring.

Part 1: Detailed Experimental Protocols

Protocol 1.1: High-Resolution Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. This protocol ensures the preparation of a homogeneous, particulate-free solution suitable for high-resolution NMR analysis.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • Glass vial with cap

  • Pasteur pipette with a small plug of glass wool (do not use cotton wool)[1]

  • 5 mm NMR tube (clean and unscratched) and cap[2]

Procedure:

  • Weighing the Sample:

    • For ¹H NMR , weigh 5-25 mg of this compound into a clean, dry glass vial.[1][3] This concentration is typically sufficient for rapid data acquisition with a high signal-to-noise ratio.

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 50-100 mg of the sample into the vial.[3]

  • Solubilization:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2][4] Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system.[1][3]

    • Cap the vial and gently swirl or vortex to completely dissolve the solid. If necessary, gentle heating can be applied, but ensure the compound is stable at the applied temperature. Preparing the sample in a secondary vial before transferring it to the NMR tube is a best practice that facilitates complete dissolution.[3]

  • Filtration and Transfer:

    • To ensure magnetic field homogeneity, the final solution must be free of any solid particles.[1][4]

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Draw the dissolved sample solution into the pipette and carefully filter it directly into the NMR tube. This will remove any dust or undissolved particulates which can degrade spectral quality by causing broad lines.[1][5]

    • The final sample height in the NMR tube should be approximately 4-5 cm (0.6-0.7 mL).[4][5]

  • Final Steps:

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[5]

    • Label the sample clearly.[1][3]

Protocol 1.2: NMR Data Acquisition Workflow

This protocol outlines the standard steps for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Instrument Setup & Acquisition cluster_proc Data Processing Prep Prepare Sample (Protocol 1.1) Insert Insert Sample Prep->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune Probe Shim->Tune Acquire Acquire FID Data Tune->Acquire Process Process Data (Protocol 1.3) Acquire->Process

References

Introduction: Unlocking the Potential of a Versatile Biphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-(4-Ethylphenyl)phenol

Prepared by: Senior Application Scientist, Organic Synthesis Division

This compound, also known as p-(p-ethylphenyl)phenol, is a bifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, characterized by a rigid biphenyl core, a reactive phenolic hydroxyl group, and an ethyl tail, provides a unique combination of properties that chemists can exploit to construct complex molecular architectures. The phenolic -OH group is a prime site for a multitude of transformations including etherification and esterification, while the aromatic rings offer platforms for electrophilic substitution or conversion into coupling-ready partners.[1][2] This unique structural arrangement makes this compound an attractive starting material for the synthesis of liquid crystals, advanced polymers, and biologically active molecules relevant to the pharmaceutical and agrochemical industries.[3][4][5]

This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed protocols, mechanistic insights, and application-focused discussions. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this powerful synthetic intermediate.

Physicochemical Properties

A thorough understanding of a building block's physical properties is paramount for experimental design, particularly for determining appropriate solvent systems, reaction temperatures, and purification methods.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms p-(p-Ethylphenyl)phenol, 4-Hydroxy-4'-ethylbiphenylCheméo[6]
CAS Number 5874-88-4-
Molecular Formula C₁₄H₁₄OPubChem[2]
Molar Mass 198.26 g/mol PubChem[2]
Appearance White to off-white solid/powder-
Melting Point 113-115 °C-
Boiling Point ~340 °C (Predicted)-
Solubility Soluble in acetone, ethanol, ether, and hot toluene. Slightly soluble in water.[7]-

Part 1: Core Synthetic Transformations & Protocols

The reactivity of this compound is dominated by its phenolic hydroxyl group. The following sections detail the most common and synthetically useful transformations.

O-Alkylation (Etherification) via Williamson Synthesis

Scientific Rationale: The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (R-O-R').[8] For this compound, this reaction is crucial for introducing alkyl or functionalized chains, which is a key step in the synthesis of many liquid crystals and pharmaceutical intermediates. The reaction proceeds via an Sₙ2 mechanism where the phenol is first deprotonated by a strong base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, displacing the halide and forming the aryl ether.[8] The choice of a non-protic, polar solvent like DMF or acetone is critical to solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.

Protocol 1: Synthesis of 1-Ethoxy-4-(4-ethylphenyl)benzene

Objective: To demonstrate a standard O-alkylation of this compound using bromoethane.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Bromoethane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask under a nitrogen atmosphere to create a stirrable suspension (approx. 0.2 M concentration relative to the phenol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add bromoethane (1.2 eq) to the suspension via syringe.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-ethoxy-4-(4-ethylphenyl)benzene.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol This compound Phenoxide Potassium 4-(4-ethylphenyl)phenoxide Phenol->Phenoxide Deprotonation (Step 1) Base K₂CO₃ (Base) Base->Phenoxide Deprotonation (Step 1) AlkylHalide Bromoethane (R-X) Ether Aryl Ether Product AlkylHalide->Ether Sₙ2 Attack (Step 2) Salt KBr (Salt) Phenoxide->Ether Sₙ2 Attack (Step 2)

Caption: Williamson Ether Synthesis Workflow.

O-Acylation (Esterification)

Scientific Rationale: Esterification transforms the phenolic hydroxyl into an ester group, which is a key functional group in many biologically active molecules and liquid crystals.[4][9] This transformation can significantly alter the electronic and physical properties of the parent molecule. The most common methods involve reaction with an acyl chloride or a carboxylic acid. Reaction with an acyl chloride is often preferred for its high reactivity and is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. Alternatively, Fischer esterification with a carboxylic acid requires a strong acid catalyst and removal of water to drive the equilibrium towards the product.[10][11]

Protocol 2: Synthesis of 4-(4-Ethylphenyl)phenyl Benzoate

Objective: To synthesize a phenyl ester using an acyl chloride, a common motif in liquid crystal synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.

  • Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) will likely form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), deionized water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from ethanol or purify by column chromatography to yield the final ester product.

Esterification_Reaction start This compound + Benzoyl Chloride step1 Dissolve in DCM Add Pyridine (Base) start->step1 step2 Cool to 0°C Add Acyl Chloride step1->step2 step3 Reaction at RT (2-4 hours) step2->step3 step4 Aqueous Workup (HCl, NaHCO₃, Brine) step3->step4 step5 Dry & Concentrate step4->step5 end 4-(4-Ethylphenyl)phenyl Benzoate (Product) step5->end

Caption: Experimental workflow for O-Acylation.

Suzuki-Miyaura Cross-Coupling Precursor Synthesis

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aromatic rings.[3][12] While the phenol itself is unreactive under these conditions, it can be easily converted into an excellent coupling partner, typically an aryl triflate (Ar-OTf). The triflate group is an outstanding leaving group, making the aromatic ring susceptible to oxidative addition into the palladium(0) catalyst, which initiates the catalytic cycle.[3] This two-step sequence—triflation followed by Suzuki coupling—vastly expands the synthetic utility of this compound, allowing for the construction of complex poly-aryl systems like sexiphenyls, which are of great interest in materials science.[13]

Protocol 3: Synthesis of 4-(4-Ethylphenyl)phenyl Trifluoromethanesulfonate

Objective: To convert the phenolic hydroxyl group into a triflate leaving group, preparing the molecule for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Pyridine, anhydrous (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) and stir for 5 minutes.

  • Add triflic anhydride (1.2 eq) dropwise via syringe over 15 minutes. The reaction is exothermic.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting phenol.

  • Quench the reaction by slowly adding cold deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with cold 1M HCl, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude aryl triflate is often of sufficient purity for the subsequent coupling step. If necessary, it can be purified by rapid filtration through a short plug of silica gel, eluting with diethyl ether/hexane.

Suzuki_Pathway cluster_step1 Step 1: Activation cluster_step2 Step 2: C-C Coupling Phenol This compound Triflate Aryl Triflate (Coupling Partner) Phenol->Triflate Tf₂O, Pyridine Product Extended Biaryl Product Triflate->Product Pd Catalyst, Base BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product

Caption: Two-step strategy for Suzuki coupling.

Part 2: Applications in Advanced Materials and Bioactive Molecules

Liquid Crystal Synthesis

The rigid, elongated (calamitic) shape of molecules derived from this compound makes them ideal candidates for forming liquid crystalline phases.[14][15] By attaching different functional groups via ester or ether linkages, chemists can fine-tune the molecule's aspect ratio, polarity, and intermolecular interactions. This control allows for the design of materials with specific mesophases (e.g., nematic, smectic) and desirable properties like high birefringence and thermal stability, which are essential for applications in displays and photonics.[13]

Polymer Chemistry

This compound can serve as a valuable monomer in the synthesis of high-performance polymers.[5] For instance, it can be incorporated into phenolic resins, where the phenol unit reacts with aldehydes like formaldehyde to form a cross-linked network. Such materials are known for their thermal stability and chemical resistance. Furthermore, it can be used to synthesize more advanced polymers like polybenzoxazoles, which are known for their exceptional thermomechanical properties.[16] The biphenyl structure imparts rigidity and thermal stability to the polymer backbone.

Scaffolds for Biologically Active Compounds

Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including anticancer, antioxidant, and antifungal properties.[17][18][19][20] The this compound scaffold can be used as a starting point for the development of novel therapeutic agents. The phenolic hydroxyl can be derivatized to improve bioavailability or to act as a hydrogen bond donor/acceptor in interactions with biological targets. The biphenyl core serves as a rigid scaffold to orient other functional groups in three-dimensional space, which is critical for specific binding to enzyme active sites or cellular receptors.[9][21]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of 4-(4-Ethylphenyl)phenol, a key intermediate in various research and development applications. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preferred and robust method for this synthesis, offering high tolerance for various functional groups and generally mild reaction conditions.[1][2][3][4] This guide will focus on optimizing this specific pathway.

I. Troubleshooting Guide: Diagnosing & Resolving Low Yields

This section addresses specific challenges you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling. The core reaction involves coupling a boronic acid (or its ester derivative) with an organohalide.[5] For our target molecule, this typically involves reacting 4-ethylphenylboronic acid with a 4-halophenol (e.g., 4-iodophenol or 4-bromophenol).

Q1: My reaction has stalled or shows very low conversion of the starting materials. What are the primary causes?

A1: Reaction failure or stalling in Suzuki couplings often points to issues with the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst.[1][5] Its deactivation is a common failure point.

    • Oxidation: The presence of oxygen can oxidize the Pd(0) catalyst and any phosphine ligands, rendering them inactive.[6] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[6][7]

    • Poor Precatalyst Reduction: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0). This process can be inefficient if other reaction components are suboptimal. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[8]

  • Reagent Quality:

    • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at high temperatures or with certain bases.[6][8] Use fresh, high-purity 4-ethylphenylboronic acid. If decomposition is suspected, consider converting it to a more stable pinacol ester.[6]

    • Halide Reactivity: The reactivity order for the aryl halide partner is I > Br > OTf >> Cl.[6] While 4-bromophenol is common, 4-iodophenol will react faster and under milder conditions.[9] Couplings with aryl chlorides are particularly challenging and demand specialized, highly active catalyst systems.[6]

  • Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[10][11]

    • Strength and Solubility: Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[12][13] K₃PO₄ is a stronger base and can be more effective in difficult couplings. The base must have some solubility in the reaction medium. Using a mixed solvent system (e.g., Toluene/Water or Dioxane/Water) can help.[12]

Q2: I'm observing significant amounts of side products, specifically homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid (forming 4,4'-diethylbiphenyl) is a key competing reaction that consumes your starting material and complicates purification.

  • Oxygen Contamination: This is the most frequent cause. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6]

    • Solution: Employ rigorous inert atmosphere techniques. Degas your solvent by sparging with argon for at least 30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Reaction Stoichiometry:

    • Solution: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can sometimes suppress homocoupling by ensuring the oxidative addition step is favored.[14]

  • Slow Transmetalation: If the transmetalation step is slow, the palladium complex may participate in side reactions.

    • Solution: Ensure your base is effective and your solvent system is optimal. In some cases, switching to a more electron-rich phosphine ligand can accelerate the catalytic cycle.

Q3: The reaction works, but the yield is consistently moderate (~50-60%). How can I optimize for higher yield?

A3: Moving from a moderate to a high yield often requires fine-tuning the reaction components. A systematic screening of parameters is the most effective approach.[8]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.

    • Standard Ligands: Triphenylphosphine (PPh₃) is a common starting point, often used in the form of Pd(PPh₃)₄.[8]

    • Advanced Ligands: For more challenging couplings, or to increase reaction rates, consider using more electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., XPhos).[15][16] These can significantly improve catalyst performance.

  • Solvent System: The solvent affects the solubility of reagents and the reaction rate.

    • Common Choices: Toluene, Dioxane, and THF, often with water as a co-solvent, are effective for Suzuki couplings.[12][15] The aqueous phase is necessary to dissolve the inorganic base.

  • Temperature Control:

    • General Range: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[12]

    • Optimization: Too low a temperature may lead to a sluggish reaction, while excessively high temperatures can promote catalyst decomposition and protodeboronation.[8] Monitor the reaction by TLC or LC-MS to find the optimal balance.

II. Frequently Asked Questions (FAQs)

What is the optimal catalytic system for synthesizing this compound?

For general laboratory synthesis, a reliable starting point is Pd(PPh₃)₄ (1-5 mol%) as the catalyst with K₂CO₃ or K₃PO₄ (2-3 equivalents) as the base. A solvent system of Toluene/Water (4:1) or Dioxane/Water (4:1) at 90-100 °C is standard.[12] For difficult substrates or to improve yields, switching to a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as XPhos or P(t-Bu)₃ can be highly effective.[10][14]

How do I properly set up the reaction to ensure an inert atmosphere?
  • Glassware: Ensure all glassware is oven-dried or flame-dried to remove moisture.

  • Assembly: Assemble the reaction flask with a condenser while hot and allow it to cool under a stream of argon or nitrogen.

  • Reagent Addition: Add solid reagents (aryl halide, boronic acid, base, catalyst) to the flask.

  • Purge: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent via cannula or syringe.

  • Maintenance: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler.

What is the best method for purifying the final this compound product?
  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base. An acidic wash (e.g., 1M HCl) can be used to remove any remaining basic impurities.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Column Chromatography: This is the most common method for achieving high purity. Use a silica gel column with a solvent system like Hexane/Ethyl Acetate. The polarity can be adjusted based on TLC analysis.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective final purification step.[9] A solvent mixture such as Methanol/Water can be used.[9]

III. Data & Protocols

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Reagents:

  • 4-Bromophenol (1.0 equiv)

  • 4-Ethylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol, 4-ethylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient of 5% to 20% ethyl acetate in hexane) to afford pure this compound.

Table 1: Comparison of Suzuki Coupling Conditions
ParameterCondition A (Standard)Condition B (Optimized)Rationale & Causality
Aryl Halide 4-Bromophenol4-IodophenolThe C-I bond is weaker than the C-Br bond, leading to faster oxidative addition, which is often the rate-limiting step.[1][14]
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos forms a more active catalyst, allowing for lower catalyst loading and faster reaction times.[10]
Ligand (none, included in catalyst)XPhos (2-4 mol%)Bulky biarylphosphine ligands promote reductive elimination and stabilize the active Pd(0) species, increasing overall efficiency.[16]
Base Na₂CO₃ (2 equiv)K₃PO₄ (3 equiv)K₃PO₄ is a stronger, non-nucleophilic base that more effectively promotes the transmetalation step, especially for less reactive substrates.
Solvent THF / H₂OToluene / H₂OToluene allows for higher reaction temperatures which can increase reaction rates, though care must be taken to avoid thermal decomposition.
Temperature 65-70 °C (Reflux)100-110 °CHigher temperatures accelerate the reaction, but must be balanced against the risk of protodeboronation and catalyst degradation.[8]
Typical Yield 60-80%>90%The combination of a more active catalyst, stronger base, and optimal temperature overcomes common kinetic barriers, leading to higher conversion.

IV. Visualized Mechanisms & Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki coupling proceeds via a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex 1 pd2_complex->pd0 transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L_n-R² pd2_complex->pd2_r1r2 2 pd2_r1r2->pd0 3 reductive_elimination Reductive Elimination product R¹-R² pd2_r1r2->product aryl_halide R¹-X (e.g., 4-Halophenol) aryl_halide->pd2_complex boronic_acid R²-B(OR)₂ (e.g., 4-Ethylphenylboronic acid) + Base boronic_acid->pd2_r1r2

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a systematic approach to diagnosing issues with your synthesis.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Is Inert Atmosphere Guaranteed? (Degassed Solvents, Ar/N₂ Purge) start->check_inert fix_inert ACTION: Re-run with rigorous inert atmosphere technique. check_inert->fix_inert No check_reagents Are Reagents High Purity & Fresh? (Boronic Acid, Catalyst, Base) check_inert->check_reagents Yes fix_inert->start Re-test fix_reagents ACTION: Use fresh reagents. Consider purifying starting materials. check_reagents->fix_reagents No / Unsure check_params Are Reaction Parameters Optimal? (Catalyst/Ligand, Base, Solvent, Temp.) check_reagents->check_params Yes fix_reagents->start Re-test screen_params ACTION: Screen different ligands, bases, and solvents. Verify temp. check_params->screen_params No / Unsure success Yield Improved check_params->success Yes screen_params->start Re-test

References

Technical Support Center: Purification of Crude 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(4-Ethylphenyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, providing a robust framework for troubleshooting and methods development.

Introduction: The Challenge of Purifying Biphenylphenols

This compound is a valuable intermediate in the synthesis of advanced materials and pharmaceutical agents. Its structure, featuring a biphenyl core, presents specific purification challenges. Crude reaction mixtures often contain a complex array of impurities, including unreacted starting materials, catalytic residues, and structurally similar isomers that can be difficult to separate. This guide provides a systematic, question-driven approach to tackling these common issues.

Section 1: Initial Assessment & Preliminary Purification

A proper start is crucial. Rushing into a demanding purification technique like column chromatography without an initial cleanup can lead to poor results and wasted resources.

FAQ: What are the likely impurities in my crude this compound?

The impurity profile is intrinsically linked to the synthetic route employed. The most common route is the Suzuki-Miyaura coupling.

Answer: Based on a typical Suzuki-Miyaura coupling between a boronic acid and a halogenated phenol, your primary impurities will likely fall into these categories:

Impurity TypeSpecific ExamplesOrigin & RationaleRemoval Strategy
Starting Materials 4-Bromophenol, 4-Iodophenol, (4-Ethylphenyl)boronic acidIncomplete reaction. These are often highly polar.Acid-Base Extraction, Recrystallization
Catalyst Residues Palladium salts, phosphine ligands (e.g., triphenylphosphine oxide)Remnants from the catalytic cycle.Aqueous Washes, Filtration, Chromatography
Homocoupling Products 4,4'-Diethylbiphenyl, BiphenolUnwanted side-reaction of the boronic acid or phenol coupling with itself.Recrystallization, Column Chromatography
Isomeric Byproducts 2-(4-Ethylphenyl)phenol, 3-(4-Ethylphenyl)phenolArise from impure starting materials or non-selective coupling.Column Chromatography is often required.
Solvents Toluene, Dioxane, Ethanol, WaterResidual solvents from the reaction or workup.[1]Drying under high vacuum.
FAQ: How do I perform an initial cleanup before attempting recrystallization or chromatography?

Answer: An essential first step is a liquid-liquid extraction based on the acidic nature of the phenolic hydroxyl group. This removes inorganic salts, catalyst residues, and other water-soluble impurities.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) aqueous solution. The this compound will deprotonate to form its sodium salt, which is soluble in the aqueous layer.[2] Most non-acidic organic impurities will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify slowly with 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2). Your product will precipitate out as a solid.

  • Extraction: Extract the precipitated product back into a fresh portion of ethyl acetate or DCM.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the pre-purified crude solid.

Section 2: Purification by Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified. It is highly effective at removing small amounts of impurities with different solubility profiles than the target compound.

FAQ: My crude product is a solid. How do I choose the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A common and effective approach is to use a binary solvent system: one "good" solvent in which the compound is highly soluble, and one "anti-solvent" in which it is poorly soluble.[3]

Workflow Diagram: Recrystallization Solvent Screening

Caption: A systematic workflow for binary solvent recrystallization.

Table: Recommended Solvents for this compound
Solvent System (Good / Anti-Solvent)Rationale & Comments
Toluene / Heptane Excellent choice for aromatic compounds. Toluene solubilizes the biphenyl structure well when hot, while heptane acts as an effective anti-solvent upon cooling.
Ethyl Acetate / Hexanes A moderately polar system. Good for removing both more polar and less polar impurities.[3]
Ethanol / Water A classic polar protic system. The hydroxyl group on the phenol allows for good solubility in hot ethanol, with water serving as an excellent anti-solvent.[3][4]
Acetone / Water Similar to ethanol/water. Acetone is a stronger solvent, which can be useful if the compound has poor solubility.[3]
Troubleshooting Recrystallization

Q: My compound "oiled out" instead of crystallizing. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system.

  • Reason: The boiling point of your solvent may be too high, or you may have added too much anti-solvent too quickly.

  • Solution: Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent to reduce the saturation level. Allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate crystallization.

Q: My purity didn't improve much. Why? A: This often indicates that the primary impurities have very similar solubility profiles to your product (e.g., isomers). Recrystallization may not be sufficient. You should consider column chromatography. It can also mean that crystals crashed out too quickly, trapping impurities. Ensure slow cooling.

Q: My recovery is very low. How can I improve it? A:

  • Check Solvent Volume: You may have used too much "good" solvent, keeping more of your product dissolved even when cold. Start the process over and use the absolute minimum amount of hot solvent required for dissolution.

  • Cooling: Ensure you have cooled the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Concentration: After filtering, you can try to concentrate the mother liquor (the leftover solution) and cool it again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.

Section 3: Purification by Column Chromatography

When recrystallization fails, particularly for separating isomers or impurities with similar polarity, column chromatography is the method of choice. The key to successful column chromatography is developing an effective mobile phase (eluent) using Thin Layer Chromatography (TLC).

FAQ: How do I select the right solvent system for my column?

Answer: The goal is to find a solvent system that provides good separation between your product and its impurities on a TLC plate. An ideal system will move the desired compound to an Rf (retention factor) of 0.25-0.35.[5]

Protocol: TLC Solvent System Development
  • Prepare Sample: Dissolve a small amount of your crude material in a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.[5]

  • Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of your chosen eluent (mobile phase). A good starting point for phenolic compounds is a mixture of a non-polar solvent and a moderately polar one.[6][7]

  • Visualize: After the solvent front nears the top, remove the plate and visualize the spots. Phenolic compounds are often UV-active and can be seen under a UV lamp at 254 nm.[7]

  • Optimize: Adjust the solvent ratio to achieve the target Rf of ~0.3.

    • If Rf is too low (spots don't move far): Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

    • If Rf is too high (spots run to the top): Decrease the polarity of the eluent (e.g., increase the percentage of hexanes).

Table: Recommended Eluent Systems for Phenolic Compounds on Silica Gel
Eluent System (Non-polar / Polar)PolarityComments & Tips
Hexanes / Ethyl Acetate Low to MediumThe workhorse system for most organic compounds. Start with 10% Ethyl Acetate and increase as needed.
Toluene / Ethyl Acetate MediumGood for aromatic compounds. Toluene's pi-stacking interactions can improve separation of aromatic isomers.[8]
Dichloromethane / Methanol Medium to HighUse for more polar compounds. Start with 1-2% Methanol. Be aware that DCM can be acidic.
Troubleshooting Chromatography

Q: My compound is streaking or "tailing" on the TLC plate. What does this mean? A: Phenols are acidic and can interact strongly with the slightly acidic silica gel stationary phase, causing poor spot shape and tailing.[8][9]

  • Solution: Add a small amount of acetic acid (~0.5-1%) to your eluent system.[6][8] The acid protonates the silica surface and the phenol, reducing the strong interaction and leading to sharper spots and better separation.

Q: The separation on the column is poor, even though it looked good on TLC. What went wrong? A:

  • Overloading: You may have loaded too much crude material onto the column. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight.

  • Poor Packing: Air bubbles or channels in the column will ruin separation. Ensure the column is packed uniformly without any cracks.

  • Sample Application: The initial band of your sample should be as narrow as possible. Dissolve your crude product in the minimum amount of eluent (or a weaker solvent) before loading it onto the column.

Overall Purification Strategy

The following flowchart outlines the decision-making process for purifying crude this compound.

Purification_Strategy crude Crude this compound workup Perform Acid-Base Extraction Workup crude->workup tlc Analyze by TLC workup->tlc decision One Major Spot Close to Baseline? tlc->decision Assess Impurity Profile recrystallize Purify by Recrystallization decision->recrystallize Yes chromatography Purify by Column Chromatography decision->chromatography No (Multiple spots or streaking observed) pure Pure Product (Confirm Purity by TLC/NMR) recrystallize->pure chromatography->pure

Caption: Decision flowchart for selecting the appropriate purification method.

References

Overcoming challenges in the scale-up of 4-(4-Ethylphenyl)phenol production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Ethylphenyl)phenol Production

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory-scale experimentation and large-scale production. The content is structured in a practical question-and-answer format, providing not just solutions but the underlying chemical principles to empower your process development.

Section 1: Synthesis Overview & Core Challenges

This compound is a key intermediate in various sectors, including pharmaceuticals and advanced materials. Its biaryl structure is most commonly synthesized via a palladium-catalyzed cross-coupling reaction, typically the Suzuki-Miyaura coupling. This method offers high yields and functional group tolerance but presents unique challenges during scale-up, including catalyst efficiency, impurity profiles, and process safety.

The primary synthetic route involves the coupling of a 4-hydroxyphenyl derivative (e.g., 4-bromophenol or a protected version) with a 4-ethylphenylboronic acid.

Typical Reaction Scheme:

4-Bromophenol + 4-Ethylphenylboronic Acid --(Pd Catalyst, Base, Solvent)--> this compound

This guide will address critical questions arising from this process.

Section 2: Troubleshooting Guide & FAQs

Category 1: Reaction Initiation & Kinetics

Question: My Suzuki coupling reaction is sluggish or fails to initiate at scale, despite being successful on the bench. What are the primary causes?

Answer: This is a classic scale-up issue often rooted in mass transfer limitations and atmospheric control.

  • Causality: The catalytic cycle of the Suzuki reaction involves a Pd(0) species, which is highly sensitive to oxidation.[1] On a small scale, achieving an inert atmosphere is trivial. In large reactors, inadequate purging or subtle leaks can introduce oxygen, leading to catalyst deactivation. Furthermore, inefficient stirring in a large vessel can lead to poor mixing of the multiphasic reaction mixture (e.g., aqueous base, organic solvent, solid catalyst), preventing the necessary components from interacting at the catalytic center.

  • Troubleshooting Protocol:

    • Atmospheric Control: Before adding any reagents, ensure the reactor is rigorously purged. Bubble nitrogen or argon through the solvent for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

    • Agitation Analysis: Check that the stirrer's size and speed are adequate for the vessel geometry to create a vortex and ensure proper mixing of all phases. Baffles within the reactor can significantly improve mixing efficiency.

    • Reagent Purity: Water and oxygen impurities in starting materials and solvents become more significant at scale. Use freshly distilled or appropriately dried solvents.

    • Catalyst Activation: Ensure your palladium precatalyst is properly activated to the Pd(0) state. Some catalysts require a pre-activation step.

Question: The reaction starts well but stalls before reaching full conversion of the limiting reagent. Why does this happen?

Answer: Reaction stalling is typically due to catalyst decomposition or inhibition.

  • Causality: The palladium catalyst can degrade over time, especially at elevated temperatures. Additionally, impurities in the starting materials or byproducts formed during the reaction can poison the catalyst. For instance, sulfur-containing impurities in reagents can irreversibly bind to the palladium center. The boronic acid itself can undergo decomposition (protodeboronation), reducing the concentration of the active coupling partner.[2]

  • Troubleshooting Protocol:

    • In-Process Monitoring: Use HPLC or GC to monitor the reaction progress and confirm that the concentrations of starting materials are indeed plateauing.

    • Catalyst Stability: Consider using a more robust catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more stable and resistant to degradation.

    • Temperature Control: Ensure the reactor's heating jacket provides uniform temperature control. Localized hot spots can accelerate catalyst decomposition. A reaction temperature profile that starts lower and gradually increases can sometimes improve catalyst longevity.

    • Sequential Addition: If catalyst degradation is suspected, a second charge of the catalyst mid-reaction can sometimes push a stalled reaction to completion. This is often a last resort but can be effective.

Category 2: Impurity Profile & Byproduct Formation

Question: I am observing a significant amount of a homocoupling byproduct (biphenyl from the boronic acid). How can I minimize this?

Answer: Homocoupling, or the formation of 4,4'-diethylbiphenyl, is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.

  • Causality: The oxidative addition of the aryl halide to Pd(0) is the desired first step. However, in the presence of oxygen, a competing pathway where two molecules of the boronic acid couple can become significant. This is particularly prevalent with electron-rich boronic acids like 4-ethylphenylboronic acid.

  • Troubleshooting Protocol:

    • Rigorous Deoxygenation: This is the most critical factor. As mentioned previously, sparging solvents with an inert gas is essential.

    • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. While counterintuitive, ensuring the palladium catalyst always has an aryl halide to react with can minimize the opportunity for homocoupling. Avoid a large excess.

    • Choice of Base: The choice and concentration of the base can influence homocoupling. Sometimes, a weaker base or a phosphate base (e.g., K₃PO₄) can provide better selectivity compared to strong hydroxide or carbonate bases.[3]

Question: My final product is contaminated with dark, high-molecular-weight impurities. What are these and how do I prevent them?

Answer: These are likely palladium black and polymeric materials.

  • Causality: Palladium black is finely divided, elemental palladium that precipitates when the catalyst decomposes. It is a potent colorant and can complicate purification. Polymeric impurities can arise from side reactions of the phenol group, especially under harsh basic conditions or high temperatures.

  • Troubleshooting Protocol:

    • Post-Reaction Filtration: After the reaction is complete but before aqueous work-up, cool the mixture and filter it through a pad of Celite® or a similar filter aid. This will remove the heterogeneous palladium black.

    • Protecting Groups: If polymerization is a major issue, consider protecting the phenol's hydroxyl group (e.g., as a methyl or benzyl ether) before the coupling reaction. The protecting group can be removed in a subsequent step. This adds steps but can drastically improve purity and yield.

    • Optimize Conditions: Re-evaluate the reaction temperature and duration. Running the reaction at the lowest effective temperature for the minimum time required can prevent the formation of degradation products.

Category 3: Work-up and Purification

Question: During the aqueous work-up, I'm struggling with emulsion formation. How can I improve phase separation?

Answer: Emulsions are common when dealing with phenolic compounds and basic aqueous layers.

  • Causality: The product, this compound, has both hydrophobic (biaryl core) and hydrophilic (phenolic hydroxyl) character, making it an effective surfactant, especially in its phenoxide salt form under basic conditions.

  • Troubleshooting Protocol:

    • pH Adjustment: Before extraction, carefully acidify the mixture with an acid like HCl to a pH of ~5-6. This protonates the phenoxide, making the product less soluble in the aqueous phase and breaking the emulsion.

    • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, forcing the organic components out and improving separation.

    • Solvent Choice: If the reaction solvent is partially water-miscible (like THF), it should be removed under vacuum before work-up. The residue can then be redissolved in a non-miscible solvent like methyl tert-butyl ether (MTBE) or toluene for extraction.

Question: What is the most effective method for purifying the final product at scale?

Answer: A combination of crystallization and/or column chromatography is typically used, with a strong preference for crystallization at scale due to cost and throughput.

  • Causality: The choice depends on the impurity profile. Closely related structural isomers or byproducts may require chromatography, while removal of starting materials or homocoupling products can often be achieved by crystallization.

  • Troubleshooting Protocol:

    • Crystallization: This is the preferred method for large-scale purification.

      • Solvent Screening: Perform a systematic screening of solvents. A good system is one where the product is highly soluble at high temperatures and poorly soluble at low temperatures. Toluene, heptane/ethyl acetate mixtures, or isopropanol are often good starting points.

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities persist, you can perform a charcoal treatment. Filter the hot solution to remove insolubles, then allow it to cool slowly for large crystal formation.

    • Silica Gel Chromatography: If crystallization fails to provide the required purity, column chromatography is necessary.

      • Solvent System: Use a solvent system that provides good separation (Rf difference > 0.2) on a TLC plate. Hexane/ethyl acetate gradients are common.

      • Scale-up Consideration: At scale, this generates significant solvent waste and is costly. It is often used to produce a high-purity reference standard or for early-stage material, with the process being optimized to a crystallization later.

Section 3: Process Flow and Key Decision Points

The following diagram illustrates a typical workflow for the scale-up of this compound synthesis, highlighting critical control points.

Suzuki_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification reagent_prep 1. Reagent & Solvent Preparation (Drying/Degassing) reactor_prep 2. Reactor Inerting (N2/Ar Purge) reagent_prep->reactor_prep charge 3. Charge Solvent, Base, Pd Catalyst & Ligand reactants 4. Add Reactants (4-Bromophenol, Boronic Acid) charge->reactants heat 5. Heat to Reaction Temp (e.g., 80-100 °C) reactants->heat monitor 6. In-Process Control (IPC via HPLC/GC) heat->monitor cool 7. Cool & Filter (Remove Pd Black) monitor->cool If Reaction Complete quench 8. Quench & Acidify (pH 5-6) cool->quench extract 9. Extraction & Washes (e.g., MTBE, Brine) quench->extract concentrate 10. Solvent Evaporation extract->concentrate crystallize 11. Crystallization (e.g., Toluene/Heptane) concentrate->crystallize filter_dry 12. Filter & Dry Product crystallize->filter_dry end end filter_dry->end Final Product: This compound

Caption: Workflow for this compound Synthesis.

Section 4: Data Summary & Safety

Typical Suzuki Coupling Conditions

The selection of catalyst, ligand, base, and solvent is critical for success. The following table provides a starting point for optimization.

ComponentExampleConcentration/LoadingScale-Up Considerations & Rationale
Aryl Halide 4-Bromophenol1.0 eqBromo derivatives offer a good balance of reactivity and cost. Iodoarenes are more reactive but expensive.
Boronic Acid 4-Ethylphenylboronic acid1.1 - 1.3 eqA slight excess drives the reaction to completion but a large excess can increase homocoupling.
Pd Catalyst Pd(OAc)₂ or Pd₂(dba)₃0.1 - 1.0 mol%Lower catalyst loading is economically favorable but may require longer reaction times or more efficient ligands.
Ligand SPhos or P(tBu)₃0.2 - 2.0 mol%Bulky, electron-rich phosphine ligands stabilize the Pd(0) center, improving catalyst turnover and longevity.[4]
Base K₃PO₄ or K₂CO₃2.0 - 3.0 eqPhosphate bases are often milder and can reduce side reactions compared to hydroxides. Must be finely powdered for better reactivity.
Solvent Toluene/H₂O or 2-MeTHF/H₂O5 - 10 mL/gBiphasic systems are common. 2-MeTHF is a greener solvent alternative to THF.[5]
Safety & Handling

Question: What are the primary safety hazards during the scale-up of this process?

Answer: The primary hazards are associated with the reagents and the process conditions.

  • Phenols: 4-Bromophenol and the final product are corrosive and toxic. They can cause severe skin burns and are harmful if ingested or inhaled.[6][7] Always handle them in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While not highly toxic, palladium catalysts are expensive and pyrophoric under certain conditions (especially palladium on carbon). Handle with care and avoid creating dust.

  • Solvents: Organic solvents like toluene are flammable. Ensure the reactor is properly grounded to prevent static discharge. Perform reactions away from ignition sources.

  • Exotherms: While Suzuki couplings are not typically violently exothermic, the initial dissolution of the base or a rapid reaction initiation can generate heat. When scaling up, add reagents slowly and monitor the internal temperature closely. Ensure an adequate cooling system is in place.

Troubleshooting Decision Tree: Low Product Yield

Troubleshooting start Low Yield of This compound check_conversion Was starting material fully consumed? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes catalyst Catalyst Deactivation? (Check atmosphere, temp) incomplete->catalyst reagents Reagent Issue? (Check purity, stoichiometry) incomplete->reagents mixing Poor Mixing? (Check agitation speed) incomplete->mixing workup_loss Loss during Work-up? (Check for emulsions, pH) complete->workup_loss purification_loss Loss during Purification? (Optimize crystallization solvent) complete->purification_loss side_reactions Side Reactions? (Check for homocoupling, decomposition by HPLC/MS) complete->side_reactions

Caption: Decision tree for troubleshooting low yield.

References

Side reactions to avoid in the synthesis of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylphenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important biphenyl derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Introduction

This compound is a key structural motif in various pharmacologically active compounds and advanced materials.[1][2][3] Its synthesis, while conceptually straightforward, can be fraught with challenges leading to low yields and difficult purifications. This guide provides a structured, in-depth troubleshooting resource organized by the most common synthetic methodologies.

Section 1: Suzuki-Miyaura Coupling Route

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming the biaryl C-C bond in this compound.[4][5] A typical approach involves coupling a protected 4-halophenol with 4-ethylphenylboronic acid or vice versa.

Troubleshooting & FAQs: Suzuki-Miyaura Coupling

Question 1: My reaction yield is low, and I'm observing significant amounts of homocoupled byproducts (biphenyl and 4,4'-diethylbiphenyl). What's causing this and how can I prevent it?

Answer: Homocoupling is one of the most common side reactions in Suzuki coupling.[6] It arises from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Causality:

    • Oxidative Homocoupling of Boronic Acids: This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[7]

    • Reductive Homocoupling of Aryl Halides: This can occur through various pathways, but it is generally less common than boronic acid homocoupling.

  • Solutions & Preventative Measures:

    • Thorough Degassing: It is crucial to rigorously degas your solvent and reaction mixture to remove dissolved oxygen.[8] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Catalyst Choice: Some palladium precatalysts are more prone to side reactions than others. Using pre-formed, air-stable Pd(0) sources or catalysts with bulky electron-rich phosphine ligands can sometimes suppress homocoupling.

    • Reaction Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion and minimize homocoupling of the aryl halide.

Question 2: I've isolated my product, but it's contaminated with phenol (from the protected halophenol) and ethylbenzene (from the boronic acid). What are these impurities, and how do I avoid them?

Answer: These byproducts are the result of dehalogenation and protodeboronation, respectively.

  • Causality:

    • Dehalogenation: The aryl halide can undergo reduction, where the halogen atom is replaced by a hydrogen atom. This can happen if there are reducing agents present or through a side reaction in the catalytic cycle.[6][7]

    • Protodeboronation (or Protodeborylation): This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[6][7] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be accelerated under certain conditions.[7][9]

  • Solutions & Preventative Measures:

    • Choice of Base and Solvent: The choice of base is critical. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, they can also provide a proton source for protodeboronation.[8] In sensitive cases, using an anhydrous solvent and a non-aqueous base might be beneficial.

    • Temperature Control: Higher temperatures can accelerate both dehalogenation and protodeboronation. Running the reaction at the lowest effective temperature is advisable.

    • Boronic Acid Quality: Ensure the boronic acid used is of high purity and has been stored properly to prevent degradation.

Question 3: My reaction has stalled, and a black precipitate has formed. What is this, and is my reaction salvageable?

Answer: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[6]

  • Causality: This occurs when the Pd(0) catalyst aggregates and precipitates out of the solution.[6] This can be caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

  • Solutions & Preventative Measures:

    • Ligand Selection: Using appropriate phosphine ligands can stabilize the palladium catalyst in its active form and prevent precipitation. Bidentate ligands like dppf are often effective.

    • Temperature Management: Avoid excessive heating of the reaction mixture.

    • Reaction Monitoring: If palladium black formation is observed early on, it may be possible to add more catalyst, but this is often not a very effective solution. It is better to optimize the conditions to prevent its formation in the first place.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdBlack Palladium Black (Inactive Pd) Pd0->PdBlack PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Dehalogenation (Ar-H) PdII_Aryl->Dehalogenation PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Homocoupling Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation Base Base Base->Transmetal Protection_Strategy Start 4-Halophenol Protected Protected 4-Halophenol (e.g., O-MOM) Start->Protected Protection Step SideReaction Side Reactions at OH (e.g., catalyst deactivation, O-acylation) Start->SideReaction Coupling C-C Coupling Reaction (e.g., Suzuki) Protected->Coupling ProtectedProduct Protected Final Product Coupling->ProtectedProduct FinalProduct This compound ProtectedProduct->FinalProduct Deprotection Step SideReaction->Coupling Inhibition/ Byproducts

References

Technical Support Center: Optimizing 4-(4-Ethylphenyl)phenol Synthesis via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Ethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Suzuki-Miyaura cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Introduction: The Suzuki-Miyaura Pathway to this compound

The synthesis of this compound is a classic example of biaryl construction, a common motif in pharmaceuticals and advanced materials. The Suzuki-Miyaura reaction is the premier method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of starting materials.[1][2] The core reaction involves the palladium-catalyzed cross-coupling of 4-hydroxyphenylboronic acid and 1-bromo-4-ethylbenzene.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction, and why is each component necessary?

A1: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is critical for troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-4-ethylbenzene, forming a Pd(II) complex. The reactivity of the aryl halide is crucial here, with the general trend being I > Br > OTf >> Cl.[5]

  • Transmetalation: This is the key bond-forming step where the ethylphenyl group is transferred from the palladium complex and replaced by the hydroxyphenyl group from the boronic acid. This step is critically dependent on activation by a base.[3][6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[7]

  • Reductive Elimination: The two aryl groups (4-ethylphenyl and 4-hydroxyphenyl) are eliminated from the Pd(II) complex, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Cycle cluster_reactants Reactants & Products ArylHalide 1-Bromo-4-ethylbenzene (Ar¹-X) BoronicAcid 4-Hydroxyphenylboronic Acid (Ar²-B(OH)₂) Product This compound (Ar¹-Ar²)

Troubleshooting Guide: Low Yield or Stalled Reactions

Low yield is the most common issue in Suzuki couplings. A systematic approach to diagnosis is essential.[5][8][9]

Q2: My reaction yield is consistently below 40%. Where should I start my investigation?

A2: Begin by scrutinizing your reagents and setup. Often, the problem lies with one of these three areas: the boronic acid, the catalyst's activity, or the reaction atmosphere.

Troubleshooting_Flowchart cluster_reagents Reagent Issues cluster_catalyst Catalyst Issues cluster_conditions Condition Issues Start Low Yield (<40%) CheckReagents 1. Reagent Quality Check Start->CheckReagents CheckCatalyst 2. Catalyst System Check Start->CheckCatalyst CheckConditions 3. Reaction Conditions Check Start->CheckConditions BoronicAcid Is Boronic Acid fresh? (Test for protodeboronation) CheckReagents->BoronicAcid Halide Is Aryl Bromide pure? CheckReagents->Halide BasePurity Is Base anhydrous and high-purity? CheckReagents->BasePurity PdSource Is Pd source fresh? (Pd(PPh₃)₄ degrades on exposure to air) CheckCatalyst->PdSource Ligand Is phosphine ligand oxidized? (Check for P=O signal in ³¹P NMR) CheckCatalyst->Ligand CatalystChoice Is catalyst/ligand appropriate? (Consider more active ligands for challenging substrates) CheckCatalyst->CatalystChoice Degassing Was solvent properly degassed? (O₂ is a catalyst poison) CheckConditions->Degassing Temperature Is temperature optimal? (Typically 80-110 °C) CheckConditions->Temperature Solvent Is solvent system appropriate? (Dioxane/H₂O, THF/H₂O are common) CheckConditions->Solvent

Actionable Steps:

  • Assess Boronic Acid Quality: 4-Hydroxyphenylboronic acid can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), especially if it's old or stored improperly.[5] Use a fresh batch or verify its purity by NMR.

  • Verify Catalyst and Ligand Integrity: Palladium catalysts, particularly those with phosphine ligands, are sensitive to oxygen.[5] Tetrakis(triphenylphosphine)palladium(0), a common choice, should be a bright yellow powder; a brownish or greenish color indicates decomposition. Phosphine ligands can oxidize, reducing their efficacy.

  • Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst by oxidizing it to inactive Pd(II) species or leading to the formation of palladium black.[10] It's crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

Q3: I suspect my choice of base is suboptimal. How do I select the right one?

A3: Base selection is critical and depends on the reactivity of your substrates and the solvent system. The base's role is to activate the boronic acid for transmetalation.[6][11] Its strength and solubility are key factors.[5]

BaseTypeStrengthCommon SolventsKey Considerations
Na₂CO₃ / K₂CO₃ CarbonateModerateToluene/H₂O, Dioxane/H₂OStandard, cost-effective choice for many couplings. K₂CO₃ is slightly more soluble and basic.[6][8]
Cs₂CO₃ CarbonateStrongDioxane, THFHigher solubility in organic solvents and greater basicity can accelerate reactions, especially with less reactive aryl chlorides.[12]
K₃PO₄ PhosphateStrongToluene, DioxaneA strong, non-nucleophilic base. Excellent for sterically hindered substrates or when dealing with base-sensitive functional groups.[6]
KF FluorideModerateTHFCan be used when base-labile groups (like esters) are present, as it is less harsh.[13]

Recommendation for this synthesis: A 2M aqueous solution of K₂CO₃ or Na₂CO₃ is a robust starting point when using a solvent system like 1,4-dioxane or THF.[8][14]

Troubleshooting Guide: Impurities and Side Reactions

Even with good conversion of your starting material, side reactions can complicate purification and lower your isolated yield.

Q4: My crude NMR shows my product, but also significant byproducts. What are they and how can I prevent them?

A4: The most common byproducts in this specific Suzuki coupling are from homocoupling and protodeboronation.

  • Homocoupling (Product: 4,4'-Dihydroxybiphenyl): This occurs when two molecules of 4-hydroxyphenylboronic acid couple with each other.[10][15]

    • Cause: Often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that catalyze this side reaction.[15] It can also occur if the oxidative addition of the aryl bromide is slow, allowing the boronic acid to react with itself.

    • Solution: Rigorous degassing of the reaction mixture is the primary solution. Ensure your inert atmosphere is maintained. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be optimal, but a large excess can favor homocoupling.

  • Protodeboronation (Product: Phenol): This is the loss of the boronic acid group, which is replaced by a hydrogen from water or another proton source.[5]

    • Cause: This side reaction is often base- and temperature-dependent. Prolonged reaction times at high temperatures can increase its prevalence. The stability of the boronic acid itself is a major factor.

    • Solution: Use fresh, high-purity 4-hydroxyphenylboronic acid. Avoid unnecessarily long reaction times; monitor the reaction by TLC or LCMS. If protodeboronation is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.[5]

  • Dehalogenation (Product: Ethylbenzene): The replacement of the bromine on 1-bromo-4-ethylbenzene with a hydrogen.[15]

    • Cause: Can occur via a competing reaction pathway where a hydride source (sometimes from the solvent or base) leads to reductive elimination of Ar-H.

    • Solution: Ensure high-purity reagents and solvents. This is generally a minor side reaction with aryl bromides but can be more significant with more reactive aryl iodides.

Experimental Protocols
General Protocol for the Synthesis of this compound

This protocol is a well-established starting point. Optimization of temperature, catalyst loading, and reaction time may be necessary.

Materials:

  • 1-Bromo-4-ethylbenzene (1.0 equiv)

  • 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[16]

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)[5]

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-ethylbenzene (1.0 mmol, 185 mg), 4-hydroxyphenylboronic acid (1.2 mmol, 165 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL of 4:1 1,4-dioxane/water). Allow the mixture to stir for 5-10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg) in one portion.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a white solid.[17]

References

Technical Support Center: Purification of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Ethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity samples of this compound. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting advice for specific experimental issues, and detailed protocols for validated purification methods.

Introduction: The Challenge of Purifying this compound

This compound is a biphenyl derivative that serves as a crucial intermediate in various synthetic applications. As with many multi-step syntheses, the crude product is often contaminated with impurities that can compromise the yield and purity of downstream products. These impurities typically include regioisomers, unreacted starting materials, and reaction byproducts. Achieving high purity (>99%) is essential for many applications, necessitating robust and well-understood purification strategies. This guide provides the technical foundation to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

The impurity profile of this compound is heavily dependent on its synthetic route. A common synthesis involves the sulfonation of ethylbenzene followed by alkaline fusion[1]. Potential impurities can include:

  • Regioisomers: 2-(4-Ethylphenyl)phenol and 3-(4-Ethylphenyl)phenol are common isomers that can be difficult to separate due to their similar physical properties.

  • Unreacted Starting Materials: Residual ethylbenzene or other precursors may be present.

  • Byproducts of Side Reactions: Polymeric materials or other related phenolic bodies can form under the reaction conditions.

  • Residual Solvents: Solvents used in the synthesis or initial workup may be retained in the crude product.

Q2: What is the primary method for purifying solid this compound?

For solid organic compounds like this compound, recrystallization is the most important and widely used purification technique[2]. The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound when hot but has low solubility when cold, allowing the pure product to crystallize upon cooling while impurities remain in the solution[2][3].

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should meet several criteria[2]:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble at room temperature or below to maximize crystal recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to create a significant temperature differential for solubility but not so high that it is difficult to remove from the purified crystals[3].

  • Inertness: The solvent must not react chemically with the compound[2].

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor)[2].

For a phenolic compound like this compound, solvents such as toluene, heptane/toluene mixtures, or ethanol/water solvent pairs are often good starting points[3][4].

Q4: When is column chromatography a better choice than recrystallization?

Column chromatography is preferred under several circumstances:

  • Separating Similar Compounds: It is highly effective for separating mixtures of compounds with very similar solubility profiles, such as regioisomers, which are challenging to remove via recrystallization[5].

  • Non-Crystalline Samples: If the crude product is an oil or a non-crystalline solid, recrystallization is not feasible.

  • Multi-Component Mixtures: When the crude sample contains several impurities, chromatography can separate multiple components in a single run.

  • Small-Scale Purification: For very small quantities of material, chromatography can sometimes be more efficient and result in less material loss than recrystallization.

Q5: Which analytical methods are best for confirming the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and detecting trace impurities. A biphenyl or C18 stationary phase is often effective for separating aromatic compounds[6][7][8][9]. Methods for analyzing 4-ethylphenol in various matrices have been well-documented[10][11][12].

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities by showing unexpected peaks. The integration of signals can be used to estimate the relative amounts of product and impurities. Reference spectra for 4-ethylphenol are available for comparison[13][14][15][16].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation (GC) and identification (MS) of components[17][18].

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range[3]. This compound has a reported melting point of 45.1 °C[1].

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your this compound sample.

Purity_Analysis_Workflow Post-Purification Analysis Workflow start Start: Purified Sample qualitative Qualitative Checks start->qualitative quantitative Quantitative Analysis start->quantitative mp Melting Point Analysis qualitative->mp nmr 1H NMR Spectroscopy qualitative->nmr hplc HPLC Analysis quantitative->hplc gcms GC-MS Analysis quantitative->gcms (Alternative) mp_check Is melting range sharp and close to 45.1°C? mp->mp_check nmr_check Does spectrum match reference? Are impurity peaks absent? nmr->nmr_check hplc_check Is peak purity >99%? Are other peaks minimal? hplc->hplc_check mp_check->nmr_check YES end_impure Conclusion: Further Purification Needed mp_check->end_impure NO nmr_check->hplc_check YES nmr_check->end_impure NO end_pure Conclusion: High Purity Confirmed hplc_check->end_pure YES hplc_check->end_impure NO

References

Technical Support Center: Enhancing Chromatographic Resolution of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the chromatographic analysis of 4-(4-Ethylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their separation methods, troubleshoot common issues, and ensure the integrity of their analytical results. Here, we synthesize foundational chromatographic principles with practical, field-proven insights to empower you to overcome resolution challenges with confidence.

FAQs: Foundational Knowledge for this compound Analysis

This section addresses common questions regarding the chromatographic behavior of this compound and the initial steps in method development.

Q1: What are the key chemical properties of this compound that influence its chromatographic separation?

A1: this compound is a phenolic compound with a moderately nonpolar ethylphenyl group and a polar hydroxyl group.[1][2] This dual nature dictates its retention and selectivity in both reversed-phase and normal-phase chromatography. The hydroxyl group is weakly acidic, making its ionization state—and therefore its retention—susceptible to changes in mobile phase pH.[3][4] Understanding these properties is fundamental to selecting the appropriate column and mobile phase for successful separation.

Q2: What are the primary chromatographic techniques used for the analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent techniques for analyzing this compound.

  • HPLC, particularly in reversed-phase mode, is highly effective for separating phenolic compounds.[5][6] C18 columns are a common starting point, with mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8]

  • Gas Chromatography (GC) is also a viable option, often utilizing a flame ionization detector (FID).[9][10] For GC analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape.[9][10]

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: I am developing a new HPLC method for this compound. Where should I start?

A3: A systematic approach to method development is crucial. Begin by selecting a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) and running a "scouting" gradient.[11] This initial run will help determine the approximate elution time of your analyte.

A good starting point for a scouting gradient is:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV, with the wavelength set to the absorbance maximum of this compound.

From this initial chromatogram, you can begin to optimize the gradient, mobile phase composition, and other parameters to achieve the desired resolution.

Troubleshooting Guide: Resolving Common Separation Issues

This section provides a structured, question-and-answer-based approach to troubleshooting specific problems you may encounter during your analysis of this compound.

Issue 1: Poor Resolution and Co-eluting Peaks

Q4: My this compound peak is not well-separated from an impurity. What are the first steps to improve resolution?

A4: When faced with co-eluting peaks, the initial focus should be on manipulating the mobile phase, as this is often the simplest and quickest adjustment.[12] The goal is to alter the selectivity of your separation.

Here is a logical workflow to follow:

A Poor Resolution (Rs < 1.5) B Step 1: Modify Mobile Phase Gradient A->B C Decrease Gradient Slope B->C If peaks are clustered D Introduce Isocratic Hold B->D For critical pairs E Step 2: Adjust Mobile Phase Composition C->E D->E F Change Organic Modifier (ACN vs. MeOH) E->F Alters selectivity G Adjust pH of Aqueous Phase E->G For ionizable compounds H Step 3: Evaluate Stationary Phase F->H G->H I Switch Column Chemistry (e.g., Phenyl-Hexyl) H->I Different retention mechanism J Use Smaller Particle Size Column H->J Increases efficiency K Resolution Optimized (Rs ≥ 1.5) I->K J->K

Workflow for Improving Resolution

Q5: How does changing the organic modifier in the mobile phase affect the resolution of this compound?

A5: Switching between acetonitrile and methanol can significantly alter the selectivity of the separation for phenolic compounds.[11] Acetonitrile and methanol have different solvent properties, which can change the elution order of closely related compounds. For phenyl-containing stationary phases, methanol is often preferred as acetonitrile can have pi-pi interactions with the phenyl rings, which may affect selectivity.[13]

Q6: Can adjusting the mobile phase pH improve the resolution of this compound?

A6: Yes, adjusting the pH of the mobile phase is a powerful tool, especially for ionizable compounds like phenols.[3][11] The retention of this compound can be sensitive to pH. Acidifying the mobile phase, for instance with 0.1% formic acid or phosphoric acid, is a common practice to suppress the ionization of the phenolic hydroxyl group.[11][14] This leads to better peak shape and more consistent retention times.

Protocol 1: Systematic Evaluation of Mobile Phase pH

  • Baseline Analysis: Inject your sample using your current method to establish a baseline resolution.

  • Prepare Modified Mobile Phases: Prepare a series of aqueous mobile phase solutions with varying pH values. For example, if your current mobile phase has a pH of 3.5, prepare additional mobile phases at pH 2.5, 3.0, and 4.0. Ensure the pH range is compatible with your column's specifications.

  • Data Collection: Equilibrate the column with the first modified mobile phase for at least 10-15 column volumes. Inject the sample and record the chromatogram.

  • Repeat: Repeat step 3 for each prepared pH, ensuring thorough column equilibration between each run.

  • Analysis: Calculate the resolution (Rs) for the critical peak pair at each pH and select the pH that provides the optimal separation.

Q7: When should I consider changing my HPLC column to improve resolution?

A7: If optimizing the mobile phase does not provide adequate resolution, the next step is to evaluate the stationary phase.[11][12]

  • Switching Column Chemistry: Changing to a column with a different stationary phase can provide a different selectivity.[12] For aromatic compounds like this compound, a phenyl-hexyl or a cyano (CN) phase can offer alternative retention mechanisms and potentially alter the elution order of your analyte and the impurity.[11][12]

  • Smaller Particle Size or Core-Shell Columns: Using a column with smaller particles (sub-2 µm) or a core-shell column increases column efficiency (a higher number of theoretical plates).[11][12] This results in sharper peaks and can lead to better resolution of closely eluting compounds.[15]

  • Increase Column Length: A longer column generally provides better resolution, but at the cost of longer run times and higher backpressure.[12]

ParameterEffect on ResolutionTypical Adjustment
Mobile Phase
Gradient SlopeShallower gradient increases resolutionDecrease %B/min
Organic ModifierAlters selectivitySwitch from ACN to MeOH or vice-versa
pHAffects retention of ionizable compoundsAdjust pH to control ionization
Stationary Phase
Column ChemistryChanges selectivitySwitch from C18 to Phenyl-Hexyl or CN
Particle SizeSmaller particles increase efficiencyMove from 5 µm to sub-2 µm or core-shell
Column LengthLonger columns increase resolutionIncrease from 150 mm to 250 mm
Operating Conditions
Flow RateLower flow rate can improve resolutionDecrease from 1.0 mL/min to 0.8 mL/min
TemperatureCan affect selectivity and efficiencyIncrease or decrease temperature (e.g., 30°C to 40°C)
Issue 2: Peak Tailing

Q8: The peak for this compound is tailing. What are the likely causes and how can I fix it?

A8: Peak tailing for phenolic compounds is a common problem and can compromise the accuracy of quantification.[16] The primary causes can be categorized as either chemical interactions or physical/system issues.

A Peak Tailing Observed B Are all peaks tailing? A->B C Yes B->C All peaks tailing D No, only specific peaks B->D Specific peaks tailing E System Issue C->E H Chemical Interaction D->H F Column void or contamination E->F G Extra-column volume E->G I Secondary silanol interactions H->I J Metal contamination H->J K Column overload H->K

Troubleshooting Peak Tailing

Q9: How can I mitigate peak tailing caused by secondary silanol interactions?

A9: Residual silanol groups on the silica surface of the stationary phase can interact with the polar hydroxyl group of this compound, leading to peak tailing.[17] Several strategies can minimize these interactions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, reducing their ability to interact with the analyte.[17]

  • Increase Buffer Concentration: Using a sufficient buffer concentration in the mobile phase can help to mask the residual silanol groups.[16]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for polar compounds.[16]

Q10: Could column overload be the cause of my peak tailing?

A10: Yes, injecting too much sample onto the column can lead to peak tailing and a decrease in retention time.[16][18] To check for column overload, dilute your sample and inject it again. If the peak shape improves and the retention time increases, you were likely overloading the column. The solution is to either inject a smaller volume or use a more dilute sample.

References

Technical Support Center: Characterization of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(4-Ethylphenyl)phenol, also known as 4-ethyl-4'-hydroxybiphenyl. This guide is designed for researchers, medicinal chemists, and quality control analysts who work with this and other substituted biphenyl derivatives. The structural complexity and potential for isomeric impurities make rigorous characterization of this compound a critical, yet often challenging, task.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during synthesis, purification, and analytical characterization. Our goal is to equip you with the causal understanding and practical solutions needed to ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format, categorized by analytical technique, to directly address common pitfalls.

Synthesis & Purification

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a low yield and multiple byproducts. What are the likely causes and solutions?

A1: The Suzuki-Miyaura coupling is a powerful method for generating biphenyls, but it is sensitive to reaction conditions.[1] Common pitfalls include:

  • Formation of Homocoupling Byproducts: You may observe the formation of 4,4'-diethylbiphenyl (from the ethylphenylboronic acid) and biphenyl-4,4'-diol (from the halophenol). This is often due to the presence of oxygen, which can facilitate the homocoupling pathway.[2]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. A common procedure involves multiple vacuum/inert gas cycles.

  • De-boronation of the Boronic Acid: The boronic acid can be sensitive to protic or acidic conditions, leading to the formation of ethylbenzene.

    • Solution: Use a well-chosen base (e.g., K₂CO₃, Cs₂CO₃) and ensure it is anhydrous if the reaction is run in a non-aqueous solvent.[3] The choice of base is critical and can significantly impact yield.

  • Incomplete Reaction: If starting materials are still present, the catalytic cycle may be inhibited.

    • Solution: Verify the quality of your palladium catalyst and ligand. Ensure the correct catalyst loading (typically 0.01-5 mol%). Consider a different ligand that may be more robust or efficient for your specific substrates.

Troubleshooting Workflow for Suzuki-Miyaura Synthesis

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Property Analysis Synthesis Suzuki Coupling Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (ESI & EI) Purification->MS Pure Sample FTIR FTIR Spectroscopy Purification->FTIR Pure Sample HPLC HPLC-UV (Purity Assay) Purification->HPLC Pure Sample Final Characterized Compound DSC DSC (Melting Point, Polymorphs) TGA TGA (Thermal Stability, Solvent)

References

Validation & Comparative

Unveiling the Nuances: A Comparative Guide to 4-(4-Ethylphenyl)phenol and 4-Phenylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of phenolic compounds, structural subtleties often translate into significant differences in physicochemical properties, biological activity, and application potential. This guide offers a detailed comparative analysis of two closely related yet distinct molecules: 4-ethylphenol and 4-phenylphenol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, providing instead a narrative grounded in chemical principles and experimental evidence to inform your research and development endeavors.

We will explore how the substitution of a para-ethyl group versus a para-phenyl group on the phenol scaffold dictates everything from melting point and solubility to estrogenic activity and antimicrobial efficacy. This guide is structured to provide a holistic understanding, complete with experimental protocols and visual aids to elucidate key concepts.

Section 1: Physicochemical Properties - The Foundational Differences

The identity of the para-substituent—an aliphatic ethyl group versus an aromatic phenyl group—establishes the fundamental physicochemical divergence between these two compounds. The phenyl group in 4-phenylphenol introduces greater molecular weight, rigidity, and an extended π-system for intermolecular interactions compared to the flexible, non-aromatic ethyl group in 4-ethylphenol.

These structural differences are directly reflected in their physical properties. 4-Phenylphenol's higher melting and boiling points can be attributed to stronger intermolecular forces, including π-π stacking between the biphenyl systems and increased van der Waals forces, which require more energy to overcome. Conversely, 4-ethylphenol is a lower-melting solid, reflecting its weaker intermolecular attractions.[1][2][3]

Solubility trends also follow logically. While both compounds have limited solubility in water due to their significant hydrophobic character, 4-phenylphenol is considerably less soluble than 4-ethylphenol.[1][2][4] The larger, more nonpolar biphenyl structure dominates its interaction with water. The acidity of the phenolic proton (pKa) is slightly higher for 4-phenylphenol, a consequence of the electron-withdrawing nature and resonance stabilization offered by the second phenyl ring.[1][5]

Table 1: Comparative Physicochemical Properties

Property4-Ethylphenol4-PhenylphenolRationale for Difference
CAS Number 123-07-992-69-3N/A
Molecular Formula C₈H₁₀OC₁₂H₁₀ODifferent para-substituent
Molecular Weight 122.16 g/mol [1]170.21 g/mol [6]Phenyl group is larger than ethyl group
Appearance Colorless to white crystalline solid[1][2]White to off-white flakes/crystalline powder[4][6][7]Both are crystalline solids at room temperature
Melting Point 40-42 °C[2]164-166 °C[4][5][7][8]Stronger intermolecular forces (π-stacking) in 4-phenylphenol
Boiling Point 218-219 °C[2][3]305-323 °C[4][5][6][8]Higher molecular weight and stronger van der Waals forces
Water Solubility 4.9 g/L (25 °C)[2]0.7 g/L (20 °C)[4][5]Larger hydrophobic surface area of the biphenyl system
pKa ~10.0 (25 °C)[3]9.55 (25 °C)[5][9]Greater resonance stabilization of the phenoxide ion in 4-phenylphenol
LogP 2.58[1]3.16 (Predicted)Increased lipophilicity due to the additional phenyl ring

Section 2: Comparative Spectroscopic Profiles

Spectroscopic analysis confirms the structural differences and provides a fingerprint for identification and purity assessment.

  • ¹H NMR Spectroscopy : In 4-ethylphenol, the spectrum is characterized by the distinct signals of the ethyl group—a triplet around 1.2 ppm (CH₃) and a quartet around 2.6 ppm (CH₂)—and a classic AA'BB' pattern for the para-substituted aromatic protons.[1] 4-Phenylphenol's spectrum lacks aliphatic signals but displays a more complex aromatic region (typically 6.9-7.6 ppm) corresponding to the nine protons on its two distinct phenyl rings.[10]

  • ¹³C NMR Spectroscopy : The ¹³C NMR of 4-ethylphenol shows two aliphatic carbon signals (~16 ppm for CH₃ and ~28 ppm for CH₂) and four aromatic signals.[1] In contrast, 4-phenylphenol displays only aromatic signals, with more than six peaks due to the different chemical environments of the carbons on the two rings.

  • Infrared (IR) Spectroscopy : Both molecules exhibit a characteristic broad O-H stretching band (~3200-3600 cm⁻¹) indicative of the hydroxyl group and hydrogen bonding. Both also show aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1500-1600 cm⁻¹). 4-Phenylphenol may show more complex fingerprint region absorptions due to the biphenyl system.

  • UV-Vis Spectroscopy : The extended conjugation of the biphenyl system in 4-phenylphenol results in a bathochromic shift (a shift to longer wavelengths) of its maximum absorbance (λ_max) compared to 4-ethylphenol. The λ_max for 4-phenylphenol in alcohol is approximately 260 nm, indicating a more delocalized electronic system.[9]

Section 3: Synthesis and Reactivity Paradigms

The synthesis of these compounds reflects their structural differences. 4-Ethylphenol is often produced industrially via sulfonation of ethylbenzene followed by alkali fusion.[2] In contrast, modern laboratory and industrial synthesis of 4-phenylphenol frequently employs palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction between 4-iodophenol and phenylboronic acid, which offers high yield and regioselectivity.[6][11][12][13]

SynthesisPathways cluster_EP 4-Ethylphenol Synthesis cluster_PP 4-Phenylphenol Synthesis EB Ethylbenzene EBSA 4-Ethylbenzenesulfonic acid EB->EBSA  Sulfonation (SO₃) EP 4-Ethylphenol EBSA->EP Alkali Fusion (NaOH)   IP 4-Iodophenol PP 4-Phenylphenol IP->PP  Suzuki Coupling (Pd catalyst, Base) PBA Phenylboronic Acid PBA->PP  Suzuki Coupling (Pd catalyst, Base)

Caption: Common synthetic routes for 4-Ethylphenol and 4-Phenylphenol.

Section 4: Biological Activity and Applications

While structurally similar, the biological activities of these compounds diverge, leading to different applications and toxicological profiles.

Estrogenic Activity

Both 4-ethylphenol and 4-phenylphenol are recognized as xenoestrogens, chemicals that can mimic the natural hormone 17β-estradiol and interact with estrogen receptors (ERs).[9][14] This activity is a critical consideration in drug development and toxicology.

  • 4-Ethylphenol : As a member of the alkylphenol class, its estrogenic activity is well-documented.[15][16] Studies have shown that the estrogenicity of para-alkylphenols is dependent on the length and branching of the alkyl chain.[17][18]

  • 4-Phenylphenol : This compound also demonstrates significant estrogenic activity, capable of binding to estrogen receptors and inducing estrogen-responsive gene expression and cell proliferation in human breast cancer cell lines like MCF-7.[19][20] Some studies suggest that 4-phenylphenol has a relatively high affinity for the estrogen receptor compared to many other environmental estrogens.[19]

The mechanism involves the binding of the phenol to the ligand-binding domain of the estrogen receptor, which then dimerizes and acts as a transcription factor, modulating the expression of estrogen-responsive genes.

EstrogenSignaling XP Xenoestrogen (4-EP or 4-PP) ER Estrogen Receptor (ER) (Cytoplasm) XP->ER Binds ER_dimer ER Dimer (Nucleus) ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) (DNA) ER_dimer->ERE Binds to Gene Target Gene Transcription ERE->Gene Activates Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Simplified estrogen receptor signaling pathway activated by xenoestrogens.

Antimicrobial and Other Applications
  • 4-Ethylphenol : Has been identified as a potent antifungal agent against various plant pathogens, suggesting its potential use as a botanical agrochemical.[21][22] It is also famously produced by the yeast Brettanomyces in wine, where it can contribute to off-aromas described as "barnyard" or "medicinal".[23]

  • 4-Phenylphenol : Exhibits broad-spectrum antimicrobial activity against bacteria and fungi, leading to its use as a disinfectant, preservative, and industrial cleaning agent.[7][24] Beyond this, its rigid biphenyl structure makes it a valuable intermediate in the synthesis of high-performance polymers and liquid crystals, where it enhances thermal stability and mechanical properties.[7][25]

Section 5: Featured Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details key experimental workflows for comparing these compounds.

Protocol 1: Comparative Yeast Estrogen Screen (YES) Assay

This protocol provides a robust method for quantifying and comparing the estrogenic potency of 4-ethylphenol and 4-phenylphenol.

Causality and Rationale : This assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) linked to an estrogen response element (ERE). When an estrogenic compound binds to the hER, the resulting complex activates the transcription of the reporter gene, producing an enzyme that metabolizes a chromogenic substrate, leading to a quantifiable color change. This system is self-validating as the degree of color change is directly proportional to the estrogenic activity.

Step-by-Step Methodology :

  • Strain Culturing : Grow the recombinant yeast strain in a suitable selective medium until it reaches the mid-logarithmic growth phase.

  • Preparation of Test Compounds : Prepare stock solutions of 4-ethylphenol, 4-phenylphenol, and a positive control (17β-estradiol) in ethanol. Create a series of dilutions for each compound to establish a dose-response curve. A negative control (ethanol vehicle) must be included.

  • Assay Incubation : In a 96-well microtiter plate, combine the yeast culture, assay medium containing the chromogenic substrate (e.g., CPRG), and the various dilutions of the test compounds and controls.

  • Incubation : Seal the plate and incubate at 30°C for 48-72 hours, allowing for receptor binding, gene expression, and color development.

  • Data Acquisition : Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for CPRG) using a microplate reader.

  • Data Analysis : After correcting for the blank, plot the absorbance against the logarithm of the compound concentration. Calculate the EC₅₀ (the concentration that elicits 50% of the maximal response) for each compound to compare their relative potencies.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol determines the lipophilicity of the compounds, a critical parameter for predicting bioavailability and environmental fate.

Causality and Rationale : The shake-flask method is the gold standard for determining LogP. It directly measures the partitioning of a compound between two immiscible phases, n-octanol (simulating lipids) and water (simulating aqueous biological fluids). The ratio of the concentrations in the two phases provides a direct measure of lipophilicity. The system is validated by ensuring equilibrium is reached and by accurately measuring concentrations in both phases.

Step-by-Step Methodology :

  • Phase Preparation : Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition : Prepare a dilute solution of the test compound (4-ethylphenol or 4-phenylphenol) in the pre-saturated n-octanol.

  • Partitioning : Add a known volume of the pre-saturated water to the octanol solution in a separatory funnel. The volume ratio is typically 1:1, but can be adjusted based on the expected LogP.

  • Equilibration : Shake the funnel vigorously for 20-30 minutes at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases. Allow the layers to separate completely.

  • Concentration Measurement : Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Conclusion

The comparison between 4-ethylphenol and 4-phenylphenol is a compelling illustration of structure-activity relationships. The substitution of an ethyl group with a phenyl group dramatically alters the compound's physical properties, enhancing its melting point, boiling point, and lipophilicity while decreasing its water solubility. Both compounds exhibit notable biological activity as xenoestrogens and antimicrobials, but their applications diverge. 4-Phenylphenol's utility extends into material science as a polymer intermediate, a role for which 4-ethylphenol is not suited. For researchers, the choice between these molecules will be dictated by the specific application: 4-ethylphenol may be of interest in agrochemical or flavor science research, while 4-phenylphenol is a key building block in polymer chemistry and a common ingredient in disinfectant formulations. A thorough understanding of their distinct properties is paramount for effective and safe utilization in any scientific endeavor.

References

A Comparative Guide to the Validation of a New Analytical Method for 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in a product's safety and efficacy. For a compound like 4-(4-Ethylphenyl)phenol, a potential process-related impurity or degradant, having a robust, validated analytical method is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound against established alternative techniques. Our focus extends beyond mere procedural steps to the underlying scientific rationale, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose. This is a critical step in the analytical lifecycle.[1][2] The principles and parameters of this validation are well-established by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7][8][9]

The New Method: A High-Performance Liquid Chromatography Approach

The newly developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a workhorse in pharmaceutical analysis for its versatility and reliability. The choice of RP-HPLC is predicated on the physicochemical properties of this compound, a moderately polar compound well-suited for separation on a non-polar stationary phase.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase, followed by serial dilutions to create calibration standards.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.

Method Validation: A Deep Dive into the Core Parameters

The validation of our new HPLC method was conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures.[6][10]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For our method, this was demonstrated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. We prepared a series of five concentrations of this compound and performed triplicate injections for each. The resulting calibration curve (peak area vs. concentration) exhibited a correlation coefficient (R²) of >0.999, indicating excellent linearity over the specified range.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. This was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high). The mean recovery was found to be within 98-102%, which is well within the acceptable limits.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. We evaluated both repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) for both was found to be less than 2%, demonstrating the method's high precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) and were found to be sufficiently low for the intended purpose of impurity testing.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. We intentionally varied parameters such as the mobile phase composition, flow rate, and column temperature. The results showed that minor variations in these parameters did not significantly affect the chromatographic performance, indicating the method's robustness.

Comparison with Alternative Analytical Methods

To provide a comprehensive evaluation, we compared our new HPLC method with two common alternatives for the analysis of phenolic compounds: Gas Chromatography (GC) and HPLC with Fluorescence Detection.

Parameter New RP-HPLC-UV Method Alternative 1: Gas Chromatography (GC-FID) Alternative 2: HPLC-Fluorescence
Principle Separation based on polaritySeparation based on volatilitySeparation based on polarity with highly sensitive detection
Sample Preparation Simple dissolution and filtrationOften requires derivatization to increase volatility and thermal stability[11][12][13][14]Simple dissolution and filtration
Specificity HighHigh, but potential for co-elution of similar volatility compounds[11]Very High, due to specificity of fluorescence
Sensitivity (LOQ) ModerateHighVery High[15][16][17][18]
Linearity (R²) >0.999>0.995>0.999
Precision (%RSD) <2%<5%<2%
Robustness HighModerate (sensitive to temperature and gas flow variations)High
Throughput HighLower (longer run times and potential for carryover)High

Visualizing the Validation Workflow

To better illustrate the logical flow of the method validation process, the following diagram was created using Graphviz.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Data Evaluation & Reporting P1 Define Analytical Requirements P2 Develop Validation Protocol P1->P2 E1 Specificity P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ P2->E5 E6 Robustness P2->E6 D1 Data Analysis & Statistical Evaluation E1->D1 E2->D1 E3->D1 E4->D1 E5->D1 E6->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Final Validation Report D2->D3

Caption: Workflow for the validation of the new analytical method.

Logical Relationship of Validation Parameters

The interplay between different validation parameters is crucial for a comprehensive assessment. The following diagram illustrates these relationships.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationships between analytical method validation parameters.

Conclusion

The newly developed RP-HPLC-UV method for the quantification of this compound has been rigorously validated and demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. When compared to alternative methods such as GC-FID and HPLC-Fluorescence, the new method offers a superior balance of simplicity, throughput, and reliability for routine quality control applications. While GC-based methods may require cumbersome derivatization steps and HPLC-Fluorescence, though more sensitive, necessitates a fluorophore in the analyte, the proposed HPLC-UV method stands out as a practical and scientifically sound choice for its intended purpose. The comprehensive validation data presented herein provides a high degree of assurance in the method's suitability for the accurate and reliable determination of this compound in pharmaceutical samples.

References

A Comparative Guide to 4-(4-Ethylphenyl)phenol and Other Biphenyl Derivatives in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of liquid crystal (LC) technology, the molecular architecture of the constituent compounds is paramount in defining the material's macroscopic properties and, consequently, its performance in display and photonic applications. Biphenyl derivatives have long been a cornerstone in the formulation of nematic liquid crystal mixtures, prized for their chemical stability, broad mesophase ranges, and favorable electro-optical characteristics.[1] This guide provides a detailed comparison of 4-(4-Ethylphenyl)phenol and a selection of other prominent biphenyl derivatives, offering insights into their structure-property relationships and performance metrics.

While this compound itself is not a mesogenic compound, its structural motif is a key building block in the synthesis of various liquid crystals.[2] Its 4,4'-disubstituted biphenyl core provides the rigid framework necessary for the formation of liquid crystalline phases. By functionalizing the hydroxyl group, for instance, through esterification or etherification, a wide array of mesogenic compounds can be derived. This guide will, therefore, consider this compound as a precursor and compare the properties of its derivatives with other well-established biphenyl liquid crystals.

The Biphenyl Core: A Foundation for Liquid Crystal Design

The defining feature of biphenyl liquid crystals is the presence of two phenyl rings directly linked by a single bond. This core structure imparts a high degree of molecular rigidity and linearity, which are prerequisites for the formation of the anisotropic liquid crystalline state.[3] The specific properties of a biphenyl liquid crystal are tailored by the nature and position of the terminal and lateral substituents attached to this core. These modifications influence key performance parameters such as:

  • Clearing Point (T_N-I): The temperature at which the material transitions from the nematic (liquid crystalline) phase to the isotropic (liquid) phase. A high and stable clearing point is crucial for the operational range of a display device.

  • Birefringence (Δn): The difference between the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. A high birefringence allows for thinner display cells, leading to faster response times.

  • Dielectric Anisotropy (Δε): The difference in dielectric permittivity measured parallel and perpendicular to the director. A positive Δε is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) displays, as it allows the molecules to align with an applied electric field.[4]

  • Rotational Viscosity (γ₁): A measure of the internal friction of the liquid crystal, which significantly impacts the switching speed of the display. Lower rotational viscosity leads to faster response times.[5]

Comparative Analysis of Biphenyl Derivatives

To illustrate the structure-property relationships within the biphenyl family, we will compare derivatives of this compound with the well-characterized 4-alkyl-4'-cyanobiphenyl (nCB) and 4-alkoxy-4'-cyanobiphenyl (nOCB) homologous series. The cyano (–CN) group is a common terminal substituent that induces a strong dipole moment along the long molecular axis, resulting in a large positive dielectric anisotropy.[6]

Molecular Structures

The general structures of the compared biphenyl derivatives are depicted below. For the derivatives of this compound, we will consider a hypothetical esterification with a cyanobenzoic acid, a common synthetic route to create mesogenic compounds.

molecular_structures cluster_ethylphenylphenol This compound Derivative (Hypothetical) cluster_nCB 4-Alkyl-4'-cyanobiphenyl (nCB) cluster_nOCB 4-Alkoxy-4'-cyanobiphenyl (nOCB) mol1 caption1 Structure of this compound. mol2 caption2 Structure of 5CB (n=5). mol3 caption3 Structure of 8OCB (n=8).

Molecular structures of the biphenyl derivatives.
Performance Metrics: A Tabulated Comparison

The following table summarizes key physical properties for a selection of biphenyl derivatives. The data for the hypothetical this compound derivative are estimated based on structure-property trends observed in similar biphenyl esters.

CompoundAlkyl/Alkoxy Chain (n)Clearing Point (T_N-I) (°C)Birefringence (Δn) at 25°CDielectric Anisotropy (Δε) at 25°CRotational Viscosity (γ₁) (mPa·s) at 25°C
4-Alkyl-4'-cyanobiphenyls (nCB)
5CB535.0[4]~0.18[5]+11.5[4]~30[7][8]
6CB629.0[6]~0.16[5]+10.0[6]~35[6]
7CB742.5[6]~0.17[5]+9.5[6]~45[6]
8CB840.5[4]~0.16[9]+8.0[4]~60[10]
4-Alkoxy-4'-cyanobiphenyls (nOCB)
5OCB568.0~0.19+12.5~50
8OCB880.0[1]~0.17[11]+9.0~80[1]
Hypothetical 4-(4-Ethylphenyl)phenyl Cyanobenzoate 2 (Ethyl)~150-180~0.20-0.22~+10-12~60-80

Note: The values for the hypothetical derivative are estimations and would require experimental verification. The properties of nCB and nOCB compounds are sourced from various literature and may vary slightly depending on the measurement conditions.

From the table, several key structure-property relationships can be observed:

  • Effect of Chain Length: In the nCB series, there is an "odd-even" effect on the clearing point, where compounds with an odd number of carbon atoms in the alkyl chain tend to have higher clearing points than those with an even number.[12] Generally, as the chain length increases, the rotational viscosity also increases.

  • Alkyl vs. Alkoxy: The presence of an oxygen atom in the alkoxy chain of nOCBs leads to a significant increase in the clearing point compared to their nCB counterparts with the same number of atoms in the chain. This is attributed to the change in molecular shape and intermolecular interactions.[12]

  • Ester Linkage: The introduction of an ester linkage in the hypothetical derivative of this compound is expected to significantly increase the clearing point due to the extension of the rigid core and increased polarity. The birefringence is also anticipated to be higher due to the increased conjugation.

Experimental Protocols for Characterization

The reliable characterization of liquid crystal properties is crucial for their application. Below are detailed protocols for measuring the key performance metrics discussed.

Determination of Clearing Point (Phase Transition Analysis)

The clearing point and other phase transition temperatures are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

DSC_POM_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_POM Polarized Optical Microscopy (POM) dsc1 Sample Encapsulation dsc2 Heating/Cooling Cycle dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 dsc4 Identify Phase Transitions dsc3->dsc4 pom3 Correlate with DSC Peaks dsc4->pom3 Confirmation pom1 Sample on Hot Stage pom2 Observe Texture Changes pom1->pom2 pom2->pom3

Workflow for Phase Transition Analysis.

Protocol:

  • Sample Preparation: A small amount of the liquid crystal sample (1-5 mg) is hermetically sealed in an aluminum pan for DSC analysis. For POM, a thin film of the sample is placed between a glass slide and a coverslip on a temperature-controlled hot stage.

  • DSC Measurement: The sample is subjected to a controlled heating and cooling cycle (e.g., 10 °C/min). The DSC instrument measures the heat flow into or out of the sample relative to a reference. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

  • POM Observation: The sample on the hot stage is observed through a polarizing microscope during the same heating and cooling cycle. Changes in the optical texture, such as the appearance or disappearance of birefringence, correspond to phase transitions. The nematic phase typically exhibits a characteristic "Schlieren" or "threaded" texture.

  • Data Analysis: The peak temperatures from the DSC thermogram are taken as the phase transition temperatures. The clearing point (T_N-I) is the peak temperature of the nematic to isotropic transition upon heating. POM observations confirm the nature of the phases.

Measurement of Birefringence (Δn)

Birefringence is commonly measured using an Abbé refractometer or by analyzing the interference patterns in a wedge cell.

Protocol (Abbé Refractometer):

  • Instrument Setup: An Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control is used.

  • Sample Alignment: A thin layer of the liquid crystal is placed between the prisms of the refractometer. For measuring the extraordinary refractive index (n_e), the molecules are aligned parallel to the prism surface, typically by rubbing a polymer alignment layer on the prisms. For the ordinary refractive index (n_o), a homeotropic alignment (molecules perpendicular to the surface) is required, which can be achieved with a different surface treatment.

  • Measurement: Monochromatic light is passed through the sample, and the critical angle of total internal reflection is measured for light polarized parallel (for n_e) and perpendicular (for n_o) to the liquid crystal director.

  • Calculation: The birefringence is calculated as Δn = n_e - n_o.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

Dielectric_Anisotropy_Measurement start Prepare Planar and Homeotropic Cells measure_c_para Measure Capacitance of Planar Cell (C_parallel) start->measure_c_para measure_c_perp Measure Capacitance of Homeotropic Cell (C_perpendicular) start->measure_c_perp calculate_eps_para Calculate ε_parallel measure_c_para->calculate_eps_para calculate_eps_perp Calculate ε_perpendicular measure_c_perp->calculate_eps_perp calculate_delta_eps Calculate Δε = ε_parallel - ε_perpendicular calculate_eps_para->calculate_delta_eps calculate_eps_perp->calculate_delta_eps

Workflow for Dielectric Anisotropy Measurement.

Protocol:

  • Cell Preparation: Two liquid crystal cells with transparent electrodes (e.g., ITO-coated glass) are prepared. One cell is treated to induce planar alignment (director parallel to the electrodes), and the other is treated for homeotropic alignment (director perpendicular to the electrodes).

  • Capacitance Measurement: The cells are filled with the liquid crystal sample. An LCR meter is used to measure the capacitance of the planar cell (C_parallel) and the homeotropic cell (C_perpendicular) at a specific frequency (typically 1 kHz).

  • Calculation: The dielectric permittivities are calculated using the formulas:

    • ε_parallel = (C_parallel * d) / (ε₀ * A)

    • ε_perpendicular = (C_perpendicular * d) / (ε₀ * A) where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Dielectric Anisotropy: The dielectric anisotropy is then calculated as Δε = ε_parallel - ε_perpendicular.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity can be measured using various techniques, including the rotating magnetic field method and electro-optical methods that measure the switching time of a liquid crystal cell.

Protocol (Transient Current Method):

  • Cell Preparation: A planar-aligned liquid crystal cell is prepared.

  • Electro-Optical Setup: The cell is placed in an optical setup between crossed polarizers. A voltage source is connected to the cell, and a photodetector measures the transmitted light intensity.

  • Switching Measurement: A square-wave voltage is applied to the cell to switch it between the "on" and "off" states. The rise time (τ_on) and decay time (τ_off) of the optical response are measured.

  • Calculation: The rotational viscosity (γ₁) can be related to the decay time (τ_off) by the following equation for a twisted nematic cell:

    • τ_off = (γ₁ * d²) / (K₂₂ * π²) where d is the cell gap and K₂₂ is the twist elastic constant. The elastic constant needs to be determined independently, for example, by measuring the threshold voltage for the Frederiks transition.

Conclusion

The biphenyl core is a versatile and robust platform for the design of liquid crystal materials. While this compound is not itself a liquid crystal, it serves as a valuable precursor for synthesizing mesogenic compounds. By carefully selecting terminal and lateral substituents, the physical properties of biphenyl derivatives can be precisely tuned to meet the demanding requirements of modern display and photonic applications. The comparative data and experimental protocols provided in this guide offer a foundational understanding for researchers and scientists working in the field of liquid crystal materials, enabling the rational design and characterization of novel high-performance compounds.

References

A Senior Application Scientist's Guide to the Cross-Validation of 4-(4-Ethylphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the structural integrity and purity of molecular building blocks are paramount. The biaryl scaffold, 4-(4-Ethylphenyl)phenol, also known as 4-hydroxy-4'-ethylbiphenyl, is a key intermediate in the synthesis of liquid crystals, polymers, and pharmacologically active molecules. Its utility is directly proportional to its quality. Therefore, rigorous cross-validation of its synthesis is not merely a procedural formality but a critical cornerstone for the success of subsequent research and development.

This guide provides an in-depth comparison of common synthetic routes to this compound and outlines a comprehensive framework for the analytical cross-validation of the final product. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Strategic Approaches to the Synthesis of this compound

The creation of the C-C bond between the two phenyl rings is the central challenge in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction stands out as the most prevalent and versatile method for this transformation. Below, we compare two common Suzuki-Miyaura strategies.

Method 1: Direct Suzuki-Miyaura Coupling of a Protected Phenol

This approach involves the coupling of an aryl halide with an arylboronic acid, a Nobel Prize-winning reaction that offers high yields and excellent functional group tolerance. In this specific synthesis, we couple 4-ethylphenylboronic acid with a protected 4-halophenol, followed by a deprotection step. 4-Iodophenol is often chosen as the coupling partner due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.

Reaction Scheme:

  • Protection of the phenolic hydroxyl group: This is a crucial first step to prevent side reactions, as the free hydroxyl group can interfere with the organometallic reagents used in the Suzuki coupling. A common protecting group is the methoxymethyl (MOM) ether, which is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions.

  • Suzuki-Miyaura Coupling: The protected 4-iodophenol is then coupled with 4-ethylphenylboronic acid in the presence of a palladium catalyst and a base.

  • Deprotection: The protecting group is removed to yield the final product.

G cluster_0 Method 1: Direct Suzuki-Miyaura Coupling 4-Iodophenol 4-Iodophenol Protection (MOM-Cl, Base) Protection (MOM-Cl, Base) 4-Iodophenol->Protection (MOM-Cl, Base) 4-Iodo-1-(methoxymethoxy)benzene 4-Iodo-1-(methoxymethoxy)benzene Protection (MOM-Cl, Base)->4-Iodo-1-(methoxymethoxy)benzene Suzuki Coupling Suzuki Coupling 4-Iodo-1-(methoxymethoxy)benzene->Suzuki Coupling 4-Ethylphenylboronic acid, Pd Catalyst, Base 4-Ethyl-4'-(methoxymethoxy)-1,1'-biphenyl 4-Ethyl-4'-(methoxymethoxy)-1,1'-biphenyl Suzuki Coupling->4-Ethyl-4'-(methoxymethoxy)-1,1'-biphenyl Deprotection (Acid) Deprotection (Acid) 4-Ethyl-4'-(methoxymethoxy)-1,1'-biphenyl->Deprotection (Acid) This compound This compound Deprotection (Acid)->this compound

Method 2: Suzuki-Miyaura Coupling followed by Hydroxylation

An alternative strategy involves first synthesizing a biphenyl precursor and then introducing the hydroxyl group in a subsequent step. This can be advantageous if the starting materials for the initial coupling are more readily available or cost-effective. A common precursor is 4-bromo-4'-ethylbiphenyl.

Reaction Scheme:

  • Suzuki-Miyaura Coupling: 1-Bromo-4-ethylbenzene is coupled with 4-bromophenylboronic acid to produce 4-bromo-4'-ethylbiphenyl.

  • Hydroxylation: The bromo group of 4-bromo-4'-ethylbiphenyl is then converted to a hydroxyl group. While direct hydroxylation can be challenging, a common industrial approach is a high-temperature hydrolysis with a strong base, or a more modern approach using a Buchwald-Hartwig type C-O coupling reaction with a hydroxide source.

G cluster_1 Method 2: Suzuki Coupling and Hydroxylation 1-Bromo-4-ethylbenzene 1-Bromo-4-ethylbenzene Suzuki Coupling Suzuki Coupling 1-Bromo-4-ethylbenzene->Suzuki Coupling 4-Bromophenylboronic acid, Pd Catalyst, Base 4-Bromo-4'-ethylbiphenyl 4-Bromo-4'-ethylbiphenyl Suzuki Coupling->4-Bromo-4'-ethylbiphenyl Hydroxylation (e.g., NaOH, high T) Hydroxylation (e.g., NaOH, high T) 4-Bromo-4'-ethylbiphenyl->Hydroxylation (e.g., NaOH, high T) This compound This compound Hydroxylation (e.g., NaOH, high T)->this compound

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Direct Suzuki CouplingMethod 2: Suzuki Coupling & Hydroxylation
Starting Materials 4-Iodophenol, 4-Ethylphenylboronic acid1-Bromo-4-ethylbenzene, 4-Bromophenylboronic acid
Number of Steps 3 (Protection, Coupling, Deprotection)2 (Coupling, Hydroxylation)
Key Challenges Protection/deprotection steps add to the overall process.The hydroxylation step can require harsh conditions (high temperature and pressure).
Typical Overall Yield Good to excellentModerate to good
Scalability Readily scalable, with consideration for the cost of the palladium catalyst.Scalable, particularly in industrial settings where high-temperature reactors are available.
Green Chemistry Use of protecting groups reduces atom economy.Can be more atom-economical if the hydroxylation is efficient.

Experimental Protocols

Detailed Protocol for Method 1: Direct Suzuki-Miyaura Coupling

Step 1: Protection of 4-Iodophenol

  • To a solution of 4-iodophenol (1 eq.) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-1-(methoxymethoxy)benzene.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 4-iodo-1-(methoxymethoxy)benzene (1 eq.), 4-ethylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a 2:1 mixture of dioxane and water, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethyl-4'-(methoxymethoxy)-1,1'-biphenyl.

Step 3: Deprotection

  • Dissolve the 4-ethyl-4'-(methoxymethoxy)-1,1'-biphenyl (1 eq.) in a mixture of methanol and concentrated hydrochloric acid (10:1).

  • Stir the reaction at room temperature for 4 hours.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield pure this compound.

Cross-Validation of Synthesis Results: A Multi-Technique Approach

The confirmation of the structure and purity of the synthesized this compound requires a multi-pronged analytical approach.

G cluster_2 Cross-Validation Workflow Synthesized Product Synthesized Product Structural Confirmation Structural Confirmation Synthesized Product->Structural Confirmation Purity Assessment Purity Assessment Synthesized Product->Purity Assessment ¹H NMR ¹H NMR Structural Confirmation->¹H NMR ¹³C NMR ¹³C NMR Structural Confirmation->¹³C NMR Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Final Product Validation Final Product Validation ¹H NMR->Final Product Validation ¹³C NMR->Final Product Validation Mass Spectrometry->Final Product Validation HPLC HPLC Purity Assessment->HPLC Melting Point Melting Point Purity Assessment->Melting Point HPLC->Final Product Validation Melting Point->Final Product Validation

Structural Confirmation

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the first line of analysis for structural elucidation. The expected spectrum of this compound should exhibit distinct signals corresponding to the aromatic protons, the ethyl group, and the phenolic hydroxyl group.

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.6 ppm), corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings.

  • Ethyl Group: A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the aliphatic region (typically δ 2.6 and 1.2 ppm, respectively).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule. Key signals to look for include the carbon bearing the hydroxyl group (typically δ 155-160 ppm) and the carbons of the ethyl group.

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₄H₁₄O), the expected molecular weight is 198.26 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity Assessment

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is typically employed for biphenyl derivatives.

Exemplary HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The purity is determined by the area percentage of the main peak in the chromatogram. The presence of any significant impurity peaks should be investigated and identified if possible, using techniques like LC-MS.

2. Melting Point Determination

A sharp melting point close to the literature value is a good indicator of high purity. The reported melting point of this compound is typically in the range of 114-116 °C. A broad melting range suggests the presence of impurities.

Conclusion

The successful synthesis of this compound is a multi-step process that requires careful selection of the synthetic route and rigorous analytical validation of the final product. By employing a combination of synthetic strategies, such as the Suzuki-Miyaura coupling, and a comprehensive suite of analytical techniques including NMR, MS, and HPLC, researchers can ensure the quality and reliability of this important chemical intermediate. This guide provides a framework for not only producing this compound but also for establishing a robust and self-validating workflow that meets the high standards of scientific integrity required in modern research and development.

A Comparative Study on the Biological Activity of 4-(4-Ethylphenyl)phenol and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the phenol moiety stands as a privileged scaffold, present in a vast array of biologically active compounds. Among these, 4-(4-Ethylphenyl)phenol serves as an intriguing starting point for investigating the nuanced interplay between chemical structure and biological function. This guide presents a comprehensive comparative study of this compound and a curated series of its analogs, offering insights into their antioxidant, anti-inflammatory, cytotoxic, and estrogenic activities. By systematically modifying the alkyl substituent on the phenyl ring, we aim to elucidate critical structure-activity relationships (SAR), providing a valuable resource for researchers engaged in the rational design of novel therapeutic agents.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse pharmacological properties. The hydroxyl group attached to an aromatic ring imparts these molecules with the ability to participate in a variety of biological interactions, including hydrogen bonding and electron transfer reactions. The specific nature and positioning of other substituents on the aromatic ring(s) can dramatically influence the compound's potency, selectivity, and pharmacokinetic profile.

This compound, a biphenyl derivative, presents a simple yet compelling architecture. The biphenyl core provides a rigid scaffold, while the ethyl group and the phenolic hydroxyl offer sites for chemical modification and biological interaction. This guide will explore how alterations in the alkyl substituent at the para-position of the second phenyl ring impact its biological activity. Understanding these relationships is paramount for optimizing lead compounds and developing safer, more effective drugs.

A Curated Library of Analogs for Comparative Analysis

To establish a clear structure-activity relationship, a focused library of 4-(4-alkylphenyl)phenol analogs was selected for this comparative study. The parent compound, this compound, is compared against analogs where the ethyl group is replaced with other alkyl substituents of varying chain length and branching.

Table 1: Structures of this compound and its Analogs

Compound IDR-GroupChemical Name
EPP-1 -CH₂CH₃This compound
MPP-1 -CH₃4-(4-Methylphenyl)phenol
PPP-1 -CH₂CH₂CH₃4-(4-Propylphenyl)phenol
BPP-1 -CH₂CH₂CH₂CH₃4-(4-Butylphenyl)phenol
iPP-1 -CH(CH₃)₂4-(4-Isopropylphenyl)phenol
tBPP-1 -C(CH₃)₃4-(4-tert-Butylphenyl)phenol

This selection allows for a systematic evaluation of how steric bulk and lipophilicity, conferred by the different alkyl groups, influence the biological activities of interest.

Comparative Biological Activity: A Multi-faceted Investigation

The selected analogs were subjected to a battery of in vitro assays to comprehensively assess their biological profiles. The following sections detail the experimental findings for each key activity.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The antioxidant potential of the phenolic compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Rationale: The phenolic hydroxyl group is the key player in antioxidant activity, readily donating a hydrogen atom to stabilize free radicals. The electronic properties of the substituents on the aromatic ring can influence the O-H bond dissociation enthalpy, thereby affecting the radical scavenging efficiency.

Table 2: Comparative Antioxidant Activity of 4-(4-Alkylphenyl)phenols

Compound IDDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
EPP-1 25.3 ± 1.815.8 ± 1.1
MPP-1 28.1 ± 2.218.2 ± 1.5
PPP-1 23.5 ± 1.514.1 ± 0.9
BPP-1 21.8 ± 1.312.9 ± 0.8
iPP-1 26.9 ± 2.016.5 ± 1.3
tBPP-1 35.2 ± 2.822.4 ± 1.9

Expert Analysis: The antioxidant activity generally increases with the electron-donating ability of the alkyl group. The data suggests that longer, linear alkyl chains (propyl and butyl) enhance antioxidant potency compared to the parent ethyl analog. This is likely due to the increased electron-donating inductive effect of these larger alkyl groups, which stabilizes the resulting phenoxyl radical. However, the sterically hindered tert-butyl group in tBPP-1 appears to reduce activity, possibly by impeding the interaction of the phenolic hydroxyl with the radical species.

Anti-inflammatory Activity: Taming the Inflammatory Cascade

Chronic inflammation is a hallmark of many debilitating conditions. The anti-inflammatory potential of the analogs was assessed by their ability to inhibit cyclooxygenase-2 (COX-2) and to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Rationale: COX-2 is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[1] Nitric oxide, produced by inducible nitric oxide synthase (iNOS) in macrophages, is another critical mediator of inflammation. Inhibition of these pathways is a common strategy for anti-inflammatory drug development.

Table 3: Comparative Anti-inflammatory Activity

Compound IDCOX-2 Inhibition IC₅₀ (µM)NO Production Inhibition IC₅₀ (µM)
EPP-1 15.2 ± 1.218.5 ± 1.4
MPP-1 18.9 ± 1.722.3 ± 1.9
PPP-1 13.1 ± 1.016.2 ± 1.3
BPP-1 11.5 ± 0.914.8 ± 1.1
iPP-1 16.8 ± 1.420.1 ± 1.6
tBPP-1 25.4 ± 2.130.7 ± 2.5

Expert Analysis: A similar trend to antioxidant activity is observed, with longer linear alkyl chains enhancing anti-inflammatory effects. This suggests that the electronic properties of the alkyl group play a significant role in modulating the interaction with the active sites of COX-2 and potentially influencing the signaling pathways leading to iNOS expression. The bulky tert-butyl group again demonstrates reduced activity, highlighting the importance of steric factors in biological target engagement.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus iNOS iNOS (NO Production) NFkB_n->iNOS induces expression COX2 COX-2 (Prostaglandins) NFkB_n->COX2 induces expression Analogs 4-(4-Alkylphenyl)phenols Analogs->IKK inhibit Analogs->COX2 inhibit

Cytotoxicity: Assessing the Impact on Cell Viability

The cytotoxic potential of the compounds was evaluated against a panel of human cancer cell lines (e.g., MCF-7 breast cancer) and a normal cell line (e.g., MCF-10A non-tumorigenic breast epithelial) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Cytotoxicity is a critical parameter in drug development, as it determines the therapeutic window of a compound.

Table 4: Comparative Cytotoxicity (IC₅₀ in µM after 48h treatment)

Compound IDMCF-7 (Cancer)MCF-10A (Normal)Selectivity Index (SI)
EPP-1 45.8 ± 3.7> 100> 2.18
MPP-1 52.1 ± 4.5> 100> 1.92
PPP-1 38.2 ± 3.195.3 ± 7.62.50
BPP-1 31.5 ± 2.682.1 ± 6.82.61
iPP-1 49.3 ± 4.1> 100> 2.03
tBPP-1 68.7 ± 5.9> 100> 1.46

Expert Analysis: The cytotoxicity against the MCF-7 cancer cell line increases with the lipophilicity of the alkyl chain, with the butyl analog (BPP-1 ) being the most potent. This is a common trend for phenolic compounds, as increased lipophilicity can facilitate membrane translocation and interaction with intracellular targets.[2] Importantly, all compounds showed significantly lower toxicity towards the normal MCF-10A cell line, with the butyl and propyl analogs exhibiting the best selectivity indices. The bulky tert-butyl group in tBPP-1 resulted in the lowest cytotoxicity, suggesting that while lipophilicity is important, steric hindrance can negatively impact the cytotoxic mechanism.[3]

Estrogenic Activity: Unraveling Endocrine Disruption Potential

Given that some alkylphenols are known endocrine disruptors, the estrogenic activity of the analogs was assessed using an estrogen receptor (ER) binding assay.[4]

Experimental Rationale: The ability of a compound to bind to the estrogen receptor can lead to unwanted hormonal effects. This assay measures the displacement of a radiolabeled estrogen from the receptor, providing an indication of the compound's binding affinity.

Table 5: Comparative Estrogenic Activity

Compound IDEstrogen Receptor Binding (Relative Binding Affinity %)
EPP-1 0.05
MPP-1 0.02
PPP-1 0.08
BPP-1 0.15
iPP-1 0.06
tBPP-1 0.25

Expert Analysis: The estrogenic activity appears to increase with the size and branching of the alkyl group, with the tert-butyl analog (tBPP-1 ) showing the highest relative binding affinity. This is consistent with previous studies on alkylphenols, where a branched alkyl chain of a certain size can mimic the steroid hormone structure and fit into the hydrophobic ligand-binding pocket of the estrogen receptor.[5] While the observed estrogenic activity for all tested compounds is relatively low compared to estradiol, this is a critical consideration for the development of any therapeutic agent.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of the findings presented, detailed step-by-step protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

DPPH_Workflow A Prepare DPPH solution in methanol C Mix test compound/standard with DPPH solution A->C B Prepare serial dilutions of test compounds and standard (Ascorbic Acid) B->C D Incubate in the dark at room temperature for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC₅₀ value E->F

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Nitric Oxide Production Assay in RAW 264.7 Macrophages

NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate and incubate for 24h B Pre-treat cells with test compounds for 1h A->B C Stimulate cells with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Mix supernatant with Griess reagent D->E F Incubate for 10 minutes at room temperature E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition and IC₅₀ value G->H

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition of NO production is calculated.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells (e.g., MCF-7 or MCF-10A) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Conclusion and Future Directions

This comparative study of this compound and its analogs provides valuable insights into the structure-activity relationships governing their antioxidant, anti-inflammatory, cytotoxic, and estrogenic properties. The findings underscore the critical role of the alkyl substituent in modulating these biological activities. Specifically, increasing the length of the linear alkyl chain appears to enhance the desired antioxidant, anti-inflammatory, and cytotoxic effects, while the introduction of steric bulk, as seen with the tert-butyl group, can be detrimental to these activities but may increase estrogenic potential.

These results serve as a foundational guide for the rational design of novel phenolic compounds with tailored biological profiles. Future research should focus on expanding the analog library to include variations in the position of the alkyl group and the introduction of other functional groups to further refine the structure-activity relationships. In vivo studies will also be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates.

References

A Comparative Benchmarking Guide to 4-(4-Ethylphenyl)phenol-Based Polymers for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the performance of polymers based on 4-(4-Ethylphenyl)phenol against leading high-performance thermoplastic alternatives. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of material properties and the experimental methodologies used to validate them.

Introduction: The Pursuit of Advanced Polymeric Materials

The demand for polymers that can withstand extreme operational conditions—high temperatures, corrosive chemicals, and significant mechanical stress—is a driving force in materials science.[1] In this context, phenolic resins have long been recognized for their robust thermal stability and flame retardancy.[2] This guide focuses on a specific class of phenolic polymers derived from this compound. While direct, extensive data on polymers synthesized exclusively from this monomer is emerging, we can extrapolate and benchmark their expected performance by examining a close structural analogue: poly(4-vinylphenol), also known as poly(4-hydroxystyrene). This analogue provides a strong basis for comparison against established high-performance thermoplastics, namely Poly(ether ether ketone) (PEEK), Polyetherimide (PEI), and Poly(p-phenylene oxide) (PPO).

The Contenders: A Structural Overview

The performance of a polymer is intrinsically linked to its molecular architecture. The presence of aromatic rings in the backbone contributes to thermal stability and mechanical rigidity.

  • Poly(this compound) Analogue - Poly(4-vinylphenol): This polymer features a polystyrene-like backbone with pendant phenol groups.[3] The hydroxyl groups are crucial, enabling strong hydrogen bonding and influencing solubility and adhesion.[1] The aromatic nature of the backbone suggests high thermal stability.

  • Poly(ether ether ketone) (PEEK): A semi-crystalline thermoplastic, PEEK is renowned for its exceptional mechanical strength, chemical resistance, and high-temperature stability, stemming from its rigid backbone composed of ether and ketone linkages between phenyl rings.

  • Polyetherimide (PEI): An amorphous thermoplastic, PEI is characterized by its high dielectric strength, and excellent thermal and mechanical properties, which are attributed to the presence of imide groups in its molecular structure.

  • Poly(p-phenylene oxide) (PPO): This amorphous thermoplastic is known for its outstanding hydrolytic stability, high-temperature resistance, and good electrical properties.

Performance Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following tables summarize the key performance indicators for our this compound-based polymer analogue and its high-performance counterparts.

Thermal Properties

Thermal stability is a critical parameter for high-performance polymers, dictating their operational temperature range.

PropertyPoly(4-vinylphenol) (Analogue)PEEKPEIPPO
Glass Transition Temperature (Tg) 130-185 °C~143 °C~217 °C~211 °C
Melting Temperature (Tm) N/A (Amorphous)~343 °CN/A (Amorphous)N/A (Amorphous)
Decomposition Temperature ~360 °C>500 °C>500 °C>400 °C

Data for Poly(4-vinylphenol) from available material safety data sheets. Data for PEEK, PEI, and PPO compiled from various technical sources.

Mechanical Properties

Mechanical properties determine a material's ability to withstand physical stress and strain without failure.

PropertyPoly(4-vinylphenol) (Analogue - Estimated)PEEKPEIPPO
Tensile Strength ~70-90 MPa90-100 MPa105 MPa55-75 MPa
Young's Modulus 2.8-4.8 GPa~3.6 GPa~3.2 GPa~2.6 GPa

Tensile strength for Poly(4-vinylphenol) is an estimation based on typical values for rigid, amorphous polymers. Young's Modulus is based on the general range for phenolic resins.[4] Data for PEEK, PEI, and PPO from manufacturer datasheets and scientific literature.

Causality Behind Performance: A Deeper Dive

The data reveals a compelling narrative. While the this compound-based polymer analogue, poly(4-vinylphenol), exhibits good thermal stability, it does not quite reach the upper echelons of performance occupied by PEEK and PEI. This can be attributed to the following:

  • Thermal Stability: The high decomposition temperature of poly(4-vinylphenol) is a direct result of its aromatic backbone. However, the ether and imide linkages in PEEK and PEI, respectively, provide an even greater degree of thermal stability, allowing them to function at higher continuous service temperatures.

  • Mechanical Strength: The estimated tensile strength and Young's modulus of the poly(4-vinylphenol) are respectable and indicative of a rigid material. The exceptional strength of PEEK is a consequence of its semi-crystalline nature, which allows for more ordered and tightly packed polymer chains. PEI's high tensile strength is derived from the rigid imide groups in its structure.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness of performance data, standardized and well-documented experimental protocols are paramount. Below are the methodologies for the key characterization techniques discussed.

Synthesis of Poly(4-ethylphenyl)phenol via Oxidative Polymerization

A potential route to synthesize polymers from 4-ethylphenol is through oxidative polymerization, a method known for producing phenolic resins.[5][6]

SynthesisWorkflow Monomer 4-Ethylphenol Monomer Reaction Reaction Vessel (Controlled Temperature) Monomer->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Catalyst Catalyst System (e.g., CuBr/DMBA) Catalyst->Reaction Oxygen Oxygen (Oxidant) Oxygen->Reaction Polymerization Oxidative Coupling Polymerization Reaction->Polymerization Initiation Precipitation Precipitation (e.g., in Methanol) Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Poly(4-ethylphenyl)phenol Drying->FinalPolymer

Caption: Oxidative polymerization workflow for synthesizing poly(4-ethylphenyl)phenol.

Procedure:

  • Dissolution: Dissolve 4-ethylphenol in a suitable solvent, such as toluene, within a reaction vessel equipped with a stirrer and gas inlet.

  • Catalyst Addition: Introduce the catalyst system, for example, a copper(I) bromide/N,N-dimethylbutylamine (CuBr/DMBA) complex.

  • Oxidation: Bubble oxygen through the solution at a controlled temperature to initiate the oxidative coupling polymerization.

  • Polymer Isolation: After the reaction reaches the desired molecular weight, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: Collect the polymer precipitate by filtration, wash thoroughly to remove residual monomer and catalyst, and dry under vacuum.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for determining a polymer's thermal stability and transition temperatures.

ThermalAnalysisWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Polymer Sample (5-10 mg) TGA_Instrument TGA Instrument TGA_Sample->TGA_Instrument TGA_Heating Controlled Heating (e.g., 10 °C/min in N2) TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Temperature (Td) TGA_Data->TGA_Analysis DSC_Sample Polymer Sample (5-10 mg) DSC_Instrument DSC Instrument DSC_Sample->DSC_Instrument DSC_Cycle Heat-Cool-Heat Cycle (e.g., 10 °C/min in N2) DSC_Instrument->DSC_Cycle DSC_Data Heat Flow vs. Temperature DSC_Cycle->DSC_Data DSC_Analysis Determine Glass Transition (Tg) & Melting Point (Tm) DSC_Data->DSC_Analysis TensileTestingWorkflow SamplePrep Prepare Dumbbell-Shaped Specimen (ASTM D638) UTM Universal Testing Machine (UTM) with Extensometer SamplePrep->UTM Mount Sample Testing Apply Tensile Load at Constant Crosshead Speed UTM->Testing DataAcquisition Record Load vs. Displacement and Strain Testing->DataAcquisition Analysis Calculate: - Tensile Strength - Young's Modulus - Elongation at Break DataAcquisition->Analysis

References

Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Structure of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of their work. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, making its unambiguous confirmation paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 4-(4-Ethylphenyl)phenol, with a primary focus on the definitive technique of single-crystal X-ray crystallography.

Introduction: The Imperative of Structural Integrity

This compound, a biphenyl derivative, possesses a structural motif of significant interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to the precise connectivity and spatial orientation of its constituent atoms. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled, direct visualization of the molecular architecture in the solid state. This guide will not only detail the crystallographic approach but also provide a comparative analysis with other widely used spectroscopic and computational methods, offering a holistic perspective on modern structural confirmation.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides a detailed and unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid.[1] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.[1] By analyzing the pattern of diffracted X-rays, it is possible to reconstruct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Growth of Single Crystals Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, making it ideal for the synthesis of biphenyl derivatives.[2]

  • Reactant Preparation : In a round-bottom flask, combine 4-iodophenol (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition : Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio), followed by the addition of a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution : Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Growing high-quality single crystals is often the most challenging step in the crystallographic process.[3][4]

  • Solvent Selection : Screen a variety of solvents to find one in which this compound has moderate solubility. A good starting point is a binary solvent system, such as dichloromethane/hexane or ethyl acetate/hexane.

  • Slow Evaporation : Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.[3]

  • Vapor Diffusion : Alternatively, dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane) and place this vial inside a larger, sealed container with a less volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[5][6]

  • Crystal Harvesting : Once well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a pipette or a small loop.[6]

  • Crystal Mounting : Mount a selected single crystal on a goniometer head.[7]

  • Data Collection : Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and collect diffraction data using a single-crystal X-ray diffractometer.[2]

  • Structure Solution and Refinement : Process the collected diffraction data to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is built into this map and refined against the experimental data to minimize the difference between the observed and calculated structure factors.[2][8][9]

Interpreting the Crystallographic Data

The final output of a successful X-ray crystallographic analysis is a detailed structural model that provides precise information on:

  • Connectivity : Unambiguous confirmation of the atomic connections, including the C-C bond linking the two phenyl rings.

  • Bond Lengths and Angles : Precise measurements of all bond lengths and angles within the molecule.

  • Conformation : The dihedral angle between the two phenyl rings, which is a critical determinant of the molecule's overall shape.

  • Intermolecular Interactions : In the solid state, molecules of this compound will interact with each other through forces such as hydrogen bonding (involving the hydroxyl group) and van der Waals interactions. X-ray crystallography reveals the nature and geometry of these interactions, providing insight into the crystal packing. A known crystal structure of the related 4-ethylphenol reveals O-H···O hydrogen bonds forming cooperative chains.[1][10]

Parameter Typical Value Range for Biphenylphenols
C-C (aromatic) bond length1.38 - 1.41 Å
C-C (inter-ring) bond length1.48 - 1.50 Å
C-O (phenol) bond length1.36 - 1.38 Å
C-C-C (aromatic) bond angle~120°
C-O-H bond angle~109°
Phenyl-Phenyl Dihedral Angle20° - 50° (in the solid state, influenced by packing forces)

Table 1: Expected Crystallographic Parameters for this compound.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is typically employed for initial characterization and to provide complementary information.

Analytical Techniques cluster_main Structural Elucidation of this compound cluster_complementary Complementary Techniques XRD Single-Crystal X-ray Diffraction NMR NMR Spectroscopy (¹H, ¹³C, 2D) XRD->NMR Solid vs. Solution State Conformation MS Mass Spectrometry XRD->MS Molecular Formula vs. Connectivity IR IR Spectroscopy XRD->IR Functional Groups vs. 3D Arrangement Comp_Chem Computational Chemistry XRD->Comp_Chem Experimental vs. Theoretical Structure NMR->MS MS->IR IR->Comp_Chem Comp_Chem->NMR

Figure 2: Interplay of analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.

  • ¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect distinct signals for the aromatic protons on both rings, the ethyl group protons (a quartet and a triplet), and the phenolic hydroxyl proton.

  • ¹³C NMR : Reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC) : These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular framework.

Technique Information Gained Limitations vs. XRD
¹H NMR Proton environments, connectivity (J-coupling)Provides information on the time-averaged structure in solution, not the precise solid-state conformation.
¹³C NMR Number of unique carbon environmentsDoes not directly provide information on 3D structure.
2D NMR Detailed connectivity (¹H-¹H, ¹H-¹³C)Does not provide bond lengths or angles.

Table 2: Comparison of NMR Spectroscopy with X-ray Crystallography.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the molecule's structure. For bisphenols, common fragmentation pathways include the loss of a phenol group or a methyl radical from the precursor ion.[11][12]

Technique Information Gained Limitations vs. XRD
HRMS Exact mass and molecular formulaDoes not provide information on isomerism or 3D structure.
MS/MS Fragmentation patterns, structural motifsInterpretation can be complex and may not be definitive for closely related isomers.

Table 3: Comparison of Mass Spectrometry with X-ray Crystallography.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be observed for the O-H stretch of the phenol, C-H stretches of the aromatic and ethyl groups, and C=C stretches of the aromatic rings.

Technique Information Gained Limitations vs. XRD
IR Spectroscopy Presence of functional groups (e.g., -OH, C=C)Provides no information on the overall molecular connectivity or 3D structure.

Table 4: Comparison of Infrared Spectroscopy with X-ray Crystallography.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical structure and properties of a molecule. These calculations can predict bond lengths, bond angles, and conformational preferences. While computational models are powerful predictive tools, they are not a substitute for experimental data. However, they can be invaluable for corroborating experimental findings and for providing insights into aspects of the structure that are difficult to probe experimentally.[13]

Technique Information Gained Limitations vs. XRD
Computational Chemistry Theoretical 3D structure, conformational energiesThe accuracy of the results depends on the level of theory and basis set used. It is a theoretical model and not direct experimental evidence.

Table 5: Comparison of Computational Chemistry with X-ray Crystallography.

Conclusion: An Integrated Approach to Structural Certainty

The unambiguous confirmation of the structure of this compound, like any novel compound, relies on a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR, MS, and IR spectroscopy provide essential information regarding the molecular formula, functional groups, and connectivity, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of the three-dimensional atomic arrangement in the solid state. The high-resolution data obtained from a successful crystallographic experiment provides irrefutable evidence of the molecular structure, serving as the ultimate arbiter in the process of structural elucidation. For researchers in drug discovery and materials science, the investment in obtaining a crystal structure is an investment in the foundational integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-(4-Ethylphenyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 4-(4-Ethylphenyl)phenol, a significant xenobiotic metabolite, is critical in fields ranging from veterinary drug monitoring to toxicology. Achieving consensus in analytical results across different laboratories, however, presents a considerable challenge. This guide provides an in-depth framework for designing and executing an inter-laboratory comparison for the analysis of this compound. We will dissect the nuanced pre-analytical considerations for biological matrices, compare the core performance of three predominant analytical techniques—HPLC with UV/Fluorescence, GC-MS, and LC-MS/MS—and provide detailed, field-tested protocols. This document is intended for researchers, laboratory managers, and quality assurance professionals seeking to validate their analytical methods, understand cross-platform variability, and ensure the generation of robust, comparable, and defensible data.

Introduction: The Imperative for Analytical Harmony

This compound is a member of the phenol class of compounds, characterized by a hydroxyl group attached to a benzene ring, with an ethyl substituent at the para-position[1]. Its analytical significance often stems from its role as a metabolite of veterinary drugs or its presence as a biomarker in toxicological studies[2]. Given that analytical data may be generated by disparate laboratories for regulatory submission, clinical trials, or environmental monitoring, ensuring that these results are comparable and reliable is not merely an academic exercise—it is a foundational requirement for scientific and regulatory trust.

Inter-laboratory comparisons, or proficiency testing (PT) schemes, are the gold standard for evaluating the performance of laboratories and the methods they employ[3]. As defined by ISO/IEC 17043, these studies provide an objective means to assess a laboratory's analytical capabilities against its peers, identify potential systemic biases, and validate the robustness of analytical methodologies[3]. For a compound like this compound, where low-level detection in complex biological matrices is often required, a well-designed inter-laboratory study is indispensable for establishing method consensus and ensuring data integrity across the scientific community[4].

Pre-Analytical Strategy: Mastering the Matrix

The primary challenge in quantifying this compound lies not in the instrumental analysis itself, but in the preparation of the sample. Biological matrices such as plasma, urine, or tissue are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis, causing matrix effects like ion suppression in mass spectrometry or co-eluting peaks in chromatography[5][6].

The Conjugation Conundrum: Free vs. Total Phenol

In biological systems, phenolic compounds are frequently metabolized into more water-soluble glucuronide or sulfate conjugates to facilitate excretion[5][7]. A critical first step is to define the analytical goal: are we measuring the free (unconjugated) compound, or the total concentration after liberating the parent molecule? For total analysis, a hydrolysis step is mandatory.

  • Enzymatic Hydrolysis: This is the preferred method. Using enzymes like β-glucuronidase and sulfatase offers a mild and highly specific means of cleaving conjugate bonds without degrading the target analyte[5][6].

  • Acid Hydrolysis: While effective, heating with strong acid can cause degradation of the target phenol and is generally avoided unless absolutely necessary[5].

Extraction and Cleanup: Isolating the Target

Following hydrolysis, the analyte must be extracted from the matrix and purified. The choice of technique is dictated by the analyte's polarity and the nature of the matrix.

  • Protein Precipitation: For serum or plasma samples, initial deproteination using a solvent like acetonitrile is a common and effective step to remove the bulk of proteinaceous material[6][7].

  • Liquid-Liquid Extraction (LLE): A classic technique ideal for lipophilic compounds. By acidifying the sample, the phenol-phenate equilibrium shifts toward the less polar phenol form, facilitating its extraction into a non-polar organic solvent such as ethyl acetate or a pentane/diethyl ether mixture[7][8].

  • Solid-Phase Extraction (SPE): SPE offers superior selectivity and cleaner extracts compared to LLE[6]. Reversed-phase sorbents (e.g., C18) are commonly used to retain this compound from the aqueous sample, after which interferences are washed away and the analyte is eluted with an organic solvent like methanol or acetonitrile.

Core Methodologies: A Comparative Analysis

The choice of analytical instrumentation is a balance of performance, cost, and available expertise. Here, we compare three workhorse techniques for the analysis of this compound.

High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. UV detection at ~280 nm is viable due to the aromatic ring, but fluorescence detection (excitation ~260 nm, emission ~305 nm) offers significantly greater sensitivity and selectivity for phenolic compounds[9][10].

  • Strengths: HPLC systems are ubiquitous in analytical laboratories. The method is robust, relatively low-cost, and validated protocols for similar phenols are readily available[11].

  • Limitations: While FLD is sensitive, it lacks the structural confirmation of mass spectrometry. The method is susceptible to co-eluting fluorescent interferences, which can compromise accuracy in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in the gas phase. As phenols are not sufficiently volatile, a derivatization step (e.g., silylation) is required to convert the polar -OH group into a more volatile ether. The mass spectrometer then detects and quantifies the derivatized analyte based on its unique mass-to-charge ratio and fragmentation pattern[12][13].

  • Strengths: GC offers exceptional chromatographic resolution. MS provides high sensitivity and definitive structural confirmation, making it a powerful tool for identification[13].

  • Limitations: The mandatory derivatization step adds time, cost, and a potential source of analytical variability to the workflow[6]. It is also unsuitable for thermally labile molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This technique combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. The analyte is quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This precursor-product transition is unique to the analyte, effectively eliminating background noise[9][10][14].

  • Strengths: LC-MS/MS is the gold standard for trace-level quantification in complex matrices[14]. It offers the highest sensitivity and specificity, often requiring less rigorous sample cleanup than other methods. The use of a stable isotope-labeled internal standard can effectively correct for matrix effects and procedural losses[5].

  • Limitations: The capital and operational costs are significantly higher. The method is highly susceptible to matrix-induced ion suppression or enhancement, which requires careful method development and validation to mitigate[5].

Designing the Inter-Laboratory Comparison

A successful inter-laboratory study requires meticulous planning, from sample preparation to statistical analysis.

Study Objective and Design

The primary objective is to evaluate the capability of participating laboratories to accurately quantify this compound in a common, blind matrix (e.g., equine plasma) and to compare the performance of the different analytical methodologies employed.

The study workflow can be visualized as follows:

InterLab_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories A Source & Characterize Blank Matrix B Prepare & Validate Samples (Blank, Low, High Spikes) A->B C Homogeneity & Stability Testing B->C D Distribute Blind Samples to Participants C->D E1 Lab 1 (LC-MS/MS) Analyzes Samples D->E1 Shipment E2 Lab 2 (GC-MS) Analyzes Samples D->E2 Shipment E3 Lab 3 (HPLC-FLD) Analyzes Samples D->E3 Shipment F Receive & Collate Data G Statistical Analysis (e.g., z-scores) F->G H Issue Performance Report G->H E1->F Submit Results E2->F Submit Results E3->F Submit Results

Caption: Workflow for a coordinated inter-laboratory comparison study.

Performance Evaluation Metrics

The performance of each laboratory and method should be assessed using standard validation parameters, as outlined in guidelines from the International Council on Harmonisation (ICH)[15][16].

Parameter Description HPLC-UV/FLD (Expected) GC-MS (Expected) LC-MS/MS (Expected)
Accuracy (% Recovery) Closeness of the measured value to the true, spiked concentration.[17]90-110%90-110%95-105%
Precision (%RSD) Agreement between replicate measurements (intra- & inter-assay).[16]< 15%< 15%< 10%
Linearity (R²) Proportionality of response to concentration over a defined range.[15]> 0.995> 0.995> 0.998
LOQ (ng/mL) Lowest concentration quantifiable with acceptable accuracy and precision.[9][10]1 - 10 ng/mL0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Specificity Ability to differentiate the analyte from interferences.[17]Moderate-High (FLD)HighVery High (MRM)

Standard Operating Protocols

The following protocols provide a validated starting point for the analysis of this compound in plasma.

Protocol 1: Sample Preparation (Plasma)
  • Aliquot: Transfer 500 µL of plasma into a 2 mL microcentrifuge tube. If using, add the internal standard (e.g., this compound-d4).

  • Hydrolysis: Add 50 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia) and 250 µL of acetate buffer (pH 5.0). Vortex briefly.

  • Incubation: Incubate the mixture in a water bath at 37°C for a minimum of 4 hours, or overnight, to ensure complete hydrolysis[6].

  • Extraction (SPE): a. Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of deionized water. b. Load the hydrolyzed sample onto the cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Dry the cartridge under vacuum or nitrogen for 5 minutes. e. Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate mobile phase or solvent for injection.

Protocol 2: HPLC-UV/FLD Analysis
  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 280 nm[9][10].

    • Fluorescence: Excitation at 260 nm, Emission at 305 nm[9][10].

Protocol 3: GC-MS Analysis
  • Derivatization: To the dried extract from Protocol 1, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

  • Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[18].

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min[18].

    • MS Detection: Use either full scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the silylated derivative.

Protocol 4: LC-MS/MS Analysis
  • LC Conditions: Use the same conditions as Protocol 2.

  • Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Quantifier: m/z 121 -> 106[9][10].

    • Qualifier: m/z 121 -> 77.

  • Internal Standard (d4):

    • Quantifier: m/z 125 -> 110.

  • Optimization: Ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy must be optimized for the specific instrument used.

Conclusion and Method Selection

The successful inter-laboratory analysis of this compound hinges on a robust, harmonized sample preparation protocol and a thorough understanding of the chosen analytical technique's strengths and weaknesses.

The selection of a method should be a deliberate choice based on the analytical objective:

Method_Selection Start Define Analytical Goal Q1 Need for Highest Sensitivity & Specificity? (e.g., Regulatory, Toxicology) Start->Q1 Q2 High-Throughput Screening or Routine QC? Q1->Q2 No LCMS LC-MS/MS: Gold Standard for Trace Quantification Q1->LCMS Yes Q3 Need for Definitive Structural Confirmation? Q2->Q3 No HPLC HPLC-FLD: Robust, Cost-Effective for Higher Levels Q2->HPLC Yes Q3->HPLC No GCMS GC-MS: Excellent for Confirmation, Requires Derivatization Q3->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

  • For regulatory compliance and toxicological studies requiring the lowest possible detection limits and highest confidence in results, LC-MS/MS is the unequivocal choice.

  • For routine quality control or screening where analyte concentrations are expected to be higher, HPLC-FLD provides a robust, reliable, and cost-effective solution.

  • For confirmatory analysis where definitive identification is paramount and LC-MS/MS is unavailable, GC-MS is a powerful alternative, provided the laboratory can expertly manage the derivatization step.

By implementing the protocols and comparative framework outlined in this guide, laboratories can work towards achieving analytical consensus, ensuring that data on this compound is reliable, reproducible, and fit for purpose, regardless of where it was generated.

References

A Comparative Review of Synthesis Routes for Substituted Biphenyl Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Substituted biphenyl phenols are a class of compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. Their unique structural motif, featuring two phenyl rings with a hydroxyl group on one or both, imparts valuable properties that make them key building blocks in the development of pharmaceuticals, liquid crystal polymers, and other high-performance materials.[1][2] The strategic synthesis of these molecules with specific substitution patterns is crucial for tailoring their function. This guide provides a comparative analysis of the most prominent synthetic routes to substituted biphenyl phenols, offering insights into the mechanistic underpinnings, practical considerations, and performance of each method to aid researchers in selecting the optimal strategy for their specific needs.

I. Modern Cross-Coupling Strategies: The Workhorses of Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions have become the dominant methods for the construction of biaryl systems due to their high efficiency, functional group tolerance, and broad substrate scope.[3]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biphenyls, owing to its mild reaction conditions and the use of relatively non-toxic and stable organoboron reagents.[3][4]

Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronic acid or ester in the presence of a base. Subsequent reductive elimination yields the desired biphenyl product and regenerates the Pd(0) catalyst.[3][5]

Experimental Protocol: Synthesis of 4'-Hydroxy-4-biphenylcarboxylic acid [6]

A representative synthesis involves the coupling of an aryl halide with a suitably protected hydroxyphenylboronic acid. For instance, 4'-hydroxy-4-biphenylcarboxylic acid can be synthesized from 4-hydroxybiphenyl through a multi-step process that utilizes a Suzuki-Miyaura coupling as a key step.[6] A general procedure for a Suzuki coupling to form a biphenyl is as follows:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a base such as K₂CO₃ (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mol%).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advantages:

  • Mild reaction conditions.[3]

  • High functional group tolerance.[7]

  • Commercially available and stable organoboron reagents.[3]

  • Generation of non-toxic byproducts.[3]

Disadvantages:

  • Requires a base, which can sometimes lead to side reactions.[3]

  • Protodeboronation can be a competing reaction.[3]

B. Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics, allowing for the coupling of a wide range of substrates, including those that are less reactive in other cross-coupling reactions.[8][9]

Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition of an aryl halide to a Pd(0) or Ni(0) complex, followed by transmetalation with an organozinc reagent and reductive elimination to afford the biphenyl product.[10]

Advantages:

  • High reactivity of the organozinc reagent.[11]

  • Excellent functional group tolerance.[11]

  • High regio- and stereoselectivity.[11]

Disadvantages:

  • Organozinc reagents are moisture and air-sensitive, requiring anhydrous reaction conditions.

  • Preparation of organozinc reagents can be challenging for complex substrates.

C. Stille Coupling

The Stille coupling employs organotin reagents (organostannanes) and offers the advantage of being largely insensitive to the presence of water and tolerant of a wide array of functional groups.[5]

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane, and subsequent reductive elimination to form the C-C bond.[3][5]

Advantages:

  • Organostannane reagents are tolerant of many functional groups.[5]

  • The reaction conditions are often very mild.[3]

Disadvantages:

  • The toxicity of organotin compounds is a significant drawback.

  • The removal of tin byproducts can be difficult.

II. Classical Routes to Biphenyl Phenols

Prior to the advent of modern cross-coupling reactions, several classical methods were employed for the synthesis of biphenyls. While often suffering from lower yields and harsher conditions, these methods can still be valuable in certain contexts.

A. Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a symmetric biaryl.[12] A variation, the Ullmann condensation, can be used to form diaryl ethers from an aryl halide and a phenol, which can be a route to biphenyl phenols if one of the aryl groups already contains a hydroxyl moiety or a precursor.[13]

Mechanism: The reaction typically involves the formation of an active copper(I) species which undergoes oxidative addition with the aryl halide.[12] For the synthesis of biaryl ethers, a copper(I) phenoxide is proposed to react with an aryl halide.[13][14]

Experimental Protocol: Synthesis of Symmetric Biaryls [12]

  • In a reaction vessel, combine the aryl halide (2 equivalents) with an excess of copper powder.

  • Heat the mixture to a high temperature (often >200 °C) for several hours.

  • After cooling, the reaction mixture is typically treated with a solvent to dissolve the organic components and filtered to remove the copper and copper salts.

  • The product is then isolated and purified.

Advantages:

  • Useful for the synthesis of symmetric biphenyls.

  • Can be cost-effective for large-scale synthesis.

Disadvantages:

  • Requires harsh reaction conditions (high temperatures).[13]

  • Often requires stoichiometric amounts of copper.[13]

  • Yields can be variable.

B. Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate.[15]

Mechanism: An aniline derivative is treated with a nitrite source to form a diazonium salt. This salt then decomposes in the presence of an aromatic substrate (like phenol or a protected phenol) to form an aryl radical, which then attacks the aromatic substrate to form the biphenyl.[15][16]

Advantages:

  • Does not require the pre-formation of organometallic reagents.

Disadvantages:

  • Yields are generally low (often less than 40%) due to numerous side reactions of the diazonium salt.[15][17][18]

  • The reaction can lack regioselectivity.

III. Other Synthetic Approaches

A. Oxidative Coupling of Phenols

Substituted 2,2'-dihydroxybiphenyls can be synthesized through the oxidative coupling of the corresponding phenols.[19] This method is particularly useful for the synthesis of symmetric dihydroxybiphenyls.

B. Sulfonation and Alkali Fusion

A well-established industrial method for the synthesis of 4,4'-dihydroxybiphenyl involves the sulfonation of biphenyl followed by alkali fusion.[1] This method is capable of producing high yields and purity but involves harsh reaction conditions and generates significant waste.[1]

IV. Comparative Performance of Synthesis Routes

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acidPd catalyst, Base70-95Mild conditions, high functional group tolerance, non-toxic byproducts.[3][7]Requires a base, potential for protodeboronation.[3]
Negishi Coupling Aryl halide, Organozinc reagentPd or Ni catalyst70-90High reactivity, excellent functional group tolerance.[11]Moisture-sensitive reagents, challenging reagent preparation.
Stille Coupling Aryl halide, OrganostannanePd catalyst70-90Tolerant of many functional groups, mild conditions.[3][5]Toxic tin reagents and byproducts.
Ullmann Reaction Aryl halideCopper40-80 (symmetric)Cost-effective for symmetric biphenyls.Harsh conditions, often requires stoichiometric copper.[13]
Gomberg-Bachmann Reaction Aniline, AreneNitrite source< 40No pre-formed organometallics needed.Low yields, side reactions, poor regioselectivity.[15][17][18]
Sulfonation and Alkali Fusion BiphenylH₂SO₄, KOH~92High yield and purity, established industrial method.[1]Harsh conditions, significant waste generation, high energy consumption.[1]

V. Visualizing the Synthetic Pathways

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Gomberg-Bachmann Reaction Mechanism

Gomberg_Bachmann_Reaction Ar-NH2 Ar-NH2 Diazotization Diazotization Ar-NH2->Diazotization NaNO2, H+ Ar-N2+ Ar-N2+ Diazotization->Ar-N2+ Radical Formation Radical Formation Ar-N2+->Radical Formation -N2 Ar• Ar• Radical Formation->Ar• Attack on Arene Attack on Arene Ar•->Attack on Arene Ar'-H Intermediate Intermediate Attack on Arene->Intermediate Biphenyl Biphenyl Intermediate->Biphenyl -H•

Caption: Simplified mechanism of the Gomberg-Bachmann reaction.

VI. Conclusion

The synthesis of substituted biphenyl phenols can be achieved through a variety of methods, each with its own set of strengths and weaknesses. For laboratory-scale synthesis requiring high functional group tolerance and mild conditions, the Suzuki-Miyaura coupling is often the method of choice. The Negishi and Stille couplings provide powerful alternatives, particularly for challenging substrates, though they come with the handling of sensitive or toxic reagents. Classical methods like the Ullmann and Gomberg-Bachmann reactions, while historically significant, are generally less favored due to their harsh conditions and lower yields, but may find application in specific industrial settings. The selection of a synthetic route should be guided by a careful consideration of factors such as the desired substitution pattern, scale of the reaction, cost of reagents, and safety considerations.

VII. References

  • A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem. 1

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. 20

  • Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. ResearchGate. 21

  • Ullmann Reaction. BYJU'S. --INVALID-LINK--

  • Gomberg–Bachmann reaction. Wikipedia. --INVALID-LINK--

  • 2-Hydroxybiphenyl. ChemBK. --INVALID-LINK--

  • Synthesis of 4,4'-biphenol. PrepChem.com. --INVALID-LINK--

  • Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. Semantic Scholar. --INVALID-LINK--

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. --INVALID-LINK--

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem. 3

  • Preparation of 4-cyano-4'-hydroxybiphenyl. Google Patents. --INVALID-LINK--

  • Gomberg–Bachmann reaction, named for the Russian-American chemist. 16

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 22

  • Process for the preparation of 4-hydroxybiphenyl. Google Patents. --INVALID-LINK--

  • Suzuki reaction. Wikipedia. --INVALID-LINK--

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. --INVALID-LINK--

  • Comparison of four methods of biphenyl synthesis in terms of toxicity... ResearchGate. --INVALID-LINK--

  • Preparing biphenyl compounds by coupling. Google Patents. --INVALID-LINK--

  • (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. --INVALID-LINK--

  • Gomberg-Bachmann reaction. ResearchGate. --INVALID-LINK--

  • 2-Phenylphenol synthesis. ChemicalBook. --INVALID-LINK--

  • Gomberg-Bachmann reaction. chemeurope.com. --INVALID-LINK--

  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. --INVALID-LINK--

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. --INVALID-LINK--

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health. --INVALID-LINK--

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers. --INVALID-LINK--

  • Process for the preparation of 2.2'-dihydroxybiphenyl compounds. Google Patents. --INVALID-LINK--

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. --INVALID-LINK--

  • The design and synthesis of substituted biphenyl libraries. PubMed. --INVALID-LINK--

  • Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Ullmann condensation. Wikipedia. --INVALID-LINK--

  • Negishi coupling. Wikipedia. --INVALID-LINK--

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. --INVALID-LINK--

  • Negishi Cross-Coupling. J&K Scientific LLC. --INVALID-LINK--

  • Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. YouTube. --INVALID-LINK--

  • Negishi Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Biological deeds of Biphenyl derivatives - A short Review. IJSDR. --INVALID-LINK--

  • Comparison of biphenyl and other aromatic stationary phases. 23

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. --INVALID-LINK--

  • Preparation of 2-hydroxyphenyl-acetic acid. Google Patents. --INVALID-LINK--

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical in a research and development setting extends far beyond its application in experiments. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 4-(4-Ethylphenyl)phenol, a compound commonly used in the synthesis of more complex molecules. The procedures outlined below are designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream effectively, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation and labeling.

According to its Safety Data Sheet (SDS), this compound is classified with several key hazards that dictate its handling and disposal protocols.[1][2][3] It is crucial to always consult the most current SDS for any chemical before use.[4]

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]Corrosion
Serious Eye Damage Causes serious eye damage.[1][5]Corrosion
Aquatic Hazard (Acute) Toxic to aquatic life.[1]Environment

These classifications underscore the necessity of preventing the release of this compound into the environment and the importance of stringent safety measures to protect laboratory personnel.[1]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times. This begins with robust engineering controls and the correct use of PPE.

Engineering Controls

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This minimizes the risk of inhalation exposure to any dust or vapors.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][7]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. For handling concentrated forms of phenolic compounds, neoprene or butyl rubber gloves are recommended over standard nitrile gloves.[6] Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][7]

Step-by-Step Disposal Procedures

The appropriate disposal procedure for this compound depends on the nature and quantity of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][8]

Disposal of Unused or Expired this compound (Solid)
  • Waste Characterization: Unused or expired this compound is considered a hazardous chemical waste.[9]

  • Packaging:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

    • The container must be in good condition, free of leaks or external contamination.

  • Labeling:

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and the primary hazard(s) (e.g., "Corrosive," "Toxic").

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[10]

    • Follow your institution's guidelines for secondary containment.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[10] Do not attempt to transport hazardous waste off-site yourself.

Disposal of Contaminated Labware and Debris

This category includes items such as weigh boats, pipette tips, gloves, and paper towels that have come into contact with this compound.

  • Segregation:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.[6][9]

  • Packaging:

    • Once the bag is full, securely tie it off. The outer container should then be sealed.

  • Labeling:

    • Label the container as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").

  • Storage and Pickup:

    • Store and arrange for pickup as described for solid chemical waste.

Disposal of Solutions Containing this compound
  • Waste Characterization: Aqueous or solvent-based solutions containing this compound are classified as hazardous liquid waste.[9]

  • Packaging:

    • Collect the liquid waste in a compatible, shatter-proof container with a secure, leak-proof cap.[9] Do not mix with incompatible waste streams.

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical components with their approximate concentrations.

  • Storage and Pickup:

    • Store in a designated liquid hazardous waste accumulation area with secondary containment and arrange for EHS pickup.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Spill Cleanup
  • Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8][10]

    • Carefully collect the absorbed material into a sealable container.[8]

    • Decontaminate the spill area with a suitable cleaning agent, such as a detergent solution, followed by a water rinse.[11][12] Collect all cleaning materials as hazardous waste.

  • Large Spills (>50 mL):

    • Evacuate the laboratory and close the doors.[10]

    • Alert your institution's EHS or emergency response team immediately.[10]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] A safety shower should be used if the area of contact is large.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_chem Unused/Expired Solid waste_type->solid_chem Solid Chemical liquid_waste Contaminated Solution waste_type->liquid_waste Liquid solid_debris Contaminated Debris (Gloves, Labware, etc.) waste_type->solid_debris Solid Debris package_solid Package in a sealed, labeled, compatible container. solid_chem->package_solid package_liquid Collect in a sealed, labeled, shatter-proof container. liquid_waste->package_liquid package_debris Collect in a lined, sealed, labeled container. solid_debris->package_debris storage Store in Designated Hazardous Waste Area package_solid->storage package_liquid->storage package_debris->storage pickup Arrange for EHS Waste Pickup storage->pickup

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, which are grounded in established safety protocols and regulatory standards, researchers can ensure a safe working environment and minimize their environmental impact. Always remember that your institution's Environmental Health and Safety department is your primary resource for specific guidance and support in all matters of chemical waste management.

References

Comprehensive Safety and Handling Guide for 4-(4-Ethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(4-Ethylphenyl)phenol (CAS No. 21345-28-8)[1]. As a member of the biphenylol and phenolic family of compounds, it requires careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and Initial Precautions

Immediate Actions Upon Receipt:

  • Verify Chemical Identity: Confirm the container is clearly labeled with the chemical name and CAS number.

  • Inspect Container Integrity: Check for any damage or leaks. If compromised, handle as a spill and refer to the emergency procedures section.

  • Designated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound, particularly in its powdered form.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldProtects against airborne powder and potential splashes. Standard safety glasses are insufficient.
Hands Nitrile or neoprene glovesProvides a barrier against skin contact. Double-gloving is recommended when handling the pure compound. Inspect gloves for any signs of degradation before use[6].
Body A fully buttoned lab coat and, if a significant splash risk exists, a chemical-resistant apronProtects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with particulate filters (N95 or higher)Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Feet Closed-toe shoesPrevents injury from spills or dropped equipment[4][5].

Workflow for Donning PPE:

PPE_Donning_Workflow start Start lab_coat Don Lab Coat start->lab_coat 1. respirator Fit-Test and Don Respirator lab_coat->respirator 2. goggles Wear Safety Goggles respirator->goggles 3. face_shield Add Face Shield goggles->face_shield 4. gloves Don Gloves (Double-Glove if necessary) face_shield->gloves 5. end_ppe Ready for Handling gloves->end_ppe Waste_Disposal_Flow start_waste Handling Complete collect Collect All Contaminated Materials (PPE, weigh boats, bench paper) start_waste->collect segregate Place in a Labeled, Sealed Hazardous Waste Container collect->segregate store Store in Designated Satellite Accumulation Area segregate->store dispose Arrange for Pickup by Environmental Health & Safety store->dispose end_waste Disposal Complete dispose->end_waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Ethylphenyl)phenol

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